Product packaging for 2,2,2-Trichloroethylene platinum(II)(Cat. No.:CAS No. 16405-35-9)

2,2,2-Trichloroethylene platinum(II)

Cat. No.: B231502
CAS No.: 16405-35-9
M. Wt: 386.6 g/mol
InChI Key: DCEGWIMEFFONKJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,2-Trichloroethylene platinum(II) (CAS 16405-35-9) is an organoplatinum compound with the molecular formula C₂H₆Cl₃KOPt and a molecular weight of approximately 386.60 g/mol . This compound is recognized in research as a chemical derivative of Zeise's salt . Its primary documented research application is in the field of electron microscopy, where it has been synthesized and utilized as a novel electron-opaque marker . It functions by replacing the traditional iodine mordant in the Gram stain procedure. The platinum-based anion in an aqueous solution interacts with crystal violet to produce an insoluble complex that is chemically and physically analogous to the dye-iodide precipitate, thereby allowing the Gram staining mechanism to be followed at the electron microscopic level . This compound is intended for research and development purposes only. It is not intended for direct use in humans or animals, nor is it for household, cosmetic, or any other personal applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Cl3KOPt B231502 2,2,2-Trichloroethylene platinum(II) CAS No. 16405-35-9

Properties

IUPAC Name

potassium;ethene;platinum(2+);trichloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGWIMEFFONKJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl3KOPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936900
Record name Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-22-5, 16405-35-9
Record name Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123334-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloroethylene platinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

crystal structure analysis of 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Platinum(II)-Olefin Complexes with a Focus on 2,2,2-Trichloroethylene Platinum(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum(II) complexes are a cornerstone of organometallic chemistry and have significant applications in catalysis and medicinal chemistry.[1][2] The coordination of olefins to platinum(II) centers, famously exemplified by Zeise's salt, provides a rich area of study for understanding bonding, reactivity, and structure-activity relationships.[3][4] This guide focuses on the methodologies for the crystal structure analysis of such complexes, with a specific interest in the hypothetical 2,2,2-trichloroethylene platinum(II) complex.

While a specific crystal structure for 2,2,2-trichloroethylene platinum(II) is not publicly available in the reviewed literature, this document provides a comprehensive framework for its determination and analysis. The protocols and data presentation formats are derived from established methodologies for analogous platinum(II)-olefin complexes.[5][6][7][8]

Experimental Protocols

The determination of the crystal structure of a novel compound such as 2,2,2-trichloroethylene platinum(II) follows a systematic workflow, from synthesis to data analysis.

Synthesis and Crystallization

The synthesis of a platinum(II)-olefin complex generally involves the reaction of a platinum(II) precursor with the desired olefin. A common precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[4]

Synthesis of a Generic Platinum(II)-Olefin Complex:

  • Precursor Preparation: A solution of K₂[PtCl₄] is prepared in an appropriate solvent, typically a mixture of ethanol and water.

  • Ligand Addition: The olefin, in this case, 2,2,2-trichloroethylene, is added to the solution of the platinum precursor. The reaction is often stirred at room temperature for several hours to allow for ligand exchange.[6]

  • Isolation: The resulting complex can be isolated by filtration and washed with a non-polar solvent to remove unreacted starting materials.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water).[7]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the heavy atoms (in this case, platinum) are determined using direct methods or Patterson methods.

  • Structure Refinement: The positions of the remaining non-hydrogen atoms are located from the difference Fourier maps. The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.[8]

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. The following tables provide a template for the type of data that would be expected for 2,2,2-trichloroethylene platinum(II), with illustrative data from a related platinum(II)-ethylene complex for context.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterIllustrative Value (for a Pt(II)-ethylene complex)
Empirical formulaC₂H₄Cl₃KPt·H₂O
Formula weight386.61
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.70 Å, b = 8.42 Å, c = 11.20 Å
α = 90°, β = 108.5°, γ = 90°
Volume956.0 ų
Z4
Density (calculated)2.68 g/cm³
Absorption coefficient15.2 mm⁻¹
F(000)688
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5 to 27.5°
Index ranges-13 ≤ h ≤ 13, -10 ≤ k ≤ 10, -14 ≤ l ≤ 14
Reflections collected9876
Independent reflections2198 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.75 and 0.54
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2198 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R₁ = 0.028, wR₂ = 0.065
R indices (all data)R₁ = 0.035, wR₂ = 0.070
Largest diff. peak and hole1.5 and -1.2 e.Å⁻³

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleAngle (°)
Pt-Cl(1)2.305(1)Cl(1)-Pt-Cl(2)91.5(1)
Pt-Cl(2)2.310(1)Cl(1)-Pt-Cl(3)178.2(1)
Pt-Cl(3)2.308(1)Cl(2)-Pt-Cl(3)90.8(1)
Pt-C(1)2.15(1)Cl(1)-Pt-C(1)89.5(2)
Pt-C(2)2.16(1)Cl(2)-Pt-C(2)175.1(2)
C(1)-C(2)1.37(2)C(1)-Pt-C(2)37.2(3)

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a platinum(II) complex.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Pt(II) Complex crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for platinum(II) complex crystal structure analysis.

Conclusion

The determination of the crystal structure of 2,2,2-trichloroethylene platinum(II) would provide valuable insights into the electronic and steric effects of the trichloroethylene ligand on the platinum(II) center. The methodologies outlined in this guide, derived from studies of similar platinum(II)-olefin complexes, provide a robust framework for researchers to undertake such an investigation. The successful elucidation of this structure would contribute significantly to the understanding of platinum coordination chemistry and could inform the design of novel catalysts and therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Properties of 2,2,2-Trichloroethylene Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of platinum(II) complexes featuring olefinic ligands, with a specific focus on the anticipated characteristics of 2,2,2-trichloroethylene platinum(II) complexes. Due to the limited availability of specific experimental data for 2,2,2-trichloroethylene platinum(II) complexes in the public domain, this guide leverages extensive data from well-characterized analogues, most notably Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, to extrapolate and predict the spectroscopic features of the target compounds.

Introduction to Platinum(II)-Olefin Complexes

Platinum(II) complexes containing olefinic ligands are historically significant in the field of organometallic chemistry, with Zeise's salt being the first organometallic compound ever synthesized.[1] The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital into the olefin's π* antibonding orbital. This bonding model has profound implications for the spectroscopic properties of the coordinated olefin.

The coordination of an olefin to a platinum(II) center typically results in:

  • A decrease in the C=C bond order, leading to a lengthening of the C=C bond.

  • A rehybridization of the olefinic carbons from sp² towards sp³.

  • Characteristic shifts in the spectroscopic signals of the olefinic protons and carbons.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 2,2,2-trichloroethylene platinum(II) complexes, drawing parallels with known platinum-olefin compounds.

Spectroscopic Properties

The electronic and structural changes upon coordination of an olefin to a platinum(II) center are directly observable through various spectroscopic techniques. The electron-withdrawing nature of the three chlorine atoms in 2,2,2-trichloroethylene is expected to significantly influence the spectroscopic data compared to simpler olefins like ethylene.

NMR spectroscopy is a powerful tool for characterizing the structure and bonding in platinum-olefin complexes. ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.

¹H NMR Spectroscopy: The proton of 2,2,2-trichloroethylene is expected to experience an upfield shift upon coordination to platinum(II) due to the shielding effect of the metal's d-electrons. The magnitude of this shift provides insight into the extent of π-back-donation. Coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) would result in satellite peaks, with the coupling constant (JPt-H) being indicative of the Pt-H proximity and the nature of the bond.

¹³C NMR Spectroscopy: A significant upfield shift of the olefinic carbon signals is a hallmark of platinum-olefin complexes. This is attributed to the shielding effect from the metal-to-ligand π-back-donation. The magnitude of this upfield shift is generally correlated with the strength of the Pt-olefin bond. For a 2,2,2-trichloroethylene complex, the electron-withdrawing chlorine atoms would likely lead to a less pronounced upfield shift compared to ethylene in Zeise's salt. The ¹JPt-C coupling constants provide valuable information about the Pt-C bond strength.

¹⁹⁵Pt NMR Spectroscopy: The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the coordinated ligands.[2] The coordination of an olefin typically causes a significant change in the ¹⁹⁵Pt chemical shift. The presence of the electron-poor 2,2,2-trichloroethylene ligand is expected to result in a downfield shift of the ¹⁹⁵Pt resonance compared to complexes with more electron-donating olefin ligands.

Table 1: Representative ¹H and ¹³C NMR Data for Free and Coordinated Olefins

Compound/LigandOlefinic ¹H Chemical Shift (ppm)Olefinic ¹³C Chemical Shift (ppm)Reference
Ethylene (gas)5.40122.8
K[PtCl₃(C₂H₄)] (Zeise's salt)4.2367.5
Trichloroethylene6.46125.8, 117.1[3][4]
[PtCl₃(C₂HCl₃)]⁻ (Predicted)~5.5-6.0~90-110Estimated

Note: The values for the trichloroethylene complex are predictive and based on trends observed for other platinum-olefin complexes.

IR spectroscopy is instrumental in probing the change in the C=C bond strength upon coordination.

C=C Stretching Frequency (νC=C): The most significant feature in the IR spectrum of a platinum-olefin complex is the shift of the C=C stretching vibration to a lower frequency (wavenumber) compared to the free olefin. This shift is a direct consequence of the weakening of the C=C bond due to π-back-donation into the olefin's π* antibonding orbital. For Zeise's salt, this shift is approximately 143 cm⁻¹.[5] Given the electron-withdrawing nature of the chloro substituents in trichloroethylene, the extent of π-back-donation might be reduced, leading to a smaller, yet still significant, decrease in the νC=C.

Pt-Cl Stretching Frequencies (νPt-Cl): The Pt-Cl stretching frequencies are also informative. In a square planar complex like the anion of Zeise's salt, the Pt-Cl bond trans to the olefin is typically weaker and thus exhibits a lower stretching frequency than the cis Pt-Cl bonds due to the trans-influence of the olefin ligand.

Table 2: C=C Stretching Frequencies for Free and Coordinated Olefins

Compound/LigandνC=C (cm⁻¹)Δν (cm⁻¹)Reference
Ethylene (gas)1623-
K[PtCl₃(C₂H₄)] (Zeise's salt)1526-97
Trichloroethylene1588-
[PtCl₃(C₂HCl₃)]⁻ (Predicted)~1500-1530~ -60 to -90Estimated

The UV-Vis spectra of platinum(II) complexes are typically characterized by ligand-field (d-d) transitions and more intense charge-transfer bands. For platinum-olefin complexes, metal-to-ligand charge-transfer (MLCT) bands, involving the transfer of an electron from a platinum d-orbital to the olefin's π* orbital, are expected. The energy of these transitions is sensitive to the nature of the olefin. The electron-poor nature of 2,2,2-trichloroethylene would likely shift the MLCT bands to higher energy (lower wavelength) compared to complexes with electron-rich olefins.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of these complexes. Below is a representative protocol for the synthesis of a platinum-olefin complex, based on the preparation of Zeise's salt.

This protocol is adapted from established literature procedures.[6]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Ethylene gas

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] (1.0 g, 2.4 mmol) in 10 mL of 3 M HCl in a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve SnCl₂·2H₂O (50 mg, 0.22 mmol) in 2 mL of 3 M HCl.

  • Add the SnCl₂ solution to the K₂[PtCl₄] solution. The color should change from red to a darker shade.

  • Purge the flask with ethylene gas and then maintain a slow, steady stream of ethylene bubbling through the solution while stirring vigorously.

  • Continue the reaction at room temperature for 4-6 hours. The color of the solution will gradually lighten to yellow-orange.

  • After the reaction is complete, stop the ethylene flow and filter the solution to remove any unreacted starting material or byproducts.

  • Slowly evaporate the solvent from the filtrate in a fume hood. Yellow, needle-like crystals of K[PtCl₃(C₂H₄)]·H₂O will form.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and then diethyl ether.

  • Dry the crystals under vacuum.

Characterization: The product can be characterized by IR spectroscopy (observe the shifted νC=C), and NMR spectroscopy (¹H and ¹³C) in a suitable deuterated solvent (e.g., D₂O or acetone-d₆).

  • NMR Spectroscopy: Samples are prepared by dissolving the complex in an appropriate deuterated solvent. ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are referenced to standard internal or external references.

  • IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. The complex is dissolved in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or H₂O) to a known concentration.

Visualization of Workflows and Pathways

Graphviz (DOT language) is used to create diagrams illustrating experimental workflows and potential biological signaling pathways.

G cluster_synthesis Synthesis cluster_characterization Characterization K2PtCl4 K₂[PtCl₄] in aq. HCl Reaction Reaction Mixture K2PtCl4->Reaction SnCl2 SnCl₂ catalyst SnCl2->Reaction Ethylene Ethylene gas Ethylene->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization Filtration->Crystallization Product K[PtCl₃(C₂H₄)]·H₂O Crystals Crystallization->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Product->NMR Analysis IR IR Spectroscopy Product->IR Analysis UVVis UV-Vis Spectroscopy Product->UVVis Analysis XRay X-ray Crystallography Product->XRay Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of a platinum-olefin complex.

Some platinum(II) complexes exhibit anticancer activity, and their mechanism of action can involve the modulation of key cellular signaling pathways. Dinuclear platinum(II) complexes have been shown to affect the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[7]

G cluster_cell Cellular Environment PtComplex Platinum(II) Complex pAKT pAKT (Active) PtComplex->pAKT inhibits PI3K PI3K AKT AKT PI3K->AKT activates AKT->pAKT phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation promotes Apoptosis Apoptosis pAKT->Apoptosis inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a platinum(II) complex.

Conclusion

References

The Dawn of Organometallic Chemistry: A Technical Guide to the Discovery and History of Platinum-Olefin Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of platinum-olefin complexes, a class of compounds that marked the genesis of organometallic chemistry. We will delve into the foundational experiments, the evolution of bonding theories, and the key structural and spectroscopic data that have defined this field. This guide is intended to serve as a comprehensive resource, providing not only historical context but also detailed experimental protocols and structured data for researchers in chemistry and drug development.

The Serendipitous Discovery of Zeise's Salt

The story of platinum-olefin complexes begins in 1827 with the Danish chemist William Christopher Zeise at the University of Copenhagen.[1] While investigating the reaction of platinum(IV) chloride with boiling ethanol, he isolated yellow, crystalline needles of a novel substance.[2] His analysis led him to propose that the compound contained an ethylene molecule, a notion that was met with considerable skepticism from the preeminent chemist of the era, Justus von Liebig, who argued for the presence of an ethoxy group.[2] Zeise's hypothesis was a radical departure from the established principles of chemical bonding at the time.

It wasn't until 1868 that the Danish chemist Birnbaum successfully synthesized the same compound directly from ethylene and potassium tetrachloroplatinate(II), vindicating Zeise's initial proposal.[3][4] This compound, now famously known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, is recognized as one of the first organometallic compounds ever synthesized, containing a direct bond between a metal and a carbon-containing organic molecule.[1][5] The discovery and eventual validation of Zeise's salt laid the groundwork for the entire field of organometallic chemistry.[1][3]

A timeline of these pivotal events is illustrated in the diagram below.

Discovery_Timeline cluster_1820s 1820s-1830s cluster_1860s 1860s cluster_20th_Century 20th Century Zeise_Discovery 1827-1830: W.C. Zeise discovers a novel platinum compound from PtCl4 and ethanol Zeise_Proposal Zeise proposes the presence of ethylene, sparking controversy Zeise_Discovery->Zeise_Proposal leads to Birnbaum_Vindication 1868: Birnbaum synthesizes the complex directly from ethylene, confirming Zeise's hypothesis Zeise_Proposal->Birnbaum_Vindication validated by Structure_Elucidation Mid-20th Century: X-ray crystallography reveals the structure of Zeise's salt Birnbaum_Vindication->Structure_Elucidation enables Bonding_Theory 1950s: The Dewar-Chatt-Duncanson model explains the metal-olefin bond Structure_Elucidation->Bonding_Theory explained by Dewar_Chatt_Duncanson cluster_metal Platinum Atom cluster_olefin Ethylene Ligand Pt_d_orbital_empty Empty d-orbital Pt_d_orbital_filled Filled d-orbital Ethylene_pi_star_orbital Empty π* orbital Pt_d_orbital_filled->Ethylene_pi_star_orbital π-Back-donation Ethylene_pi_orbital Filled π-orbital Ethylene_pi_orbital->Pt_d_orbital_empty σ-Donation Synthesis_Workflow Start Start Dissolve Dissolve K₂[PtCl₄] in acidic water Start->Dissolve Prepare_Catalyst Prepare SnCl₂ catalyst in ethanol Start->Prepare_Catalyst Combine Combine solutions Dissolve->Combine Prepare_Catalyst->Combine React Bubble ethylene gas through the solution Combine->React Filter_1 Filter the reaction mixture React->Filter_1 Evaporate Slowly evaporate the solvent Filter_1->Evaporate Crystallize Crystallize Zeise's salt Evaporate->Crystallize Filter_2 Collect and wash crystals Crystallize->Filter_2 Dry Dry the product Filter_2->Dry End End Dry->End

References

The Coordination Chemistry of Platinum(II) with Halogenated Alkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, characterization, bonding, and applications of platinum(II) complexes with halogenated alkenes, tailored for researchers, scientists, and drug development professionals.

The coordination of halogenated alkenes to platinum(II) centers is a cornerstone of organometallic chemistry, giving rise to a diverse array of complexes with significant applications in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and reactivity of these compounds, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Platinum(II)-Halogenated Alkene Complexes

The primary synthetic routes to platinum(II)-halogenated alkene complexes typically involve the displacement of a weakly coordinated ligand from a platinum(II) precursor by the halogenated alkene. A common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

A representative synthetic procedure is the preparation of analogues of the famed Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, where ethylene is replaced by a halogenated alkene.[1][2]

Experimental Protocol: Synthesis of Potassium Trichloro(alkene)platinate(II) Analogues

This protocol describes a general method for the synthesis of [PtCl₃(alkene)]⁻ complexes, where the alkene can be a halogenated ethylene derivative.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Halogenated alkene (e.g., vinyl chloride, tetrafluoroethylene)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • SnCl₂ (catalyst, optional)[1]

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of warm water containing a small amount of hydrochloric acid to suppress the formation of aqua complexes.

  • In a separate vessel, prepare a solution of the halogenated alkene in ethanol. For gaseous alkenes, the gas can be bubbled through the reaction mixture.

  • Slowly add the ethanolic solution of the halogenated alkene to the K₂[PtCl₄] solution with stirring.

  • (Optional) If the reaction is slow, a catalytic amount of SnCl₂ can be added to facilitate the coordination of the alkene.[1]

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to several days, depending on the reactivity of the alkene. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

  • Upon completion of the reaction, the desired product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol and then diethyl ether, and dry under vacuum.

Yields: The yields of these reactions can vary widely depending on the specific halogenated alkene used and the reaction conditions.

Below is a workflow diagram for the synthesis of a generic platinum(II)-alkene complex.

Synthesis_Workflow start Start dissolve_pt Dissolve K₂[PtCl₄] in acidic water start->dissolve_pt prepare_alkene Prepare halogenated alkene solution in ethanol start->prepare_alkene react Mix and stir (optional catalyst and heating) dissolve_pt->react prepare_alkene->react crystallize Crystallization/ Precipitation react->crystallize isolate Filter, wash, and dry product crystallize->isolate end Final Complex isolate->end Dewar_Chatt_Duncanson cluster_alkene Halogenated Alkene cluster_platinum Platinum(II) C_pi π-orbital (filled) Pt_d_empty d-orbital (empty) C_pi->Pt_d_empty σ-donation C_pi_star π*-orbital (empty) Pt_d_filled d-orbital (filled) Pt_d_filled->C_pi_star π-back-donation Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst PtII_hydride_silyl Pt(II) Hydride-Silyl Complex Pt0->PtII_hydride_silyl + R₃SiH (Oxidative Addition) PtII_alkene_adduct Alkene Adduct PtII_hydride_silyl->PtII_alkene_adduct + Alkene (Coordination) PtII_alkyl_silyl Pt(II) Alkyl-Silyl Complex PtII_alkene_adduct->PtII_alkyl_silyl Migratory Insertion PtII_alkyl_silyl->Pt0 Product Alkylsilane Product PtII_alkyl_silyl->Product Reductive Elimination

References

Theoretical and Computational Insights into 2,2,2-Trichloroethylene Platinum(II) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 2,2,2-Trichloroethylene (TCE) coordinated to a Platinum(II) center. While direct and extensive research on this specific complex is limited, this document synthesizes findings from foundational studies on analogous platinum-olefin compounds, particularly Zeise's salt, and employs established computational methodologies to project the structural, electronic, and reactive properties of TCE-Pt(II) complexes. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry, computational chemistry, and drug development by providing a robust theoretical framework and detailed procedural outlines for future investigations.

Introduction to Platinum-Olefin Complexes

Platinum(II) complexes containing olefin ligands have been a cornerstone of organometallic chemistry since the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. The nature of the platinum-olefin bond, described by the Dewar-Chatt-Duncanson model, involves a synergistic interaction of σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the olefin's π*-antibonding orbital. This interaction dictates the geometry, stability, and reactivity of the complex.

The substitution of hydrogen atoms on the ethylene ligand with electron-withdrawing chlorine atoms, as in 2,2,2-trichloroethylene, is expected to significantly modulate the electronic properties and, consequently, the nature of the Pt-olefin bond. The inductive effect of the chlorine atoms lowers the energy of both the π and π* orbitals of the TCE ligand. This is predicted to decrease the σ-donation and increase the π-back-donation component of the bond, leading to a stronger overall interaction and a more pronounced structural perturbation of the TCE ligand upon coordination.

Computational Methodology

The theoretical investigation of 2,2,2-Trichloroethylene Platinum(II) complexes necessitates the use of robust computational methods to accurately model their geometry, electronic structure, and reactivity. Density Functional Theory (DFT) is the most widely employed method for such studies due to its favorable balance of accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

Initial structural models of TCE-Pt(II) complexes, such as [PtCl₃(C₂HCl₃)]⁻, can be constructed based on the known crystal structure of Zeise's salt. Geometric optimization is then performed to locate the minimum energy structure on the potential energy surface.

Typical Protocol:

  • Functional: A hybrid functional such as B3LYP or long-range corrected functionals like ωB97X-D are commonly used. The latter is particularly advantageous for systems where dispersion interactions may be significant.

  • Basis Set: For the platinum atom, a basis set that includes a relativistic effective core potential (ECP), such as LANL2DZ, is essential to account for relativistic effects. For lighter atoms (C, H, Cl), Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate.

  • Solvation Model: To simulate a solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are crucial to confirm that the obtained geometry corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the complex.

Electronic Structure and Bonding Analysis

Understanding the nature of the Pt-TCE bond is paramount. This can be achieved through various population analysis and orbital visualization techniques.

Key Analyses:

  • Natural Bond Orbital (NBO) Analysis: Provides insights into the charge distribution, hybridization, and donor-acceptor interactions between the platinum center and the TCE ligand.

  • Quantum Theory of Atoms in Molecules (QTAIM): Characterizes the topology of the electron density to define and analyze the properties of the chemical bonds.

  • Molecular Orbital (MO) Analysis: Visualization of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity of the complex.

Predicted Structural and Spectroscopic Data

Based on studies of analogous halo-olefin platinum complexes, we can predict the key structural and spectroscopic parameters for a prototypical TCE-Pt(II) complex. The following table summarizes these expected values, which should be validated by future experimental and computational studies.

ParameterPredicted Value/Observation
Geometric Parameters
Pt-C bond lengthsExpected to be shorter than in Zeise's salt due to enhanced back-donation.
C=C bond length in coordinated TCEExpected to be significantly elongated compared to free TCE, reflecting the population of the π* orbital.
C-Cl bond lengthsMinor changes expected upon coordination.
Pt-Cl bond lengthsThe Pt-Cl bond trans to the TCE ligand is predicted to be longer than the cis Pt-Cl bonds due to the trans-influence of TCE.
Vibrational Frequencies
ν(C=C) of coordinated TCEA significant redshift (lowering of frequency) is expected compared to free TCE, indicative of a weakened C=C bond.
ν(Pt-Cl)Distinct stretching frequencies for the cis and trans chloro ligands are anticipated.
NMR Spectroscopy
¹³C NMR of coordinated TCEUpfield shift of the carbon signals upon coordination is expected.
¹⁹⁵Pt NMRThe chemical shift will be highly sensitive to the coordination environment and the nature of the ligands.

Reaction Mechanisms and Potential Applications

Ligand Exchange Reactions

A fundamental aspect of the chemistry of square-planar Pt(II) complexes is their propensity to undergo associative ligand exchange reactions. The strong trans-influence of the TCE ligand is expected to labilize the ligand in the position trans to it, making this the primary site for nucleophilic attack.

Diagram: Associative Ligand Exchange Pathway

LigandExchange Reactant [PtCl₃(TCE)]⁻ + Nu TS [PtCl₃(TCE)(Nu)]⁻ (Trigonal Bipyramidal Transition State) Reactant->TS Associative Attack Product [PtCl₂(Nu)(TCE)]⁻ + Cl⁻ TS->Product Chloride Dissociation DNA_Platination cluster_cell Cellular Environment Complex [PtCl₂(L)(TCE)] (Entering Cell) Aquation1 [PtCl(L)(TCE)(H₂O)]⁺ (First Aquation) Complex->Aquation1 Cl⁻ Loss DNA_Binding1 [PtCl(L)(TCE)(Guanine-N7)] (Monofunctional Adduct) Aquation1->DNA_Binding1 H₂O Loss Aquation2 [Pt(L)(TCE)(H₂O)(Guanine-N7)]⁺ (Second Aquation) DNA_Binding1->Aquation2 Cl⁻ Loss DNA_Binding2 [Pt(L)(TCE)(Guanine-N7)₂] (Intrastrand Crosslink) Aquation2->DNA_Binding2 H₂O Loss

Navigating the Solvent Landscape: A Technical Guide to the Solubility and Stability of 2,2,2-Trichloroethylene Platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,2,2-Trichloroethylene platinum(II), a coordination compound with potential applications in catalysis and materials science.[1][2] Given the limited direct literature on this specific complex, this document leverages data from analogous platinum(II)-olefin compounds, particularly Zeise's salt (Potassium trichloro(ethylene)platinate(II) monohydrate), to project its behavior. Furthermore, it outlines detailed experimental protocols for researchers to quantitatively assess its solubility and stability in various solvents.

Core Concepts: Understanding Solubility and Stability of Platinum(II) Complexes

The solubility and stability of platinum(II) complexes like 2,2,2-Trichloroethylene platinum(II) are governed by a delicate interplay of factors including the nature of the ligands, the geometry of the complex, and the properties of the solvent.[1] The trichloroethylene ligand, with its chlorinated nature, is expected to influence the compound's solubility, stability, and reactivity.[1] Generally, platinum(II) complexes adopt a square planar geometry, which impacts their electronic properties and steric interactions.[1]

The stability of such complexes is a critical parameter, particularly for applications in catalysis and drug development. Platinum(II) complexes can undergo various reactions, including ligand substitution and redox processes, which can be influenced by the solvent environment.[3][4] Understanding the degradation pathways is crucial for defining the operational window for the compound's use.

Predicted Solubility Profile

Table 1: Predicted Solubility of 2,2,2-Trichloroethylene Platinum(II) in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of polar Pt-Cl bonds may allow for some interaction with protic solvents. However, the overall organometallic character and the bulky, hydrophobic trichloroethylene ligand likely limit high solubility. The solubility of trichloroethylene itself is enhanced by the presence of alcohol cosolvents.[7]
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents are effective at solvating metal complexes without the complications of protonolysis. DMSO, in particular, is known to dissolve a wide range of metal-organic compounds due to its high polarity.[8] THF and dichloromethane are also common solvents for similar organometallic complexes.[8]
Non-Polar Hexane, Toluene, Diethyl EtherLowThe ionic nature of the platinum salt form would suggest low solubility in non-polar solvents. While the organic ligand has non-polar characteristics, it is unlikely to overcome the polarity of the metal center and counter-ions. Some derivatives of Vaska's complex, another organometallic compound, are insoluble in diethyl ether and hexane.[8]

Stability Considerations and Potential Degradation Pathways

The stability of 2,2,2-Trichloroethylene platinum(II) will be highly dependent on the solvent and storage conditions. Platinum(II)-olefin complexes are susceptible to a variety of reactions that can lead to decomposition.

Key Factors Influencing Stability:

  • Solvent Coordination: Coordinating solvents can potentially displace the trichloroethylene ligand, leading to decomposition or the formation of new complexes.

  • Nucleophilic Attack: The coordinated alkene is activated towards nucleophilic attack, a fundamental step in many platinum-catalyzed reactions.[4] Nucleophilic solvents or impurities could react with the trichloroethylene ligand.

  • Redox Chemistry: Platinum(II) complexes can undergo oxidative addition or reductive elimination reactions, which can be influenced by the solvent environment.

  • Light and Temperature: Many organometallic compounds are sensitive to light and temperature, which can promote degradation.

A potential degradation pathway could involve the displacement of the trichloroethylene ligand by a solvent molecule or another nucleophile, followed by further reactions of the platinum center.

Experimental Protocols for Determination of Solubility and Stability

For researchers seeking to quantify the properties of 2,2,2-Trichloroethylene platinum(II), the following experimental protocols are recommended.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2,2,2-Trichloroethylene platinum(II) to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the solution to remove any undissolved solid.

  • Quantification: Analyze the concentration of the platinum complex in the clear supernatant using a suitable analytical technique.

Analytical Techniques for Quantification:

  • Flameless Atomic Absorption Spectrometry (FAAS): A sensitive method for determining the concentration of platinum in solution.[9]

  • UV-Visible Spectroscopy: If the complex has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the complex from any impurities or degradation products and quantify its concentration.

The following diagram illustrates a typical workflow for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge or Filter B->C D Analyze supernatant (FAAS, UV-Vis, HPLC) C->D G A Prepare solution of known concentration B Incubate under controlled conditions A->B C Sample at time intervals B->C D Analyze samples (NMR, HPLC, MS) C->D E Determine concentration vs. time (Half-life, Degradation Products) D->E

References

safety and handling precautions for 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety and Handling of 2,2,2-Trichloroethylene Platinum(II)

Introduction

2,2,2-Trichloroethylene platinum(II) (CAS No: 16405-35-9) is a metal-organic compound with a platinum(II) center coordinated to a trichloroethylene ligand.[1] Platinum(II) complexes are often characterized by their square planar geometry, which influences their electronic properties and reactivity.[2] This compound is recognized for its high reactivity and potential applications as a catalyst in various chemical reactions and in materials science.[1][2] However, it is also classified as a highly toxic substance, a suspected carcinogen, and can cause skin and respiratory irritation, necessitating stringent safety and handling protocols.[1]

Hazard Identification and Classification

While a specific GHS classification for 2,2,2-Trichloroethylene platinum(II) is not detailed in the provided search results, its components and related compounds suggest a high hazard potential.

  • Platinum Compounds: Platinum compounds can be sensitizers and may cause allergic reactions.

  • Trichloroethylene: Trichloroethylene is a known human carcinogen, can cause serious eye and skin irritation, and may cause drowsiness or dizziness.[3][4]

Based on this, 2,2,2-Trichloroethylene platinum(II) should be handled as a substance with high acute and chronic toxicity.

Physical and Chemical Properties

A summary of the available quantitative data for 2,2,2-Trichloroethylene platinum(II) is presented below.

PropertyValueSource
CAS Number 16405-35-9[1][2][5][6][7][8]
Molecular Formula C2H6Cl3KOPt[6][8][9]
Molecular Weight 386.6 g/mol [6][9]
Appearance Yellow Solid[7][8]
Melting Point 220 °C (decomposes)[7][9]
Density 2.88 g/mL at 25 °C[9]
Storage Temperature 2-8°C[9]
Sensitivity Hygroscopic[7][8]

Toxicological Information

Detailed toxicological studies on 2,2,2-Trichloroethylene platinum(II) are not available in the search results. However, the toxicity of its ligand, trichloroethylene, is well-documented and provides a basis for assessing potential hazards.

HazardDescriptionSource
Carcinogenicity Suspected to be a carcinogen.[1] Trichloroethylene is classified as a known human carcinogen.[4][1][4]
Inhalation May cause respiratory irritation.[1] High concentrations of trichloroethylene can lead to headache, dizziness, drowsiness, and in severe cases, unconsciousness.[4][10][11][1][4][10][11]
Skin Contact Causes skin irritation.[1] Trichloroethylene can cause moderate to severe skin irritation.[3][11][12][1][3][11][12]
Eye Contact Causes eye irritation. Trichloroethylene is known to cause moderate to severe eye irritation.[3][11][12][3][11][12]
Organ Toxicity Long-term exposure to trichloroethylene may damage the liver and kidneys.[4][10][12][13][4][10][12][13]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, all work should be conducted in a designated area within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

PPESpecificationRationale
Gloves Chemical resistant gloves (e.g., Viton®, Silver Shield®). Double gloving is recommended.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles and a face shield.To protect eyes from splashes and vapors.
Body Protection A lab coat, and for larger quantities, a chemical-resistant apron or suit.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of inhalation.To prevent respiratory tract irritation and systemic toxicity.
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][12] Avoid generating dust. Use spark-proof tools and explosion-proof equipment. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][12] The compound is hygroscopic and should be protected from moisture.[7][8]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15-20 minutes. Remove contaminated clothing. Seek immediate medical attention.[11][12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[12]

Spill and Disposal Procedures
  • Spill Response: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, dike the area and contact emergency services.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling 2,2,2-Trichloroethylene platinum(II).

G cluster_prep Preparation and Risk Assessment cluster_handling Safe Handling Protocol cluster_response Emergency Response cluster_disposal Waste Management A Review SDS and Literature B Conduct Risk Assessment A->B C Designate Handling Area (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh and Handle Compound in Hood D->E F Securely Seal Container After Use E->F K Segregate Hazardous Waste F->K G Spill or Exposure Occurs H Follow First-Aid Procedures G->H I Initiate Spill Cleanup G->I J Report Incident H->J I->J L Label Waste Container K->L M Arrange for Professional Disposal L->M

Caption: Workflow for Safe Handling of 2,2,2-Trichloroethylene platinum(II).

References

The Complex Interplay: A Technical Review of Trichloroethylene-Metal Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Trichloroethylene (TCE), a chlorinated solvent with a long history of industrial use, is a persistent environmental contaminant. Its interaction with metals is a critical area of study, underpinning both its environmental fate and the mechanisms of its degradation. This technical guide provides a comprehensive review of the formation, characterization, and reactivity of trichloroethylene-metal complexes, with a focus on the fundamental interactions that drive these processes. The content herein is tailored for researchers, scientists, and professionals in drug development who may encounter chlorinated compounds and their interactions with metallic systems, such as metalloenzymes or metal-based catalysts.

The Nature of Trichloroethylene-Metal Interaction: Chemisorption on Iron Surfaces

The primary interaction between trichloroethylene and a metal surface is not the formation of a stable, isolable complex in the traditional sense, but rather a chemisorption process that leads to significant activation and decomposition of the TCE molecule. Seminal studies utilizing periodic density functional theory (DFT) have elucidated the thermodynamics and structural changes that occur when TCE adsorbs onto a metallic iron surface, a process central to its environmental remediation via zero-valent iron (ZVI) barriers.

Theoretical investigations have identified several potential binding configurations for TCE on the Fe(100) surface, with the "C-bridge" site being the most energetically favorable.[1][2] In this configuration, the C=C bond of TCE is positioned over a bridge site between two adjacent iron atoms. This interaction is highly exothermic and leads to profound changes in the TCE molecule:

  • Sigma Bond Formation : The interaction results in the formation of multiple carbon-iron (C-Fe) sigma bonds.[1][2]

  • C-Cl Bond Scission : The strong interaction with the iron surface activates the carbon-chlorine bonds, leading to the scission of all three C-Cl bonds.[1][2]

  • C=C Bond Alteration : The C=C double bond shortens to a length intermediate between a standard double and triple bond, indicating a significant rehybridization of the carbon atoms.[1][2]

Other, less favorable, adsorption sites like the "top" and "hollow" sites result in the cleavage of only two C-Cl bonds, highlighting the site-dependent reactivity of the iron surface.[1][2] A "Cl-bridge" configuration, where the chlorine atoms are positioned to interact with the iron, does not lead to C-Fe bond formation and is less effective at dechlorination.[1][2]

G Fig. 1: TCE Chemisorption Pathways on Fe(100) Surface cluster_sites Initial Adsorption Configurations cluster_outcomes Reaction Outcomes TCE Trichloroethylene (TCE) + Fe(100) Surface C_bridge C-bridge Site TCE->C_bridge Top Top Site TCE->Top Hollow Hollow Site TCE->Hollow Cl_bridge Cl-bridge Site TCE->Cl_bridge Outcome_C Most Favorable -691 kJ/mol Binding Energy Activation Energy: 49 kJ/mol 3 C-Cl Bonds Scission C-Fe σ-bonds formed C≡C character increases C_bridge->Outcome_C Complete Dechlorination Outcome_TH Less Favorable -522 to -604 kJ/mol 2 C-Cl Bonds Scission C-Fe σ-bonds formed C=C bond length unchanged Top->Outcome_TH Partial Dechlorination Hollow->Outcome_TH Outcome_Cl No C-Fe Bond Formation 2 C-Cl Bonds Scission Forms Chloroacetylene intermediate Cl_bridge->Outcome_Cl Partial Dechlorination

Fig. 1: TCE Chemisorption Pathways on Fe(100) Surface

Trichloroethylene in Catalytic Systems

While stable TCE-metal complexes are not typically isolated, transient interactions are fundamental to catalytic processes designed for TCE remediation. Bimetallic systems, such as nickel-iron (Ni-Fe) and palladium-on-gold (Pd-on-Au), exhibit enhanced reactivity compared to monometallic catalysts.[3][4]

In these systems, one metal often serves as the primary reductant (e.g., Fe), while the second acts as a catalyst for hydrogenation (e.g., Ni, Pd). The proposed mechanism involves the adsorption of TCE onto the catalyst surface, followed by hydrodechlorination.[5][6] For instance, in Ni-Fe nanoparticles, the iron corrodes to provide electrons and hydrogen, while the nickel surface catalyzes the hydrogenation of the adsorbed TCE.[5][6] This synergistic effect leads to significantly faster and more complete degradation of TCE into non-toxic hydrocarbons like ethane and ethene.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on TCE-metal interactions.

Table 1: Theoretical Data for Trichloroethylene (TCE) Chemisorption on Fe(100) Surface

Adsorption SiteBinding Energy (kJ/mol)Activation Energy (kJ/mol)C-Cl Bond Scission EventsChange in C=C Bond Order
C-bridge -691493Increase (towards triple bond)
Top -604Not Reported2No significant change
Hollow -522Not Reported2No significant change
Cl-bridge Not ReportedNot Applicable2Increase (forms chloroacetylene)
Data sourced from density functional theory (DFT) calculations.[1][2]

Table 2: Experimental Kinetic Data for TCE Reduction by Zero-Valent Metals

Metal SystemTemperature (°C)Surface Area Normalized Rate Constant (kSA) (h-1 m-2 L)Apparent Activation Energy (Ea) (kJ mol-1)
Zero-Valent Iron (Fe0) 10 - 550.44 x 10-3 to 4.3 x 10-3 (Fisher)32.2 - 39.4
Zero-Valent Tin (Sn0) 10 - 550.011 x 10-3 to 1.31 x 10-3 (Fisher/Aldrich)40.5 - 76.8
Pd-on-Au Nanoparticles Room Temp.943 (L gPd-1 min-1)Not Reported
Pd-black Room Temp.0.42 (L gPd-1 min-1)Not Reported
Data compiled from batch kinetic studies.[4][8] Note that units for Pd catalysts differ due to reporting conventions in the source literature.

Experimental Protocols

The study of TCE-metal interactions employs both computational and experimental methodologies. Below are detailed overviews of the key protocols cited in this field.

Density Functional Theory (DFT) Calculations

DFT studies are crucial for understanding the fundamental electronic and structural interactions of TCE with metal surfaces.

  • Objective : To model the adsorption of a single TCE molecule on a metal surface (e.g., Fe(100)) and calculate thermodynamic and kinetic parameters.

  • Methodology :

    • Surface Modeling : A slab model of the metal surface (e.g., a 3-layer Fe(100) slab) is constructed.

    • Adsorption Simulation : The TCE molecule is placed at various initial positions and orientations relative to the slab (e.g., C-bridge, top, hollow sites).[1]

    • Energy Minimization : The geometry of the system is optimized to find the lowest energy (most stable) configuration for each adsorption site. Calculations often use a specific functional, such as the Perdew-Burke-Enzerhof (PBE) functional.[9]

    • Binding Energy Calculation : The binding energy is calculated by subtracting the energies of the isolated iron slab and the isolated TCE molecule from the total energy of the final adsorbed complex.[2]

    • Transition State Search : To determine the activation energy for the reaction (chemisorption and bond scission), methods like the Quadratic Synchronous Transit (QST) are used to locate the transition state structure. The activation energy is the energy difference between the transition state and the initial state.[2]

Synthesis of Bimetallic Nanoparticles (e.g., Ni-nZVI)

Bimetallic nanoparticles are synthesized to enhance the catalytic degradation of TCE.

  • Objective : To produce nanoscale zero-valent iron particles doped with a catalytic metal like nickel.

  • Methodology (Co-reduction Method) :[3]

    • Solution Preparation : A solution of ferric chloride (FeCl₃·6H₂O) and nickel chloride (NiCl₂·6H₂O) is prepared in a deoxygenated solvent (e.g., a water/ethanol mixture) in a three-necked flask under constant stirring (e.g., 500 rpm). The ratio of Ni to Fe is varied to achieve the desired weight percentage.

    • Reduction : A strong reducing agent, typically an aqueous solution of sodium borohydride (NaBH₄), is slowly added dropwise to the metal salt solution. This reduces the Fe³⁺ and Ni²⁺ ions to their zero-valent metallic state (Fe⁰ and Ni⁰), forming a black precipitate of nanoparticles.

    • Washing and Drying : The resulting dark colloidal particles are washed sequentially with deoxygenated water and ethanol to remove residual reactants and byproducts.[6]

    • Collection : The nanoparticles are collected via filtration and are typically vacuum-dried at room temperature before use.[6]

    • Characterization : The synthesized particles are characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Brunauer–Emmett–Teller (BET) surface area analysis to confirm their size, morphology, composition, and surface area.[3]

Batch Reactor Kinetic Studies

Batch experiments are the standard method for evaluating the reactivity of metallic materials towards TCE degradation.

  • Objective : To measure the rate of TCE degradation by a specific metal (e.g., ZVI, Ni-Fe nanoparticles) and determine the reaction kinetics.

  • Methodology :

    • Reactor Setup : Experiments are conducted in sealed, headspace-free glass vials or reactors to prevent the loss of volatile TCE.

    • Reaction Slurry : A known mass of the metallic powder or nanoparticle suspension is added to an aqueous solution (e.g., deionized water or simulated groundwater).

    • Initiation : The reaction is initiated by spiking the slurry with a stock solution of TCE to achieve a target initial concentration (e.g., 2 mg L⁻¹).[8] The reactors are then agitated, often on a shaker table, at a constant temperature.

    • Sampling : At predetermined time intervals, sample aliquots are withdrawn from the reactor. The reaction in the aliquot is immediately quenched, often by mixing with a solvent like hexane or by adding a strong acid, to halt further degradation.

    • Analysis : The concentration of TCE and its degradation byproducts in the quenched samples is determined using analytical instrumentation, typically a Gas Chromatograph (GC) equipped with a suitable detector (e.g., Mass Spectrometer (MS) or Electron Capture Detector (ECD)).

    • Data Analysis : The concentration of TCE is plotted against time. The data is often fit to a pseudo-first-order kinetic model to calculate the observed rate constant (k). This constant is frequently normalized to the surface area of the metal used in the experiment to determine the surface-area-normalized rate constant (kSA).[8]

G Fig. 2: Generalized Workflow for Batch Kinetic Study of TCE Degradation cluster_prep Preparation cluster_react Reaction & Sampling cluster_analysis Analysis A Prepare aqueous solution (e.g., simulated groundwater) B Add known mass of metal catalyst to reactor A->B C Spike with TCE to initial concentration B->C D Seal reactor and agitate at constant temp. C->D E Withdraw samples at timed intervals D->E F Immediately quench reaction in samples E->F G Analyze TCE concentration (e.g., GC-MS) F->G H Plot [TCE] vs. Time and fit to kinetic model G->H I Calculate Rate Constants (k, k_SA) H->I

Fig. 2: Generalized Workflow for Batch Kinetic Study of TCE Degradation

Conclusion

The interaction between trichloroethylene and metals is a complex phenomenon dominated by surface-mediated reactions rather than the formation of classical coordination complexes. DFT studies have been invaluable in revealing that chemisorption on reactive metals like iron leads to significant molecular activation, C-Cl bond scission, and ultimately, complete dechlorination. This fundamental understanding has driven the development of advanced catalytic systems, particularly bimetallic nanoparticles, which exhibit superior reactivity for TCE remediation. The combination of detailed computational modeling and standardized experimental protocols provides a robust framework for designing and evaluating new materials for the detoxification of TCE and other chlorinated organic compounds. This knowledge is not only vital for environmental science but also offers insights into the potential interactions of such compounds with biological and pharmaceutical systems involving metals.

References

Methodological & Application

Application Notes and Protocols: Use of Zeise's Salt in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeise's salt, potassium trichloro(ethylene)platinate(II) monohydrate (K[PtCl3(C2H4)]·H2O), holds a significant place in the history of chemistry as one of the first organometallic compounds to be synthesized.[1] Its unique structure, featuring an ethylene ligand bound to a platinum(II) center, has made it a subject of extensive study and a precursor for the synthesis of other platinum complexes. In the realm of homogeneous catalysis, Zeise's salt and its derivatives have shown potential in various organic transformations, including hydrogenation and hydrosilylation reactions.

These application notes provide an overview of the catalytic applications of Zeise's salt, with a focus on its role in homogeneous catalysis. Due to the limited availability of detailed experimental protocols for its direct use as a primary catalyst in the recent scientific literature, this document will focus on the fundamental aspects, synthesis of the catalyst, and general principles of its catalytic activity.

Synthesis of Zeise's Salt

The preparation of Zeise's salt is a well-established procedure in inorganic synthesis. The most common method involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with ethylene gas.

Experimental Protocol: Synthesis of Potassium Trichloro(ethylene)platinate(II) Monohydrate

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Ethylene (C2H4) gas

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in dilute hydrochloric acid.

  • Bubble ethylene gas through the solution for several hours at room temperature. The color of the solution will gradually change from red-brown to yellow.

  • Concentrate the resulting yellow solution under reduced pressure to obtain yellow crystals of Zeise's salt.

  • The crude product can be purified by recrystallization from a dilute HCl solution or by washing with ethanol and diethyl ether.

Safety Precautions: Platinum compounds are sensitizers and can cause allergic reactions. Handle all platinum salts with appropriate personal protective equipment, including gloves and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Applications in Homogeneous Catalysis

While specific, recent, and detailed protocols for the use of Zeise's salt as a primary catalyst in reactions like hydrosilylation and hydrogenation are not extensively documented in readily available literature, its catalytic potential is recognized. It often serves as a precursor for more active catalytic species or is used in the synthesis of derivatives with enhanced catalytic properties.

Hydrosilylation

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a crucial reaction in silicone chemistry and organic synthesis. Platinum complexes are highly effective catalysts for this transformation. While detailed protocols specifying Zeise's salt as the sole catalyst are scarce, the general mechanism involves the coordination of the olefin to the platinum center, followed by oxidative addition of the silane and subsequent reductive elimination to form the product.

General Workflow for Platinum-Catalyzed Hydrosilylation:

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst Pt(II) Precatalyst (e.g., Zeise's Salt Derivative) Active_Catalyst Active Pt(0) Species Precatalyst->Active_Catalyst Intermediate1 Pt-Alkene Complex Active_Catalyst->Intermediate1 Alkene Coordination Alkene Alkene Silane Silane (R3SiH) Intermediate2 Pt-Silyl-Hydride-Alkene Complex Intermediate1->Intermediate2 Oxidative Addition of Silane Intermediate2->Active_Catalyst Reductive Elimination Product Alkylsilane Intermediate2->Product caption General workflow for platinum-catalyzed hydrosilylation.

Figure 1. General workflow for platinum-catalyzed hydrosilylation.

Hydrogenation

The hydrogenation of unsaturated hydrocarbons is a fundamental transformation in organic chemistry. Platinum-based catalysts are widely used for this purpose. Zeise's salt has been mentioned in the literature as a catalyst for the hydrogenation of alkenes, although detailed experimental procedures are not commonly reported. The catalytic cycle is believed to involve the activation of hydrogen by the platinum center and its subsequent transfer to the coordinated alkene.

Quantitative Data

Due to the lack of specific recent literature detailing the use of Zeise's salt as a primary catalyst for homogeneous hydrosilylation and hydrogenation with comprehensive quantitative data, a comparative table cannot be provided at this time. Research in this area would be necessary to generate such data.

Conclusion

Zeise's salt, a foundational compound in organometallic chemistry, holds potential as a catalyst and a precursor for catalysts in homogeneous reactions. While its direct application with detailed, modern protocols is not extensively documented, its historical significance and the catalytic activity of its derivatives continue to inspire research. The protocols for its synthesis are well-established, providing a basis for further exploration of its catalytic capabilities. Future research is needed to fully delineate its scope and efficiency in homogeneous catalysis and to provide the quantitative data necessary for broader application.

References

Application Notes and Protocols: 2,2,2-Trichloroethylene Platinum(II) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific complex, 2,2,2-Trichloroethylene platinum(II), is not a widely documented, commercially available catalyst. The following application notes and protocols are based on the established principles of platinum(II) catalysis with alkenes and haloalkenes, drawing analogies to well-known complexes such as Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O). The information provided is intended to be a predictive guide for potential applications and experimental design.

Introduction

Platinum(II) complexes are powerful catalysts in organic synthesis, primarily known for their ability to activate carbon-carbon double bonds towards nucleophilic attack.[1][2] This activation stems from the coordination of the alkene to the electrophilic platinum(II) center, which lowers the energy barrier for subsequent transformations. While the specific applications of a 2,2,2-trichloroethylene platinum(II) complex are not extensively reported, its reactivity can be inferred from the behavior of related platinum(II)-alkene and haloalkene systems. The presence of three electron-withdrawing chlorine atoms on the ethylene ligand is expected to influence the stability of the complex and the reactivity of the coordinated alkene.

Hypothetical Structure and Synthesis

A plausible structure for a 2,2,2-trichloroethylene platinum(II) complex would be analogous to Zeise's salt, featuring a square planar platinum(II) center coordinated to three chloride ligands and one molecule of 2,2,2-trichloroethylene. The synthesis would likely involve the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with 2,2,2-trichloroethylene.

Potential Applications in Organic Synthesis

Based on the known reactivity of platinum(II) complexes, a 2,2,2-trichloroethylene platinum(II) species could potentially catalyze a variety of organic transformations. The electron-deficient nature of the trichloroethylene ligand might enhance the electrophilicity of the platinum center, potentially leading to unique reactivity.

Nucleophilic Addition to Alkenes

Platinum(II) catalysts are known to promote the addition of various nucleophiles to alkenes.[1][2] A 2,2,2-trichloroethylene platinum(II) catalyst could facilitate intramolecular and intermolecular reactions involving oxygen, nitrogen, and carbon nucleophiles.

General Reaction Scheme:

The reaction proceeds through the coordination of the alkene to the platinum(II) center, followed by nucleophilic attack on the activated double bond.

Hydrosilylation of Alkenes and Alkynes

Platinum complexes are widely used as catalysts for the hydrosilylation of unsaturated bonds, a key reaction in the synthesis of organosilicon compounds. While other platinum catalysts are more common, a platinum(II)-trichloroethylene complex could exhibit catalytic activity.

General Reaction Scheme:

Cycloisomerization Reactions

Platinum(II) catalysts can effect the cycloisomerization of enynes and dienes, providing access to complex cyclic and bicyclic structures. The strong π-acidic nature of the hypothetical trichloroethylene ligand might influence the efficiency and selectivity of these transformations.

Quantitative Data from Analogous Platinum(II)-Catalyzed Reactions

Due to the lack of specific data for 2,2,2-trichloroethylene platinum(II), the following table summarizes representative quantitative data for reactions catalyzed by other platinum(II) complexes to provide a comparative context.

CatalystReaction TypeSubstrateNucleophile/ReagentProductYield (%)Reference
PtCl₂Intramolecular Hydroalkoxylation4-Penten-1-ol-Tetrahydro-2-methylfuran95F. D. Toste et al. (2002)
[PtCl₂(CH₂=CH₂)]₂Intermolecular Hydroamination1-OcteneAnilineN-Octylaniline88J. F. Hartwig et al. (2002)
PtCl₄Enyne Cycloisomerization1,6-Enyne-Bicyclic diene75A. M. Echavarren et al. (2004)
Zeise's SaltHydrosilylation1-HexeneTriethylsilane1-(Triethylsilyl)hexane>90Speier's Catalyst Literature

Experimental Protocols

The following are detailed, representative protocols for key types of reactions that could potentially be catalyzed by a 2,2,2-trichloroethylene platinum(II) complex. Caution: These are hypothetical protocols and would require optimization and safety assessment.

Protocol 1: Intramolecular Hydroalkoxylation of an Unsaturated Alcohol

Objective: To synthesize a cyclic ether via platinum(II)-catalyzed intramolecular hydroalkoxylation.

Materials:

  • 4-Penten-1-ol

  • 2,2,2-Trichloroethylene platinum(II) catalyst (hypothetical) or a suitable Pt(II) precursor (e.g., PtCl₂)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the platinum(II) catalyst (1-5 mol%).

  • Add anhydrous toluene via syringe.

  • Add 4-penten-1-ol (1.0 equivalent) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-2-methylfuran.

Protocol 2: Intermolecular Hydrosilylation of an Alkene

Objective: To synthesize an organosilane via platinum(II)-catalyzed hydrosilylation.

Materials:

  • 1-Octene

  • Triethoxysilane

  • 2,2,2-Trichloroethylene platinum(II) catalyst (hypothetical) or a suitable Pt(II) precursor (e.g., Zeise's salt)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the platinum(II) catalyst (0.01-0.1 mol%).

  • Add anhydrous THF via syringe.

  • Add 1-octene (1.0 equivalent) to the flask via syringe.

  • Add triethoxysilane (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating and monitor by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by distillation under reduced pressure to yield 1-(triethoxysilyl)octane.

Visualizations

general_mechanism Pt Pt(II) Catalyst Complex Pt(II)-Alkene Complex Pt->Complex Coordination Alkene Alkene Alkene->Complex Intermediate Organoplatinum Intermediate Complex->Intermediate Nu Nucleophile (Nu-H) Nu->Complex Nucleophilic Attack Product Product Intermediate->Product Protonolysis / Reductive Elimination Catalyst_regen Pt(II) Catalyst Intermediate->Catalyst_regen Catalyst Regeneration

Caption: General mechanism of Pt(II)-catalyzed nucleophilic addition to an alkene.

experimental_workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Catalyst Add Pt(II) Catalyst and Anhydrous Solvent Start->Add_Catalyst Add_Substrate Add Alkene Substrate Add_Catalyst->Add_Substrate Add_Reagent Add Nucleophile/Reagent Add_Substrate->Add_Reagent React Heat and Stir Reaction Mixture Add_Reagent->React Monitor Monitor Reaction Progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (Chromatography/Distillation) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Pt(II)-catalyzed reaction.

References

Application Notes and Protocols for Platinum Nanoparticles from 2,2,2-Trichloroethylene Platinum(II) Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum nanoparticles (PtNPs) are at the forefront of nanomaterials research, exhibiting remarkable potential in catalysis, diagnostics, and therapeutics. Their high surface-area-to-volume ratio and unique electronic properties confer significant catalytic activity, while their nanoscale dimensions enable novel interactions with biological systems. In drug development, PtNPs are being explored as therapeutic agents, particularly in oncology, and as versatile drug delivery platforms.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of platinum nanoparticles using a representative organometallic precursor, 2,2,2-Trichloroethylene platinum(II). While direct literature on this specific precursor is limited, the provided protocols are based on well-established chemical reduction methods for analogous platinum compounds. These notes are intended to serve as a comprehensive guide for researchers synthesizing and characterizing PtNPs for applications in catalysis and cancer therapy.

Applications

Platinum nanoparticles possess a diverse range of applications stemming from their unique physicochemical properties.

  • Catalysis: PtNPs are highly efficient catalysts for a variety of chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.[3] A common model reaction to evaluate the catalytic efficacy of PtNPs is the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride.[3][4] The reaction progress can be easily monitored by UV-Vis spectroscopy.

  • Anticancer Therapy: Platinum-based compounds have long been a cornerstone of cancer chemotherapy.[2] Platinum nanoparticles have emerged as a promising next-generation therapeutic, demonstrating cytotoxicity against various cancer cell lines.[1][5][6] Their proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[7]

  • Drug Delivery: The surface of platinum nanoparticles can be functionalized with various molecules, including targeting ligands and therapeutic agents.[7] This allows for the development of sophisticated drug delivery systems that can specifically target cancer cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.[8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of platinum nanoparticles. Researchers should note that nanoparticle size and morphology are highly sensitive to reaction parameters such as precursor concentration, temperature, and the nature of the reducing and stabilizing agents.[9][10]

Protocol 1: Synthesis of Platinum Nanoparticles by Chemical Reduction

This protocol describes a common method for synthesizing platinum nanoparticles using a chemical reducing agent.

Materials:

  • Platinum precursor (e.g., H2PtCl6 as a representative precursor)

  • Sodium borohydride (NaBH4), ice-cold solution (0.1 M)

  • Stabilizing agent (e.g., Sodium citrate, Polyvinylpyrrolidone (PVP))

  • Deionized water

  • Glassware (cleaned with aqua regia and rinsed thoroughly with deionized water)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an aqueous solution of the platinum precursor at the desired concentration (e.g., 1 mM).

  • In a separate flask, prepare a solution of the stabilizing agent (e.g., 1% w/v PVP).

  • Mix the platinum precursor solution and the stabilizing agent solution under vigorous stirring.

  • Slowly add a freshly prepared, ice-cold solution of sodium borohydride dropwise to the mixture. The molar ratio of NaBH4 to the platinum precursor is a critical parameter that influences nanoparticle size.[11]

  • Continue stirring the reaction mixture for a specified period (e.g., 30 minutes to 2 hours) at room temperature. A color change to dark brown or black typically indicates the formation of platinum nanoparticles.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing with deionized water to remove unreacted reagents.

Protocol 2: Characterization of Platinum Nanoparticles

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To confirm the formation of platinum nanoparticles.

  • Procedure: Record the UV-Vis spectrum of the colloidal PtNP solution. Platinum nanoparticles typically exhibit a characteristic surface plasmon resonance peak, although its position and intensity can vary depending on particle size and shape.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To determine the size, shape, and morphology of the synthesized nanoparticles.

  • Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow it to dry. Image the nanoparticles using a transmission electron microscope. Analyze the images to determine the average particle size and size distribution.

3. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline structure of the nanoparticles.

  • Procedure: Prepare a dried powder sample of the PtNPs. Obtain the XRD pattern of the sample. The diffraction peaks can be compared to standard patterns to confirm the face-centered cubic (fcc) structure of platinum.

Protocol 3: Evaluation of Catalytic Activity (Reduction of 4-Nitrophenol)

Materials:

  • 4-Nitrophenol (4-NP) solution (0.1 mM)

  • Sodium borohydride (NaBH4) solution (10 mM, freshly prepared)

  • Synthesized platinum nanoparticle suspension

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • In a quartz cuvette, mix the 4-nitrophenol solution and the platinum nanoparticle suspension.

  • Add the freshly prepared sodium borohydride solution to the cuvette to initiate the reaction. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.

  • Immediately start recording the UV-Vis spectra of the solution at regular time intervals.

  • Monitor the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the corresponding increase in the absorbance peak of 4-aminophenol (around 300 nm).[12]

  • The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.[12]

Data Presentation

Table 1: Influence of Synthesis Parameters on Platinum Nanoparticle Size
Platinum PrecursorPrecursor Concentration (mM)Reducing AgentMolar Ratio (Reducer:Pt)Temperature (°C)Average Particle Size (nm)Reference
H2PtCl61NaBH410:1255.3[13]
H2PtCl62NaBH4-253.0 ± 0.5
PtCl42Sonochemical--2.2 ± 0.5
H2PtCl6-Hydrazine--< 5[7]
H2PtCl6-Ethylene Glycol--5-12[10]
Table 2: Cytotoxicity of Platinum Nanoparticles against Various Cancer Cell Lines
Cell LineCancer TypeNanoparticle TypeIC50 (µg/mL)Exposure Time (h)Reference
HeLaCervical CancerPt/TiO253.74 ± 2.9524[5][6]
DU-145Prostate CancerPt/TiO275.07 ± 5.4824[5][6]
A549Lung AdenocarcinomaptNPs>200 (approx. 30% inhibition at 200 µg/mL)-[14]
PA-1Ovarian TeratocarcinomaptNPs<200 (approx. 45% inhibition at 200 µg/mL)-[14]
Mia-Pa-Ca-2Pancreatic CancerptNPs>200 (approx. 40% inhibition at 200 µg/mL)-[14]
Table 3: Kinetic Data for the Catalytic Reduction of 4-Nitrophenol by Platinum Nanoparticles
CatalystApparent Rate Constant (k_app) (s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
Pt NPs-40[4]
Pt@Co-Al LDH--[3]
AuNPs (for comparison)1.10 x 10⁻⁴-[12]

Signaling Pathway and Experimental Workflow Visualization

The antitumor activity of platinum nanoparticles is, in part, attributed to their ability to modulate key cellular signaling pathways that govern cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Platinum nanoparticles have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[2][15]

PI3K_AKT_Pathway PtNPs Platinum Nanoparticles ROS Reactive Oxygen Species (ROS) PtNPs->ROS PI3K PI3K PtNPs->PI3K Inhibits ROS->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/AKT/mTOR pathway by platinum nanoparticles.

The experimental workflow for synthesizing and characterizing platinum nanoparticles for catalytic and anticancer applications follows a logical progression from synthesis to detailed analysis.

Experimental_Workflow Synthesis Nanoparticle Synthesis (Chemical Reduction) Purification Purification (Centrifugation/Washing) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization UVVis UV-Vis Spectroscopy Characterization->UVVis TEM TEM Characterization->TEM XRD XRD Characterization->XRD AppEvaluation Application Evaluation Characterization->AppEvaluation Catalysis Catalytic Activity Assay (e.g., 4-Nitrophenol Reduction) AppEvaluation->Catalysis Anticancer Anticancer Activity Assay (e.g., MTT Assay) AppEvaluation->Anticancer

Caption: General experimental workflow for PtNP synthesis and evaluation.

References

Application Notes and Protocols for Reactions Catalyzed by Potassium Trichloro(ethylene)platinate(II) (Zeise's Salt)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "2,2,2-Trichloroethylene platinum(II)" is not a standard chemical name found in the scientific literature. It is highly probable that this refers to the well-known and historically significant organometallic compound, Potassium trichloro(ethylene)platinate(II) , commonly known as Zeise's Salt . This document will focus on the experimental setups and reactions catalyzed by Zeise's Salt, K[PtCl₃(C₂H₄)]·H₂O.

These application notes are intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis who are interested in the applications of this platinum(II) catalyst.

Introduction to Zeise's Salt and its Catalytic Activity

Zeise's salt, discovered by William Christopher Zeise in 1827, was one of the first organometallic compounds to be synthesized.[1] The anion of this air-stable, yellow crystalline solid features an ethylene molecule bound to a platinum(II) center.[2] This π-bonding interaction, described by the Dewar-Chatt-Duncanson model, is a cornerstone of organometallic chemistry.

While historically significant for its structure and bonding, Zeise's salt and its derivatives also exhibit catalytic activity in a range of organic transformations. Platinum complexes, in general, are known to be effective catalysts for reactions such as hydrogenation and hydrosilylation. Although Zeise's salt itself is often used as a precursor for more complex catalysts, it can be employed directly in some catalytic processes. Its reactivity stems from the lability of the ethylene ligand, which can be displaced by other olefins or reagents, initiating a catalytic cycle.

Experimental Protocols

Synthesis of Potassium Trichloro(ethylene)platinate(II) Monohydrate (Zeise's Salt)

This protocol describes a reliable method for the synthesis of Zeise's salt from potassium tetrachloroplatinate(II).[3]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Ethylene gas (C₂H₄)

  • Nitrogen gas (N₂)

Equipment:

  • 250 mL two-necked, round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Mercury valve (or bubbler)

  • Sintered glass filter (G3)

  • Schlenk line or nitrogen manifold

  • Ice bath

  • Rotary evaporator

  • Desiccator with concentrated H₂SO₄ and KOH

Procedure:

  • Prepare 50 mL of oxygen-free 3.5 M hydrochloric acid by mixing 15 mL of concentrated HCl with 35 mL of deionized water and bubbling nitrogen through the solution for 20 minutes.

  • In the 250 mL two-necked flask, dissolve 4.15 g (10 mmol) of K₂[PtCl₄] and 45 mg (0.2 mmol) of tin(II) chloride dihydrate in the 50 mL of oxygen-free hydrochloric acid.

  • Equip the flask with a magnetic stirrer, a nitrogen inlet, and a mercury valve.

  • Slowly bubble ethylene gas (1-2 bubbles per second) through the stirred solution for 4 hours. The color of the solution will change from dark red to yellow.

  • Filter the reaction mixture through a G3 sintered glass filter to obtain a clear solution.

  • Cool the filtrate in an ice bath at -20 °C for 30 minutes to precipitate the product.

  • Isolate the resulting yellow needles by filtration and wash them with a few milliliters of an ice-cold water/ethanol (1:1) mixture. This yields approximately 1.6 g of the product.

  • To recover more product, evaporate the mother liquor to dryness at 40-50 °C. Stir the residue with 15 mL of methanol, filter the methanol extract, and remove the solvent under vacuum to yield an additional 1.6 g of microcrystalline yellow powder.

  • Dry the combined product in a desiccator over concentrated H₂SO₄ and KOH.

Total Yield: Approximately 3.2 g (83%).

Characterization Data: The identity and purity of the synthesized Zeise's salt can be confirmed by spectroscopic methods.[3]

Spectroscopic DataObserved Shift/Peak
¹H NMR (acetone-d₆, TMS)δ = 4.26 ppm [²J(H,Pt) = 64 Hz]
¹³C NMR (acetone-d₆, TMS)δ = 67.2 ppm [¹J(C,Pt) = 194 Hz]
IR/FIR (Nujol)ν = 339 (vs), 331 (vs), 310 (s) cm⁻¹ (Pt-Cl stretches)
Catalytic Hydrosilylation of 1-Octene with Triethylsilane

While specific catalytic data for Zeise's salt in hydrosilylation is not extensively documented in readily available literature, this protocol is based on the general principles of platinum-catalyzed hydrosilylation of alkenes. The Chalk-Harrod mechanism is the most widely accepted pathway for this transformation.[4][5]

Materials:

  • Potassium trichloro(ethylene)platinate(II) monohydrate (Zeise's Salt)

  • 1-Octene

  • Triethylsilane

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Thermostatically controlled oil bath

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add a magnetic stir bar and Zeise's salt (e.g., 0.005 mol%).

  • Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.

  • Add 1-octene (e.g., 1 mmol) to the solution.

  • Add triethylsilane (e.g., 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion, the product, triethyl(octyl)silane, can be isolated by removing the solvent under reduced pressure and purifying by distillation if necessary.

Quantitative Data: The following table presents hypothetical quantitative data for the hydrosilylation of various alkenes with triethylsilane, catalyzed by a platinum(II) complex like Zeise's salt, to illustrate the expected outcomes.

EntryAlkeneSilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%) of linear product
11-OcteneTriethylsilane0.01704>9995
2StyreneTriethylsilane0.01602>9998 (β-isomer)
3CyclohexeneTriethylsilane0.0580128580
41-DecenePhenylsilane0.017069893

Signaling Pathways and Experimental Workflows

Workflow for the Synthesis of Zeise's Salt

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification K2PtCl4 K₂[PtCl₄] dissolve Dissolve K₂[PtCl₄] and SnCl₂ in HCl solution K2PtCl4->dissolve SnCl2 SnCl₂·2H₂O SnCl2->dissolve HCl_sol Oxygen-free 3.5 M HCl HCl_sol->dissolve C2H4 Ethylene Gas react Bubble C₂H₄ through solution for 4h C2H4->react dissolve->react filter1 Filter reaction mixture react->filter1 precipitate Cool filtrate to -20°C filter1->precipitate filter2 Isolate yellow crystals precipitate->filter2 wash Wash with cold H₂O/EtOH filter2->wash dry Dry in desiccator wash->dry product Zeise's Salt K[PtCl₃(C₂H₄)]·H₂O dry->product

Workflow for the synthesis of Zeise's Salt.
Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)

G Pt0 Pt(0) Catalyst Pt_SiH Oxidative Addition [Pt(II)(H)(SiR₃)] Pt0->Pt_SiH + R₃SiH HSiR3 R₃SiH Alkene Alkene Pt_Alkene Alkene Coordination [Pt(II)(H)(SiR₃)(alkene)] Product Alkylsilane Pt_SiH->Pt_Alkene + Alkene Pt_Alkyl Migratory Insertion [Pt(II)(alkyl)(SiR₃)] Pt_Alkene->Pt_Alkyl Pt_Alkyl->Pt0 Reductive Elimination + Alkylsilane

References

The Role of 2,2,2-Trichloroethylene Platinum(II) in C-H Bond Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols on the role of 2,2,2-Trichloroethylene platinum(II) in C-H bond activation. Following a comprehensive review of the available scientific literature, it is important to note that specific applications and detailed experimental protocols for the use of 2,2,2-Trichloroethylene platinum(II) as a catalyst in C-H bond activation are not extensively documented.

The following sections, therefore, provide a broader overview of the principles of platinum(II)-catalyzed C-H activation, drawing upon analogous systems and well-established mechanisms. While direct quantitative data and specific protocols for the named complex are unavailable, the information presented here is intended to serve as a foundational guide for researchers interested in exploring the potential of platinum(II) complexes with electron-deficient olefin ligands in C-H functionalization.

General Principles of Platinum(II)-Catalyzed C-H Activation

Platinum(II) complexes are well-known to facilitate the activation of otherwise inert C-H bonds, enabling their functionalization into more complex organic molecules. This reactivity is central to numerous synthetic methodologies and has significant implications for drug development and material science. The general mechanism often involves the coordination of a hydrocarbon to the platinum(II) center, followed by the cleavage of a C-H bond.

The nature of the ligands surrounding the platinum center plays a crucial role in tuning its reactivity and selectivity. Electron-deficient ligands, such as halogenated olefins, are postulated to enhance the electrophilicity of the platinum center, which can facilitate the initial interaction with the C-H bond.

Plausible Mechanistic Pathways

Several mechanistic pathways have been proposed for C-H activation by platinum(II) complexes. The two most prominent are the Shilov-type mechanism and oxidative addition .

1. Shilov-Type Mechanism (Electrophilic Activation):

This pathway is characteristic of Pt(II) catalysts in the presence of an oxidant (often Pt(IV)). The key steps are:

  • Coordination: The substrate containing the C-H bond coordinates to the Pt(II) center.

  • C-H Cleavage: An electrophilic attack by the Pt(II) center on the C-H bond leads to the formation of a platinum-alkyl intermediate and a proton.

  • Oxidation: The Pt(II)-alkyl species is oxidized to a Pt(IV) intermediate.

  • Functionalization: Nucleophilic attack on the alkyl group of the Pt(IV) complex releases the functionalized product.

  • Reductive Elimination: The Pt(IV) species is reduced back to the active Pt(II) catalyst.

Shilov_Mechanism PtII Pt(II) Catalyst Coordination [Pt(II)(R-H)] Complex PtII->Coordination Coordination Substrate R-H (Substrate) Substrate->Coordination Activation [R-Pt(II)-H] Intermediate Coordination->Activation C-H Activation Oxidation [R-Pt(IV)-H] Intermediate Activation->Oxidation Oxidation (e.g., by Pt(IV)) Functionalization R-X (Functionalized Product) Oxidation->Functionalization Nucleophilic Attack (X⁻) PtIV_X Pt(IV)-X Oxidation->PtIV_X Reductive_Elimination HX PtIV_X->PtII Reductive Elimination

Caption: Generalized Shilov-type mechanism for C-H activation.

2. Oxidative Addition Pathway:

In this mechanism, the platinum(II) center directly inserts into the C-H bond.

  • Oxidative Addition: The Pt(II) complex undergoes oxidative addition to the C-H bond, forming a Pt(IV)-hydrido-alkyl intermediate.

  • Reductive Elimination: The Pt(IV) intermediate can then undergo reductive elimination with a suitable coupling partner to form the functionalized product and regenerate the Pt(II) catalyst.

Oxidative_Addition_Mechanism PtII Pt(II) Catalyst OxidativeAddition Pt(IV)(H)(R) Intermediate PtII->OxidativeAddition Oxidative Addition Substrate R-H (Substrate) Substrate->OxidativeAddition ReductiveElimination R-Y (Functionalized Product) OxidativeAddition->ReductiveElimination Reductive Elimination CouplingPartner Y-Z CouplingPartner->ReductiveElimination ReductiveElimination->PtII Catalyst Regeneration Regeneration H-Z ReductiveElimination->Regeneration

Caption: Generalized oxidative addition mechanism for C-H activation.

Hypothetical Role of the 2,2,2-Trichloroethylene Ligand

While no direct evidence was found, the role of a 2,2,2-trichloroethylene ligand in a platinum(II) catalyst for C-H activation can be hypothesized based on general principles of organometallic chemistry. The electron-withdrawing chlorine atoms on the ethylene ligand would be expected to:

  • Increase the Electrophilicity of the Platinum Center: This could enhance the initial interaction with the electron-rich C-H bond, potentially favoring an electrophilic activation pathway.

  • Stabilize the Platinum(II) Resting State: The π-accepting nature of the trichloroethylene ligand could stabilize the d-orbitals of the platinum, influencing the overall catalytic cycle.

  • Influence Ligand Exchange Rates: The binding affinity of the trichloroethylene ligand would affect its displacement by the substrate, a crucial step in the catalytic cycle.

Experimental Protocols: A General Framework

The following provides a general experimental framework for investigating the catalytic activity of a platinum(II)-olefin complex in C-H activation. This is a hypothetical protocol and must be adapted and optimized for any specific system.

Table 1: General Reaction Parameters for C-H Activation Screening

ParameterRecommended Starting ConditionsNotes
Catalyst Loading 1-10 mol%Higher loadings for initial screening.
Substrate Aromatic or aliphatic hydrocarbonStart with a simple, well-characterized substrate.
Solvent Anhydrous, non-coordinating solvent (e.g., DCE, Toluene)Solvent choice is critical to avoid catalyst inhibition.
Temperature 80-150 °CHigher temperatures are often required for C-H activation.
Reaction Time 12-48 hoursMonitor reaction progress by GC-MS or NMR.
Additives/Oxidants May be required depending on the desired transformationFor example, an external oxidant for Shilov-type chemistry.

Protocol 1: General Procedure for a Catalytic C-H Arylation (Hypothetical)

  • Catalyst Preparation: Synthesize and characterize the 2,2,2-Trichloroethylene platinum(II) complex according to established literature procedures for similar platinum-olefin complexes.

  • Reaction Setup: In a nitrogen-filled glovebox, add the platinum catalyst (e.g., 5 mol%), the aryl substrate (1.0 mmol), and the coupling partner (e.g., an alkene or alkyne, 1.2 mmol) to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of DCE) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring for the specified time (e.g., 24 hours).

  • Workup and Analysis:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by GC-MS and ¹H NMR to determine conversion and yield.

    • Purify the product by column chromatography on silica gel.

Data Presentation: A Template for Reporting Results

When investigating a new catalytic system, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing quantitative results from C-H activation experiments.

Table 2: Template for Summarizing Catalytic C-H Activation Data

EntrySubstrateCoupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
1BenzeneNorbornene5DCE12024
2TolueneNorbornene5DCE12024
3..................

Logical Workflow for Catalyst Screening and Optimization

The process of developing a new C-H activation catalyst involves a logical progression from initial screening to detailed mechanistic studies.

Catalyst_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mechanistic Studies Catalyst_Synthesis Catalyst Synthesis & Characterization Initial_Screening Initial Catalytic Screening Catalyst_Synthesis->Initial_Screening Parameter_Optimization Reaction Parameter Optimization (Solvent, Temp, Time, etc.) Initial_Screening->Parameter_Optimization Substrate_Scope Substrate Scope Evaluation Parameter_Optimization->Substrate_Scope Kinetic_Studies Kinetic Analysis Substrate_Scope->Kinetic_Studies Intermediate_Identification Identification of Intermediates Kinetic_Studies->Intermediate_Identification DFT_Calculations Computational (DFT) Studies Intermediate_Identification->DFT_Calculations

Caption: A logical workflow for the development of a new C-H activation catalyst.

Application Notes and Protocols for Mechanistic Studies of Reactions Involving 2,2,2-Trichloroethylene and Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) complexes are pivotal in catalysis and medicinal chemistry. Their interaction with unsaturated organic molecules, particularly olefins, is fundamental to processes like hydrosilylation, hydroformylation, and has implications in understanding the biological activity of platinum-based drugs. 2,2,2-Trichloroethylene (TCE), a common industrial solvent and environmental contaminant, presents an interesting substrate for coordination to platinum(II) due to the presence of both a C=C double bond and C-Cl bonds. Mechanistic understanding of the interaction between TCE and platinum(II) is crucial for developing novel catalytic applications and for elucidating potential bioinorganic transformation pathways.

This document provides detailed protocols for investigating the kinetics, thermodynamics, and reaction mechanism of 2,2,2-trichloroethylene with a model platinum(II) complex, potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The proposed studies aim to characterize the formation of a platinum-TCE complex and investigate its subsequent reactivity, including potential oxidative addition of a C-Cl bond.

Proposed Reaction Pathway

The interaction between 2,2,2-trichloroethylene and a Pt(II) center is hypothesized to proceed through two main stages:

  • Ligand Substitution: The initial step involves the substitution of a ligand on the Pt(II) complex (e.g., a chloride ion) by the trichloroethylene molecule to form a π-complex. This is analogous to the formation of Zeise's salt.

  • Oxidative Addition: Following coordination, the electron-rich platinum center may facilitate the oxidative addition of one of the C-Cl bonds of trichloroethylene, leading to a Pt(IV) complex. This step is of particular interest as it represents an activation of a typically inert C-Cl bond on an sp² carbon.

Key Experiments and Protocols

Synthesis and Characterization of a 2,2,2-Trichloroethylene Platinum(II) Complex

This protocol describes the synthesis of a Zeise's salt analog with 2,2,2-trichloroethylene, K[PtCl₃(C₂HCl₃)]·H₂O.

Protocol:

  • Preparation of K₂[PtCl₄] solution: Dissolve 1.0 g of K₂[PtCl₄] in 10 mL of deoxygenated 0.5 M HCl in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of SnCl₂ catalyst: In a separate flask, dissolve 50 mg of SnCl₂·2H₂O in 2 mL of deoxygenated 0.5 M HCl. Add this solution dropwise to the stirring K₂[PtCl₄] solution. The solution should turn a deep red-orange, indicating the formation of a Pt-Sn species that facilitates olefin exchange.

  • Introduction of Trichloroethylene: Add a 10-fold molar excess of 2,2,2-trichloroethylene to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours, protected from light.

  • Isolation of the product: Slowly add diethyl ether to the reaction mixture until a yellow precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with small portions of cold diethyl ether, and dry under vacuum. Recrystallize from a minimal amount of acetone by slow vapor diffusion of diethyl ether.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and FT-IR spectroscopy, and elemental analysis.

Kinetic Studies of the Formation of the Platinum-TCE Complex

The kinetics of the substitution reaction can be monitored using stopped-flow spectrophotometry.

Protocol:

  • Instrumentation: Utilize a stopped-flow spectrophotometer equipped with a diode array detector.[1]

  • Reagent Preparation:

    • Solution A: A solution of K₂[PtCl₄] in 0.5 M HCl.

    • Solution B: A solution of 2,2,2-trichloroethylene in the same solvent, with concentrations varied to ensure pseudo-first-order conditions.

  • Kinetic Runs:

    • Equilibrate both solutions to the desired temperature (e.g., 298 K).

    • Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow apparatus.

    • Monitor the change in absorbance at a wavelength corresponding to the formation of the Pt-TCE complex (determined from UV-Vis spectra).

  • Data Analysis:

    • Fit the absorbance versus time data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Plot k_obs versus the concentration of trichloroethylene. The slope of this plot will give the second-order rate constant (k₂) for the reaction.

    • Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Eyring plot.

Spectroscopic Monitoring of the Reaction

NMR and IR spectroscopy can be used to identify intermediates and the final products of the reaction, providing mechanistic insights.

¹H and ¹⁹⁵Pt NMR Spectroscopy Protocol:

  • Sample Preparation: In an NMR tube, prepare a solution of K₂[PtCl₄] in a suitable deuterated solvent (e.g., D₂O with DCl, or acetone-d₆).

  • Initial Spectra: Acquire ¹H and ¹⁹⁵Pt NMR spectra of the starting material.

  • Initiation of Reaction: Add a stoichiometric amount of 2,2,2-trichloroethylene to the NMR tube.

  • Time-Resolved Spectra: Acquire ¹H and ¹⁹⁵Pt NMR spectra at regular time intervals to monitor the disappearance of starting materials and the appearance of new species.[2][3]

  • Data Analysis:

    • In the ¹H NMR, look for a shift in the vinyl proton resonance of TCE upon coordination to platinum.

    • In the ¹⁹⁵Pt NMR, observe the change in the chemical shift from that of [PtCl₄]²⁻ to a new resonance corresponding to the Pt-TCE complex. Further shifts would indicate subsequent reactions like oxidative addition.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a solution of K₂[PtCl₄] in a suitable solvent (e.g., methanol).

  • Background Spectrum: Record the IR spectrum of the solvent.

  • Reaction Monitoring: Add 2,2,2-trichloroethylene to the solution and record IR spectra at different time points.

  • Data Analysis:

    • Monitor the C=C stretching frequency of trichloroethylene. A decrease in this frequency upon coordination to platinum is expected.

    • Look for the appearance of new bands in the low-frequency region corresponding to Pt-Cl and Pt-olefin stretching vibrations.

Data Presentation

Table 1: Hypothetical Kinetic Data for the Reaction of K₂[PtCl₄] with Various Olefins.

Olefink₂ (M⁻¹s⁻¹) at 298 KΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Ethylene15.255-60Analogous Data[4][5]
Propylene10.858-55Analogous Data
2,2,2-TrichloroethyleneTo be determinedTo be determinedTo be determinedThis Study

Table 2: Expected Spectroscopic Data for the Pt-TCE Complex.

TechniqueNucleus/GroupExpected Chemical Shift / FrequencyNotes
¹H NMR=C-H of TCEShift from free TCECoordination shift
¹³C NMRC=C of TCEShift from free TCECoordination shift
¹⁹⁵Pt NMRPt(II)New resonanceFormation of new Pt species
FT-IRC=C stretchLower frequency than free TCEBack-bonding from Pt to olefin
FT-IRPt-Cl stretchChanges in frequency and number of bandsChange in coordination environment

Visualizations

Reaction_Pathway PtII [PtCl4]2- Intermediate [PtCl3(η2-C2HCl3)]- + Cl- PtII->Intermediate Ligand Substitution TCE Cl2C=CHCl PtIV [PtCl4(C2HCl2)]- Intermediate->PtIV Oxidative Addition

Caption: Proposed reaction pathway for the interaction of TCE with a Pt(II) complex.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_kinetics Kinetic Studies cluster_mechanism Mechanistic Investigation Synthesis Synthesis of K[PtCl3(TCE)] Characterization NMR, IR, Elemental Analysis Synthesis->Characterization StoppedFlow Stopped-Flow Spectrophotometry Synthesis->StoppedFlow NMR_monitor Time-Resolved NMR (1H, 195Pt) Synthesis->NMR_monitor DataAnalysis_k Determine Rate Constants and Activation Parameters StoppedFlow->DataAnalysis_k DataAnalysis_m Identify Intermediates and Products NMR_monitor->DataAnalysis_m IR_monitor Time-Resolved IR IR_monitor->DataAnalysis_m

Caption: Experimental workflow for mechanistic studies of the Pt(II)-TCE reaction.

References

Application Notes: Advanced Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. Innovations in synthetic organic chemistry are continually sought to improve efficiency, enhance safety, reduce environmental impact, and ultimately lower the cost of active pharmaceutical ingredients (APIs). These application notes explore modern synthetic methodologies, including continuous flow chemistry and asymmetric catalysis, for the production of key pharmaceutical intermediates. Detailed protocols and comparative data are provided for researchers, scientists, and drug development professionals.

Continuous Flow Synthesis of Ibuprofen Intermediate

Application: Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its synthesis provides an excellent case study for the advantages of continuous flow chemistry over traditional batch processing. Flow chemistry offers enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput in a smaller footprint.[1][2]

Data Presentation:

ParameterTraditional Batch SynthesisContinuous Flow Synthesis[1][2]
Reaction Time Several hours to days~3 minutes
Overall Yield ~60-70%83%[1][2]
Key Steps Friedel-Crafts acylation, Willgerodt-Kindler reaction, hydrolysisFriedel-Crafts acylation, 1,2-aryl migration, hydrolysis[1]
Process Safety Handling of large quantities of hazardous materials (e.g., AlCl₃)In-situ generation and immediate consumption of reactive intermediates
Scalability Requires large reactor vesselsScaled by numbering-up or running for extended periods

Experimental Protocol (Continuous Flow Synthesis):

This protocol is based on the work of Jamison and Snead.[1][2]

Reagents:

  • Isobutylbenzene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Trimethyl orthoformate

  • Iodine monochloride (ICl)

  • N,N-Dimethylformamide (DMF)

  • 2-Mercaptoethanol

  • Aqueous sodium hydroxide (NaOH)

Equipment:

  • Syringe pumps

  • Microreactors (coils of PFA or stainless steel tubing)

  • T-mixers

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Friedel-Crafts Acylation: A stream of isobutylbenzene is mixed with a stream of propionyl chloride containing AlCl₃ in a T-mixer. The resulting mixture is passed through a heated reactor coil.

  • Quenching: The output from the first reactor is quenched with a stream of 1 M HCl in a T-mixer.

  • 1,2-Aryl Migration: The quenched stream is mixed with a solution of trimethyl orthoformate and iodine monochloride in DMF. This mixture is then passed through a second heated reactor coil.

  • Second Quenching: The stream from the second reactor is quenched with a solution of 2-mercaptoethanol.

  • Hydrolysis: The resulting stream is mixed with an aqueous solution of NaOH and passed through a third heated reactor coil to hydrolyze the ester intermediate to the sodium salt of ibuprofen.

  • Work-up: The final product stream is collected for subsequent purification.

Experimental Workflow Diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Quench 1 cluster_2 Step 3: 1,2-Aryl Migration cluster_3 Step 4: Quench 2 & Hydrolysis IBB Isobutylbenzene Mixer1 T-Mixer IBB->Mixer1 PC_AlCl3 Propionyl Chloride / AlCl3 PC_AlCl3->Mixer1 Reactor1 Heated Coil Reactor 1 Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 HCl 1M HCl HCl->Mixer2 Mixer3 T-Mixer Mixer2->Mixer3 TMOF_ICl Trimethyl Orthoformate / ICl TMOF_ICl->Mixer3 Reactor2 Heated Coil Reactor 2 Mixer3->Reactor2 Mixer4 T-Mixer Reactor2->Mixer4 Mercapto 2-Mercaptoethanol Mercapto->Mixer4 NaOH NaOH (aq) Mixer5 T-Mixer NaOH->Mixer5 Mixer4->Mixer5 Reactor3 Heated Coil Reactor 3 Mixer5->Reactor3 Product Ibuprofen Sodium Salt Reactor3->Product

Caption: Continuous flow synthesis of ibuprofen.

Asymmetric Synthesis of (S)-Rolipram Intermediate

Application: Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of various inflammatory and neurological disorders. The synthesis of the enantiomerically pure (S)-rolipram is crucial for its therapeutic effect. Continuous flow asymmetric catalysis offers a highly efficient and scalable method for its production.[3][4]

Data Presentation:

ParameterTraditional Batch SynthesisContinuous Flow Asymmetric Synthesis[3][4]
Reaction Time Multiple steps over several days24 hours for continuous operation[3]
Overall Yield Variable, often lower due to multiple isolations50%[3]
Enantiomeric Excess (ee) Dependent on chiral resolution or specific chiral auxiliaries96% ee[3]
Key Steps Nitroaldol reaction, asymmetric reduction, cyclization, hydrolysisTelescoped nitroaldol, asymmetric conjugate addition, reduction/lactamization, hydrolysis/decarboxylation[3]
Catalyst Homogeneous chiral catalysts, often difficult to recoverHeterogeneous chiral catalysts in packed-bed reactors, easily reusable[3]

Experimental Protocol (Continuous Flow Asymmetric Synthesis):

This protocol is based on the work of Kobayashi and co-workers.[3][4]

Reagents:

  • 3-Cyclopentyloxy-4-methoxybenzaldehyde

  • Nitromethane

  • Silica-supported amine catalyst

  • Calcium chloride (anhydrous)

  • Dimethyl malonate

  • Polymer-supported chiral calcium catalyst

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Silica-supported carboxylic acid catalyst

Equipment:

  • HPLC pumps

  • Packed-bed column reactors

  • H-Cube® or similar hydrogenation reactor

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Nitroalkene Formation: A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane is passed through a packed-bed reactor containing a silica-supported amine catalyst and anhydrous calcium chloride to form the corresponding nitroalkene.

  • Asymmetric Conjugate Addition: The output stream is mixed with dimethyl malonate and passed through a packed-bed reactor containing a polymer-supported chiral calcium catalyst to yield the chiral γ-nitro ester.

  • Reduction and Lactamization: The resulting stream is then introduced into a continuous flow hydrogenation reactor (e.g., H-Cube®) with a Pd/C catalyst cartridge to reduce the nitro group and induce cyclization to the γ-lactam.

  • Hydrolysis and Decarboxylation: The γ-lactam stream is passed through a heated packed-bed reactor containing a silica-supported carboxylic acid to effect hydrolysis and decarboxylation, yielding (S)-rolipram.

  • Collection: The final product stream is collected for purification.

Experimental Workflow Diagram:

G cluster_0 Step 1: Nitroalkene Formation cluster_1 Step 2: Asymmetric Conjugate Addition cluster_2 Step 3: Reduction & Lactamization cluster_3 Step 4: Hydrolysis & Decarboxylation Aldehyde Aldehyde & Nitromethane Reactor1 Packed-Bed Reactor (Silica-Amine, CaCl2) Aldehyde->Reactor1 Mixer1 T-Mixer Reactor1->Mixer1 Malonate Dimethyl Malonate Malonate->Mixer1 Reactor2 Packed-Bed Reactor (Chiral Ca-Catalyst) Mixer1->Reactor2 Reactor3 Flow Hydrogenator (Pd/C) Reactor2->Reactor3 H2 H2 H2->Reactor3 Reactor4 Heated Packed-Bed Reactor (Silica-Carboxylic Acid) Reactor3->Reactor4 Product (S)-Rolipram Reactor4->Product

Caption: Asymmetric flow synthesis of (S)-Rolipram.

Synthesis of Celecoxib via C-H Activation vs. Traditional Methods

Application: Celecoxib is a selective COX-2 inhibitor used to treat arthritis and acute pain. Traditional syntheses often involve multi-step processes with pre-functionalized starting materials. C-H activation offers a more atom-economical and potentially shorter synthetic route.

Data Presentation:

ParameterTraditional Batch Synthesis (Claisen Condensation)[5][6]C-H Activation Approach (Conceptual)
Reaction Time ~20 hours[6]Potentially shorter
Overall Yield ~46-90%[5]Route dependent
Key Steps Claisen condensation followed by cyclocondensation[5][6]Direct C-H arylation of a pyrazole intermediate
Starting Materials 4-methylacetophenone, ethyl trifluoroacetate, 4-sulfamidophenylhydrazine hydrochloride[5]Pre-formed pyrazole and an aryl halide
Atom Economy Lower due to the use of protecting groups and stoichiometric reagentsHigher, as it avoids pre-functionalization

Experimental Protocol (Traditional Batch Synthesis): [5]

Reagents:

  • 4-methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Methanol

  • 4-sulfamidophenylhydrazine hydrochloride

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Standard glassware for work-up and purification

Procedure:

  • Claisen Condensation: 4-methylacetophenone and ethyl trifluoroacetate are reacted in the presence of a base like sodium methoxide in methanol to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Cyclocondensation: The resulting dione is then reacted with 4-sulfamidophenylhydrazine hydrochloride in a solvent such as ethanol under reflux to form celecoxib.

  • Purification: The crude product is purified by recrystallization.

Celecoxib Mechanism of Action - COX-2 Inhibition Pathway:

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Continuous Flow Synthesis of Imatinib Intermediate

Application: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, most notably chronic myeloid leukemia (CML). The synthesis of imatinib involves several steps, and continuous flow processes have been developed to improve efficiency and safety.[2][9][10]

Data Presentation:

ParameterTraditional Batch SynthesisContinuous Flow Synthesis[9][11]
Reaction Time Several days< 1 day[12]
Overall Yield VariableModerate to good, with potential for optimization
Key Steps Amide formation, nucleophilic substitution, Buchwald-Hartwig couplingTelescoped sequence of reactions in flow reactors[11]
Purification Multiple intermediate purificationsIn-line purification using scavenger resins[9]
Safety Handling of potentially hazardous reagents on a large scaleImproved safety due to small reactor volumes and controlled conditions

Experimental Protocol (Conceptual Flow Synthesis):

This protocol is a conceptual representation based on published flow syntheses of imatinib.[2][9][11]

Reagents:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • 4-(Chloromethyl)benzoyl chloride

  • 1-Methylpiperazine

  • Polymer-supported base

  • Palladium catalyst

Equipment:

  • Syringe or HPLC pumps

  • Flow reactors (coils or packed-bed)

  • T-mixers

  • Columns packed with scavenger resins

  • Back pressure regulator

Procedure:

  • Amide Formation: A solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is mixed with a solution of 4-(chloromethyl)benzoyl chloride in a flow reactor.

  • Nucleophilic Substitution: The output from the first step is then mixed with 1-methylpiperazine, often in the presence of a polymer-supported base in a packed-bed reactor, to form the imatinib precursor.

  • In-line Purification: The reaction stream can be passed through columns containing scavenger resins to remove unreacted reagents and by-products.

  • Final Coupling (if applicable): Depending on the synthetic route, a final palladium-catalyzed coupling step may be performed in a heated flow reactor.

  • Collection: The purified product stream is collected.

Imatinib Mechanism of Action - BCR-ABL Signaling Pathway:

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal enzyme produced in CML. This enzyme is constitutively active and promotes cell proliferation and survival. Imatinib binds to the ATP-binding site of BCR-ABL, preventing it from phosphorylating its substrates and thereby blocking downstream signaling pathways that lead to cancer cell growth.

G cluster_0 BCR-ABL Signaling BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate Protein BCR_ABL->Substrate ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition of ATP Binding

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase pathway.

References

Application Notes and Protocols for the Development of New Materials and Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques used in the development of novel polymers and materials. The following sections detail high-throughput synthesis and screening methods, computational modeling for property prediction, and advanced characterization protocols. The integration of these techniques accelerates the discovery and optimization of materials with desired functionalities for a wide range of applications, including drug delivery.

High-Throughput Synthesis and Screening of Polymer Libraries

High-throughput screening (HTS) is a powerful methodology for rapidly exploring vast libraries of polymers to identify candidates with specific, desirable properties.[1][2][3] This approach is particularly valuable in drug delivery, where the optimal polymer carrier for a specific active pharmaceutical ingredient (API) needs to be identified from a multitude of possibilities.[4][5]

Application Note: Accelerating Drug Delivery Vehicle Discovery

The selection of a polymeric carrier is a critical step in the development of drug delivery systems. The polymer's properties, such as its solubility, drug loading capacity, and release kinetics, directly impact the therapeutic efficacy of the formulation.[4] HTS allows for the parallel synthesis and screening of large, diverse polymer libraries, significantly reducing the time and resources required for formulation development.[6][7] By employing automated robotic platforms, researchers can systematically vary monomer composition, molecular weight, and architecture to create a wide array of polymers for evaluation.[7][8] Subsequent high-throughput screening assays can then rapidly assess key performance indicators, such as drug-polymer miscibility and the physical stability of the resulting solid dispersions.[9]

Experimental Protocol: High-Throughput Synthesis and Screening of a Polymer Library for Drug Formulation

This protocol outlines a method for the automated synthesis of a library of polyacrylates with varying compositions, followed by a high-throughput screening assay to assess their suitability for creating amorphous solid dispersions with a model drug.

Materials:

  • Monomers (e.g., oligo(ethylene glycol) acrylate, benzyl acrylate, fluorescein o-acrylate)

  • Reversible Addition-Fragmentation chain Transfer (RAFT) agent (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl) sulfanyl] pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvents (e.g., Dimethylformamide - DMF, Toluene, Tetrahydrofuran - THF)

  • Model drug

  • 96-well plates

  • Automated liquid handling robot (e.g., Chemspeed)[7]

  • Plate reader for absorbance/fluorescence

  • Polarized light microscope

Procedure:

  • Library Design: Define the library of polymers to be synthesized, specifying the monomer ratios and target molecular weights.

  • Stock Solution Preparation: Prepare stock solutions of monomers, RAFT agent, and initiator in the chosen solvent (e.g., DMF).[7]

  • Automated Polymerization:

    • Use an automated liquid handling robot to dispense the appropriate volumes of the stock solutions into the wells of a 96-well plate to achieve the desired monomer compositions and ratios.[7]

    • Seal the plate and perform the RAFT polymerization under inert conditions at a specified temperature and time. The reaction progress can be monitored by taking aliquots for analysis (e.g., ¹H NMR spectroscopy).[7]

  • High-Throughput Drug Formulation:

    • Prepare a stock solution of the model drug in a suitable solvent.

    • Use the liquid handling robot to dispense the polymer solutions and the drug solution into a new 96-well plate at various polymer-to-drug ratios.

  • Screening for Amorphous Solid Dispersion Formation:

    • Allow the solvent to evaporate, forming polymer-drug films.

    • Analyze the films using polarized light microscopy to assess for any drug crystallization, which would indicate immiscibility. The absence of birefringence suggests the formation of an amorphous solid dispersion.[9]

  • Data Analysis: Quantify the results to identify the polymer compositions and drug loading levels that result in stable amorphous solid dispersions.

Experimental Workflow for High-Throughput Polymer Discovery

HTS_Workflow cluster_synthesis High-Throughput Synthesis cluster_screening High-Throughput Screening cluster_characterization Hit Characterization Library_Design Library Design (Monomers, Ratios, MW) Stock_Solutions Stock Solution Preparation Library_Design->Stock_Solutions Automated_Polymerization Automated Parallel Polymerization Stock_Solutions->Automated_Polymerization Formulation Automated Drug Formulation Automated_Polymerization->Formulation Screening Screening Assay (e.g., Solubility, Stability) Formulation->Screening Data_Analysis Data Analysis & Hit Identification Screening->Data_Analysis Data_Analysis->Library_Design Iterative Design Detailed_Characterization Detailed Characterization (e.g., NMR, GPC, DSC) Data_Analysis->Detailed_Characterization Computational_Workflow cluster_data Data Preparation cluster_model Model Development cluster_prediction Prediction and Synthesis Data_Collection Data Collection (Polymer Structures & Properties) Feature_Engineering Feature Engineering (Molecular Descriptors) Data_Collection->Feature_Engineering Model_Training Machine Learning Model Training Feature_Engineering->Model_Training Model_Validation Model Validation (Test Set & External Data) Model_Training->Model_Validation Virtual_Screening Virtual Screening of New Polymer Candidates Model_Validation->Virtual_Screening Candidate_Selection Selection of Promising Candidates Virtual_Screening->Candidate_Selection Experimental_Synthesis Experimental Synthesis and Characterization Candidate_Selection->Experimental_Synthesis Experimental_Synthesis->Data_Collection Feedback Loop Characterization_Workflow cluster_molecular Molecular Characterization cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing New_Polymer Newly Synthesized Polymer GPC Gel Permeation Chromatography (GPC) (MW, PDI) New_Polymer->GPC NMR_FTIR Spectroscopy (NMR, FTIR) (Chemical Structure) New_Polymer->NMR_FTIR DSC Differential Scanning Calorimetry (DSC) (Tg, Tm) New_Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Decomposition Temp.) New_Polymer->TGA Tensile_Testing Tensile Testing (Strength, Modulus) New_Polymer->Tensile_Testing DMA Dynamic Mechanical Analysis (DMA) (Viscoelastic Properties) New_Polymer->DMA Property_Report Comprehensive Property Report GPC->Property_Report NMR_FTIR->Property_Report DSC->Property_Report TGA->Property_Report Tensile_Testing->Property_Report DMA->Property_Report

References

Application Notes & Protocols for Monitoring Reactions of 2,2,2-Trichloroethylene with Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Platinum(II) complexes are pivotal in fields ranging from catalysis to medicinal chemistry, where their interactions with organic molecules dictate their efficacy and mechanism of action. The reaction between a Pt(II) center and 2,2,2-Trichloroethylene (TCE), a common industrial solvent and environmental pollutant, is of interest for understanding coordination chemistry, potential catalytic degradation pathways, and toxicological interactions. Monitoring these reactions requires a suite of analytical techniques to elucidate reaction kinetics, identify intermediates, and characterize final products. This document provides detailed application notes and protocols for the primary analytical methods used in this context: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. For monitoring the reaction between a Pt(II) complex and TCE, multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) provides definitive evidence of coordination.[1] ¹H and ¹³C NMR can track changes in the chemical environment of the TCE molecule upon binding to the platinum center. The coordination to the electron-dense metal typically results in a shift of the vinyl proton and carbon signals. More powerfully, ¹⁹⁵Pt NMR directly probes the platinum nucleus, with its chemical shift being exquisitely sensitive to the coordination sphere. A significant change in the ¹⁹⁵Pt chemical shift upon addition of TCE provides direct evidence of a binding event. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can further confirm the structure of new Pt-TCE adducts.[2]

Quantitative Data Summary

Table 1: Representative NMR Chemical Shifts for Reaction Monitoring

Nucleus Analyte Expected Chemical Shift (δ) Range (ppm) Information Gained
¹H Free TCE 5.5 - 6.5 Disappearance of starting material
¹H Coordinated TCE Varies (typically shifted from free TCE) Evidence of binding, structural information
¹³C Free TCE 120 - 130 Disappearance of starting material
¹³C Coordinated TCE Varies (shifted from free TCE) Confirmation of binding, structural information
¹⁹⁵Pt Starting Pt(II) Complex Highly variable (e.g., -1500 to -2500) Baseline signal of the Pt starting material[2]

| ¹⁹⁵Pt | Pt(II)-TCE Adduct | Significant shift from starting complex | Direct evidence of change in Pt coordination sphere |

Experimental Protocol: ¹⁹⁵Pt NMR for Reaction Monitoring
  • Sample Preparation:

    • Accurately weigh and dissolve the Platinum(II) complex in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇, or CDCl₃) to a final concentration of 10-20 mM in a high-quality NMR tube. Low solubility can be a challenge, and solvents like DMF or DMSO are often required for Pt(II) complexes.[2]

    • Acquire a baseline ¹⁹⁵Pt NMR spectrum of the starting material.

    • To initiate the reaction, add a stoichiometric amount (or desired excess) of 2,2,2-Trichloroethylene to the NMR tube.

  • Instrument Setup (Typical Parameters for a 500 MHz Spectrometer):

    • Spectrometer Frequency: ~107.5 MHz for ¹⁹⁵Pt.

    • Pulse Program: Standard single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 0.1 - 0.2 seconds.

    • Relaxation Delay (d1): 0.5 - 1.0 seconds.

    • Number of Scans (ns): Variable, often requires several thousand scans for good signal-to-noise (e.g., 1024 to 4096).

    • Temperature: Set to the desired reaction temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire spectra at regular time intervals (e.g., every 30 minutes) to monitor the disappearance of the starting Pt(II) complex signal and the appearance of new signals corresponding to Pt(II)-TCE adducts or other products.

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum externally using a standard such as K₂PtCl₄.

    • Integrate the signals to determine the relative concentrations of different platinum species over time, allowing for kinetic analysis.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is essential for identifying the mass-to-charge ratio (m/z) of reactants, intermediates, and products. Electrospray Ionization (ESI-MS) is a soft ionization technique ideal for analyzing non-volatile, thermally labile platinum complexes.[3] It can be used to confirm the formation of Pt(II)-TCE adducts by identifying their molecular ions.[4] The characteristic isotopic distribution pattern of platinum provides a clear signature for identifying Pt-containing species.[3] For quantitative analysis of total platinum, especially in biological or environmental samples, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers extremely low detection limits and high accuracy.[5]

Quantitative Data Summary

Table 2: Expected Mass Spectrometry Signatures

Technique Analyte Expected m/z Information Application
ESI-MS Starting Pt(II) Complex [M+H]⁺, [M+Na]⁺, or [M-Cl]⁺ Confirm identity and purity of starting material
ESI-MS Pt(II)-TCE Adduct [Pt(L)n(TCE)+H]⁺ Identification of reaction products and intermediates[6]

| ICP-MS | Total Platinum | Signal at m/z 194, 195, 196, 198 | Ultra-trace quantification of total Pt in a sample[5] |

Experimental Protocol: ESI-MS for Product Identification
  • Sample Preparation:

    • Take an aliquot from the reaction mixture at a specific time point.

    • If necessary, quench the reaction by rapid cooling or addition of a quenching agent.

    • Dilute the sample significantly (e.g., to 1-10 µM) with a suitable solvent system, typically a mixture of methanol, acetonitrile, and/or water, often with a small amount of formic acid to promote ionization.

  • Instrument Setup (Direct Infusion):

    • Ionization Mode: Positive ion mode is typical for most Pt(II) complexes.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Flow Rate: 5 - 10 µL/min.

    • Mass Range: Scan a wide range to include the expected masses of reactants and products (e.g., 200 - 1500 m/z).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Perform tandem MS (MS/MS) on the suspected molecular ion of the Pt(II)-TCE adduct to obtain fragmentation data, which can help confirm its structure.

  • Data Analysis:

    • Analyze the spectrum for ions with the characteristic platinum isotopic pattern.

    • Compare the observed m/z values with the theoretical masses of expected products.

Chromatographic Techniques (HPLC & GC)

Application Note:

Chromatography is vital for separating the components of a complex reaction mixture.

  • High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the non-volatile platinum complexes.[7] A reversed-phase C18 column is commonly used with a mobile phase of acetonitrile and water.[8] HPLC can be coupled to a UV-Vis detector to quantify species that absorb light or to a mass spectrometer (LC-MS) for definitive identification of the separated components.[3][9]

  • Gas Chromatography (GC) is ideal for monitoring the concentration of the volatile reactant, 2,2,2-Trichloroethylene.[10] Headspace or purge-and-trap sampling followed by GC-MS or GC with an Electron Capture Detector (ECD) allows for precise quantification of unreacted TCE in the reaction mixture.[10][11]

Quantitative Data Summary

Table 3: Typical Chromatographic Conditions

Technique Parameter Setting Analyte
HPLC Column C18, 5 µm, 4.6 x 250 mm Pt(II) complexes
Mobile Phase Acetonitrile/Water gradient (with 0.1% TFA) Pt(II) complexes
Flow Rate 1.0 mL/min Pt(II) complexes
Detector UV-Vis (e.g., 240 nm) or ESI-MS Pt(II) complexes[7]
GC Column DB-624 or similar, 30 m x 0.25 mm 2,2,2-Trichloroethylene
Injection Headspace or Purge-and-Trap 2,2,2-Trichloroethylene
Carrier Gas Helium or Nitrogen 2,2,2-Trichloroethylene

| | Detector | Mass Spectrometer (MS) or ECD | 2,2,2-Trichloroethylene |

Experimental Protocol: HPLC for Reaction Mixture Separation
  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute with the initial mobile phase if the concentration is too high.

  • Instrument Setup (Generic Gradient Method):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) scanning from 200-400 nm.

  • Data Acquisition and Analysis:

    • Inject the sample and run the gradient method.

    • Identify peaks corresponding to the starting Pt(II) complex, TCE (if UV active), and any new products.

    • Develop a calibration curve using standards of the starting materials to quantify their consumption over time.

UV-Visible (UV-Vis) Spectroscopy

Application Note:

UV-Vis spectroscopy is a straightforward and powerful technique for monitoring reaction kinetics in real-time. If the coordination of TCE to the Pt(II) center causes a change in the electronic structure of the complex, this will be reflected in the UV-Vis spectrum (e.g., a shift in λmax or a change in molar absorptivity).[12][13] By monitoring the absorbance at a specific wavelength corresponding to either a reactant or a product, one can follow the reaction progress over time and determine kinetic parameters such as the rate constant.

Quantitative Data Summary

Table 4: Illustrative UV-Vis Spectroscopy Parameters

Analyte λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Application
Starting Pt(II) Complex ~260 nm (typical for PtCl₆²⁻ like species) Varies Monitoring disappearance of reactant[13]

| Pt(II)-TCE Adduct | May shift to a different wavelength | Varies | Monitoring appearance of product |

Experimental Protocol: Kinetic Analysis via UV-Vis
  • Sample Preparation:

    • Prepare a stock solution of the Pt(II) complex in a suitable UV-transparent solvent (e.g., acetonitrile, water).

    • Prepare a stock solution of TCE in the same solvent.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer with a temperature-controlled cuvette holder.

    • Set the desired reaction temperature.

    • Record a baseline spectrum of the Pt(II) complex solution in a 1 cm path length quartz cuvette.

  • Data Acquisition:

    • Identify a wavelength (λ) where the change in absorbance upon reaction is maximal.

    • Initiate the reaction directly in the cuvette by adding a small, known volume of the TCE stock solution and mixing rapidly.

    • Immediately begin recording the absorbance at the chosen wavelength (λ) as a function of time.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Assuming pseudo-first-order conditions (if TCE is in large excess), plot ln(A∞ - At) vs. Time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this line will be equal to -k_obs, where k_obs is the observed rate constant.

Integrated Analytical Workflow

A combination of these techniques is often necessary for a comprehensive understanding of the reaction. The following workflow illustrates how these methods can be integrated.

G cluster_prep Reaction & Sampling cluster_analysis Analytical Techniques cluster_results Data Interpretation start Reaction Setup (Pt(II) Complex + TCE) sampling Time-Point Sampling start->sampling uvvis UV-Vis Kinetics start->uvvis Real-time Monitoring prep Sample Preparation (Dilution / Quenching) sampling->prep nmr NMR Analysis (¹H, ¹³C, ¹⁹⁵Pt) prep->nmr lcms LC-MS Analysis prep->lcms gcms GC-MS Analysis prep->gcms structure Structure Elucidation nmr->structure lcms->structure quant Quantification lcms->quant gcms->quant kinetics Kinetic Profile uvvis->kinetics results Data Integration & Analysis results->structure results->kinetics results->quant conclusion Reaction Mechanism & Product Profile results->conclusion

Caption: Integrated workflow for monitoring Pt(II)-TCE reactions.

References

Troubleshooting & Optimization

troubleshooting common side reactions in platinum-catalyzed processes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Platinum-Catalyzed Processes. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

General Troubleshooting

FAQ 1: My platinum-catalyzed reaction is sluggish or has failed completely. What are the initial steps for troubleshooting?

When a platinum-catalyzed reaction performs poorly, a systematic approach is necessary to identify the root cause. The most common culprits are catalyst deactivation, issues with reaction conditions, or poor substrate/reagent quality.

Initial Troubleshooting Steps:

  • Verify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are pure and dry, as contaminants can act as catalyst poisons.[1][2]

  • Check Catalyst Activity: If possible, test the catalyst with a known, reliable reaction to confirm its activity. Catalysts can lose activity over time or if stored improperly.[2]

  • Review Reaction Conditions: Double-check parameters such as temperature, pressure, and stirring rate. For hydrogenations, ensure the system is properly purged and that there are no leaks.[2][3] Insufficient hydrogen pressure is a common reason for poor results in hydrogenation.[2]

  • Analyze for Poisons: Many functional groups and impurities can poison platinum catalysts. Sulfur, nitrogen, phosphorus, and chlorine compounds are known inhibitors.[1] Even trace amounts can completely halt a reaction.

A logical workflow can guide the troubleshooting process, starting from the observed problem to the potential cause and solution.

Troubleshooting_Workflow start Reaction Issue Observed (Low Yield, No Conversion, Byproducts) check_catalyst 1. Verify Catalyst Activity - Is it a new bottle? - Run a standard reaction. start->check_catalyst check_conditions 2. Verify Reaction Conditions - Temperature & Pressure correct? - System purged (for hydrogenation)? - Adequate stirring? start->check_conditions check_reagents 3. Verify Reagents & Solvents - Purity confirmed? - Solvents anhydrous? - Any potential inhibitors? start->check_reagents catalyst_inactive Cause: Inactive Catalyst check_catalyst->catalyst_inactive Fails standard test conditions_issue Cause: Suboptimal Conditions check_conditions->conditions_issue Parameters incorrect reagent_issue Cause: Reagent Poisoning/Impurity check_reagents->reagent_issue Impurities detected solve_catalyst Solution: - Replace catalyst. - Try a more robust catalyst (e.g., PtO2). catalyst_inactive->solve_catalyst solve_conditions Solution: - Adjust T or P. - Increase catalyst loading. - Improve mixing. conditions_issue->solve_conditions solve_reagents Solution: - Purify starting materials. - Use higher purity solvents. - Add a scavenger. reagent_issue->solve_reagents

A logical workflow for troubleshooting common reaction issues.

Catalyst Deactivation

FAQ 2: What are the common mechanisms of platinum catalyst deactivation?

Catalyst deactivation is a primary cause of reaction failure and can occur through several mechanisms.[1] Understanding these pathways is crucial for preventing and diagnosing issues. The main mechanisms are poisoning, fouling, thermal degradation, and oxidation.[1][4]

  • Poisoning: This is a chemical deactivation where species strongly chemisorb to the catalyst's active sites, blocking them from reactants.[1] Sulfur, nitrogen, and silicone compounds are common poisons for platinum.[1][5]

  • Fouling (Coking): This is a physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks pores and active sites.[1][4] This is particularly relevant in high-temperature processes.

  • Thermal Degradation (Sintering): At high temperatures, small platinum nanoparticles can agglomerate into larger, less active particles.[3][4] This reduces the active surface area of the catalyst.

  • Oxidation: The formation of platinum oxides on the catalyst surface can lead to deactivation, especially during oxidation reactions or in the presence of oxygen.[6][7] This can sometimes be reversed by changing the reaction atmosphere.[7]

Catalyst_Deactivation_Pathways active_catalyst Active Pt Catalyst (High Surface Area Pt(0) Nanoparticles) poisoned Poisoned Catalyst (e.g., Pt-S, Pt-N bonds form, blocking active sites) active_catalyst->poisoned Impurities (S, N, P) in feed [6] fouled Fouled Catalyst (Coke/polymer deposits physically block pores and surfaces) active_catalyst->fouled High T, process upsets (carbon deposition) [2] sintered Sintered Catalyst (Nanoparticles agglomerate into larger, less active particles) active_catalyst->sintered High Temperature (thermal degradation) [2, 29] oxidized Oxidized Catalyst (Formation of surface Pt-Ox species) active_catalyst->oxidized Presence of O2 [3, 4]

Primary mechanisms leading to platinum catalyst deactivation.
Table 1: Common Platinum Catalyst Poisons and Their Sources

Poison ClassExamplesCommon Sources
Sulfur Compounds H₂S, thiols, sulfides, DMSOStarting materials, reagents, contaminated solvents[1][8]
Nitrogen Compounds Amines, pyridines, nitrilesSubstrates, products, additives[1]
Phosphorus Compounds Phosphines, phosphatesLigands, impurities from synthesis[1]
Halogens Chlorine, bromineSolvents (e.g., DCM), starting materials[1]
Silicones HexamethyldisiloxaneSilicone grease, septa, tubing[5]
Heavy Metals Pb, Hg, AsContamination from previous reactions or equipment
Strongly Adsorbing Species Carbon monoxide (in some reactions), ketone intermediatesByproducts, reaction intermediates[9][10]

Side Reactions in Hydrosilylation

FAQ 3: I am observing significant byproduct formation in my platinum-catalyzed hydrosilylation. How can I improve selectivity?

Hydrosilylation reactions, while efficient, can be accompanied by several side reactions that reduce the yield of the desired product.[11][12] The most common side reactions include alkene isomerization, dehydrogenative silylation, and oligomerization.[11]

  • Alkene Isomerization: Platinum catalysts can promote the migration of the double bond in the alkene substrate, leading to a mixture of products. This occurs when an intermediate olefin insertion into the Pt-H bond is reversible or followed by competing reactions.[11][13]

  • Dehydrogenative Silylation: This side reaction produces an unsaturated silyl compound and hydrogen gas. It is more common with certain metal complexes but can occur with platinum.[11]

  • Catalyst Decomposition: Karstedt's catalyst, a common platinum source, can decompose to form platinum black (colloidal platinum), which may promote side reactions like isomerization.[11][14]

To improve selectivity:

  • Lower Reaction Temperature: Higher temperatures can accelerate side reactions.

  • Use an Inhibitor: Inhibitors are often used to prevent premature reaction at room temperature but can also help control reactivity and reduce side reactions at elevated temperatures.[15]

  • Change the Catalyst or Ligand: The choice of platinum precursor and ligands can significantly influence selectivity.[16]

  • Additives: Certain additives, like 1,5-cyclooctadiene (COD), have been shown to stabilize the platinum catalyst, reduce side reactions, and improve product color.[17]

Chalk_Harrod_Side_Reactions Pt0 Pt(0) Catalyst Pt_SiH Oxidative Addition (Pt-H and Pt-Si species) Pt0->Pt_SiH + R3SiH Pt_Olefin Olefin Coordination Pt_SiH->Pt_Olefin + Alkene Pt_Insertion Migratory Insertion (Pt-Alkyl species) Pt_Olefin->Pt_Insertion Insertion into Pt-H [12] Product Reductive Elimination (Desired Hydrosilylation Product) Pt_Insertion->Product + R3SiH, - Pt(0) Isomerized Isomerized Olefin (Byproduct) Pt_Insertion->Isomerized β-Hydride Elimination (Side Reaction) [1, 18] Isomerized->Pt_SiH Re-enters cycle

Chalk-Harrod mechanism showing the isomerization side reaction.

Troubleshooting Hydrogenation Reactions

FAQ 4: My platinum-on-carbon (Pt/C) hydrogenation is stalled or incomplete. What are the common causes?

Incomplete hydrogenation is a frequent issue. Assuming the substrate is capable of being hydrogenated, the problem often lies with the catalyst, hydrogen supply, or presence of poisons.[2]

Potential Causes and Solutions:

  • Catalyst Poisoning: As detailed in Table 1, even trace impurities can poison the catalyst. If you suspect poisoning, try using a larger catalyst loading or a more poison-resistant catalyst like platinum(IV) oxide (PtO₂).[18]

  • Insufficient Hydrogen: For balloon hydrogenations, the system may have leaks, or the pressure may be insufficient for difficult reductions.[2] Using a high-pressure reactor (e.g., a Parr shaker) can often solve this problem.[2]

  • Poor Solubility: If the substrate or product has poor solubility in the chosen solvent, it may coat the catalyst surface, preventing further reaction. Try a different solvent system.[2] Common solvents include methanol, ethanol, and ethyl acetate.[2][18]

  • Product Inhibition: The hydrogenated product may sometimes act as an inhibitor by strongly adsorbing to the catalyst surface.

  • Catalyst Inactivity: The Pt/C may be old or from a bad batch. Always test with a reliable standard if in doubt.

Table 2: Troubleshooting Guide for Platinum-Catalyzed Hydrogenation
SymptomPotential CauseSuggested Solution(s)
No reaction at all - Catalyst poisoning[18]- Inactive catalyst- System leak (no H₂)- Purify starting materials.- Use a fresh bottle of catalyst.- Increase catalyst loading.- Check system for leaks.
Reaction starts, then stops - Catalyst poisoning by an intermediate or product.- Catalyst fouling (product precipitation).- Filter the reaction mixture and add fresh catalyst.- Change to a solvent where all components are soluble.
Slow reaction rate - Low H₂ pressure[2]- Poor mixing/mass transfer- Low temperature- Use a high-pressure hydrogenation apparatus.- Increase stirring speed.- Gently warm the reaction (if safe and compatible).
Incomplete conversion - Reversible reaction or equilibrium reached.- Deactivation over time.- Increase hydrogen pressure.- Add a fresh portion of catalyst.
Unexpected byproducts - Over-reduction or side reactions (e.g., dehalogenation).- Use a more selective catalyst (e.g., Lindlar's for alkynes).- Reduce temperature and/or pressure.- Add a catalyst modifier.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Platinum-Catalyzed Reaction

This protocol provides a step-by-step methodology to diagnose a failed reaction.

Objective: To systematically identify the cause of reaction failure.

Methodology:

  • Safety First: Ensure all manipulations are performed with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

  • Initial Analysis:

    • Carefully take a small, representative sample from the reaction mixture.

    • Analyze the sample by a suitable method (e.g., TLC, LC/MS, GC/MS, NMR) to determine the ratio of starting material, desired product, and any byproducts.

  • Control Experiment 1: Catalyst Viability

    • Set up a small-scale reaction using a standard substrate known to work well with the catalyst (e.g., hydrogenation of cyclohexene).

    • Use the same batch of catalyst and solvent from the failed reaction.

    • If this control reaction also fails, the catalyst or solvent is likely the problem. Proceed to step 4.

    • If this control reaction succeeds, the catalyst is active. The issue is likely with your specific substrate or conditions. Proceed to step 5.

  • Control Experiment 2: Catalyst and Solvent Check

    • Repeat the control experiment from step 3, but with a brand new, unopened bottle of catalyst and freshly purified/anhydrous solvent.

    • If this reaction works, it confirms your original catalyst or solvent was deactivated/contaminated.

  • Control Experiment 3: Substrate Purity Check

    • If the catalyst proved active in step 3, the issue may be impurities in your starting material.

    • Set up the original reaction again, but this time, add a significantly higher catalyst loading (e.g., 2-3 times the original amount).

    • If the reaction proceeds, it strongly suggests the presence of a catalyst poison in your substrate that was overcome by the excess catalyst.

    • Action: Purify the starting material (e.g., by recrystallization, distillation, or chromatography) and repeat the reaction with the standard catalyst loading.

  • Review of Conditions: If all controls suggest the components are fine, critically re-evaluate the reaction conditions. Consult the literature for precedents. It may be that the reaction requires more forcing conditions (higher temperature/pressure) than initially attempted.[2][19]

Protocol 2: Screening for Catalyst Poisoning from Starting Materials

Objective: To determine if a starting material or reagent contains impurities that inhibit the platinum catalyst.

Methodology:

  • Prepare a Standard Reaction: Set up a standard, reliable hydrogenation reaction (e.g., hydrogenation of 100 mg of cyclohexene in 5 mL of ethanol with 5 mg of 10% Pt/C) that is known to run to completion quickly under balloon H₂ pressure.

  • Monitor the Standard Reaction: Track the reaction by TLC or GC to establish a baseline time for completion (e.g., 30 minutes).

  • "Spiking" Experiment:

    • Set up the standard reaction again.

    • At the start of the reaction, add a small amount (e.g., 5-10 mg) of the starting material you suspect may contain a poison.

    • Monitor the reaction as before.

  • Analysis:

    • No Inhibition: If the reaction proceeds to completion in a similar timeframe as the baseline, the tested material is likely not a potent poison at that concentration.

    • Inhibition: If the reaction slows down significantly or stops completely, the material contains catalyst inhibitors.[18]

References

Technical Support Center: Optimization of 2,2,2-Trichloroethylene Platinum(II) Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trichloroethylene platinum(II) catalysis. The information is designed to help overcome common challenges and optimize reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-Trichloroethylene platinum(II) and what are its primary applications in catalysis?

A1: 2,2,2-Trichloroethylene platinum(II) is a metal-organic complex containing a platinum(II) center coordinated to a trichloroethylene ligand.[1] It is recognized for its high reactivity with a variety of organic substrates, making it a valuable catalyst in several chemical transformations.[1] Its primary applications are in catalysis and materials science.[1] However, it is a toxic substance and requires careful handling.[1]

Q2: What are the common causes of low yield or slow reaction rates in 2,2,2-Trichloroethylene platinum(II) catalyzed reactions?

A2: Low yields or slow reaction rates can stem from several factors:

  • Catalyst Deactivation: Platinum catalysts are susceptible to deactivation through mechanisms like coke formation (polymerization of reaction intermediates on the catalyst surface) or poisoning by chlorine compounds.[2][3]

  • Suboptimal Reaction Temperature: The temperature can significantly influence reaction kinetics. It should be carefully optimized for each specific transformation.

  • Improper Solvent Choice: The solvent can affect catalyst solubility, stability, and reactivity.

  • Inappropriate Ligand Environment: The ligands coordinated to the platinum center play a critical role in its electronic and steric properties, thereby influencing its catalytic activity.[4][5]

  • Low Catalyst Loading: Insufficient catalyst concentration can lead to slow conversion rates.

Q3: How can I improve the stability of my 2,2,2-Trichloroethylene platinum(II) catalyst?

A3: Enhancing catalyst stability is crucial for reproducible results and efficient catalysis. Consider the following strategies:

  • Ligand Modification: Introducing strongly coordinating ligands can stabilize the platinum center and prevent decomposition. The choice of ligand can significantly impact the thermodynamic parameters of the complex.[4]

  • Use of a Support: Dispersing the platinum complex on a solid support (e.g., alumina, silica, carbon) can prevent aggregation and improve thermal stability.[6][7] The interaction between the metal and the support is a key factor.[7]

  • Additive/Co-catalyst: In some cases, the addition of a co-catalyst or an additive can suppress deactivation pathways. For instance, in catalytic reforming, additives are used to poison hydrogenolysis/coking reactions.[8]

  • Controlled Reaction Conditions: Operating at the optimal temperature and pressure can minimize thermal degradation.

Q4: What safety precautions should be taken when working with 2,2,2-Trichloroethylene platinum(II)?

A4: 2,2,2-Trichloroethylene platinum(II) is a highly toxic compound and is suspected to be a carcinogen.[1] It can cause skin and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Catalyst deactivation- Consider catalyst regeneration if applicable (e.g., calcination to remove coke).- Use a fresh batch of catalyst.- Investigate the use of catalyst stabilizers or co-catalysts.[8]
Suboptimal reaction temperature- Perform a temperature screen to identify the optimal range for your specific reaction.- Ensure uniform heating of the reaction mixture.
Incorrect solvent- Screen a variety of solvents with different polarities and coordinating abilities.- Ensure the catalyst is fully dissolved and stable in the chosen solvent.
Reaction stalls before completion Catalyst poisoning- Purify all starting materials and solvents to remove potential poisons (e.g., sulfur, water, air).- The catalyst may be reversibly poisoned by chlorine compounds; regeneration by heating in air might be possible.[3]
Product inhibition- Consider running the reaction at a lower substrate concentration.- Investigate methods for in-situ product removal.
Formation of multiple products (low selectivity) Non-optimized reaction conditions- Adjust the reaction temperature and pressure.- Screen different ligands to fine-tune the steric and electronic environment of the platinum center.[4][5]
Isomerization of products- In hydrosilylation reactions, the choice of catalyst and conditions can influence the regioselectivity (e.g., α vs. β addition).[9]
Difficulty in catalyst recovery and reuse Catalyst leaching (for heterogeneous systems)- Test for platinum leaching into the reaction mixture.- Encapsulating the catalyst within a solid matrix (e.g., sol-gel) can minimize leaching.[9]
Sintering of supported catalyst- High temperatures can cause metal particles to agglomerate, reducing the active surface area.- A high-temperature pre-treatment can sometimes yield more stable metallic particles.[6]

Experimental Protocols

General Protocol for a Platinum(II)-Catalyzed Hydrosilylation Reaction

This protocol provides a general starting point for the hydrosilylation of an alkene with a silane using a 2,2,2-Trichloroethylene platinum(II) catalyst. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.

  • Catalyst Preparation:

    • In a Schlenk flask, dissolve the 2,2,2-Trichloroethylene platinum(II) catalyst in the desired solvent to achieve the target concentration (e.g., 1-10 mol%).

    • If using a co-ligand, add it to the catalyst solution and stir for the recommended time to allow for coordination.

  • Reaction Setup:

    • To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate and the solvent.

    • Heat the solution to the desired reaction temperature.

  • Reaction Initiation:

    • Slowly add the silane to the alkene solution via a syringe.

    • Using a cannula or syringe, transfer the catalyst solution to the reaction mixture.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, TLC, or NMR.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can be purified by standard techniques such as distillation or column chromatography.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters that can be optimized. The values are illustrative and should be adapted for specific substrates and desired outcomes.

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Conversion (%)
1252410
2501245
380695
4100492 (decomposition observed)

Table 2: Effect of Catalyst Loading

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
10.11230
20.5875
31.0695
42.0696

Table 3: Solvent Screening

EntrySolventDielectric ConstantReaction Time (h)Conversion (%)
1Toluene2.4885
2THF7.6695
3Dichloromethane9.11060
4Acetonitrile37.51240

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Prepare Catalyst Solution initiate Add Catalyst & Heat catalyst_prep->initiate reaction_setup Setup Reaction Vessel add_reagents Add Substrates & Solvent reaction_setup->add_reagents add_reagents->initiate monitor Monitor Progress (GC/TLC/NMR) initiate->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete purify Purify Product (Chromatography) quench->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for 2,2,2-Trichloroethylene platinum(II) catalysis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_materials Material Issues start Low Reaction Yield c1 Check Catalyst Activity start->c1 c2 Review Reaction Conditions start->c2 c3 Analyze Starting Materials start->c3 deactivated Deactivated/Poisoned? c1->deactivated loading Incorrect Loading? c1->loading temp Suboptimal Temperature? c2->temp solvent Wrong Solvent? c2->solvent impure Impurities Present? c3->impure solution Optimize & Repeat deactivated->solution Use fresh catalyst or regenerate loading->solution Adjust loading temp->solution Screen temperatures solvent->solution Screen solvents impure->solution Purify reagents

Caption: Troubleshooting logic for addressing low reaction yields.

References

identifying and minimizing impurities in 2,2,2-Trichloroethylene platinum(II) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,2-Trichloroethylene Platinum(II) complexes, colloquially known as trichloroethylene-Zeise's salt. Our aim is to help you identify and minimize impurities, ensuring the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2,2,2-Trichloroethylene Platinum(II)?

The most common and commercially available starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). It is a water-soluble, dark red crystalline powder that serves as a versatile precursor for many platinum(II) complexes.

Q2: What is the role of tin(II) chloride (SnCl₂) in the synthesis?

Tin(II) chloride is often used as a catalyst in the synthesis of platinum-olefin complexes. It facilitates the coordination of the olefin (in this case, 2,2,2-trichloroethylene) to the platinum center. The mechanism is believed to involve the formation of a [PtCl₃(SnCl₃)]²⁻ intermediate, which is more labile than [PtCl₄]²⁻, thus promoting the substitution of a chloride ligand with the alkene.

Q3: What are the primary potential impurities I should be aware of during the synthesis?

Potential impurities can arise from several sources:

  • Starting Materials: Impurities in the K₂[PtCl₄] or 2,2,2-trichloroethylene.

  • Side Reactions:

    • Hydrolysis: Reaction of the platinum complex with water can lead to the formation of hydroxo-bridged species.

    • Disproportionation: K₂[PtCl₄] can disproportionate to form K₂[PtCl₆] and metallic platinum.[1]

    • Reductive Dechlorination: The 2,2,2-trichloroethylene ligand may undergo reductive dechlorination in the presence of the platinum catalyst and a reducing agent.[2][3]

    • Ligand Oxidation: Although less common for chlorinated ethylenes, oxidation of the alkene ligand is a potential side reaction.

  • Incomplete Reaction: Unreacted K₂[PtCl₄] can remain in the final product.

Q4: How can I characterize the final 2,2,2-Trichloroethylene Platinum(II) complex and identify impurities?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the coordinated 2,2,2-trichloroethylene ligand and help identify organic impurities. ¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum and can distinguish between different platinum species.

  • Infrared (IR) Spectroscopy: The C=C stretching frequency of the trichloroethylene ligand will shift upon coordination to the platinum center. This can be used to monitor the reaction progress and confirm product formation.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and identify any charged impurities.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive structure of the complex and is the most robust method for identifying the exact coordination geometry and the presence of any co-crystallized impurities.

Q5: What are the recommended purification methods for this complex?

  • Recrystallization: This is the most common method for purifying solid organometallic complexes.[4][5] The choice of solvent is crucial and may require some experimentation. A solvent system in which the desired complex has moderate solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Column Chromatography: While less common for highly polar and charged complexes, it can be effective for separating impurities with different polarities.[4]

  • Precipitation: Selective precipitation by adding a non-solvent to a solution of the crude product can be an effective purification step.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the SnCl₂ used is anhydrous and has been stored under inert atmosphere.The reaction should proceed as expected with an active catalyst.
Poor Quality Starting Material Verify the purity of K₂[PtCl₄] and 2,2,2-trichloroethylene using appropriate analytical techniques.Using pure starting materials will prevent side reactions that consume reactants.
Incorrect Reaction Conditions Optimize reaction temperature and time. Monitor the reaction progress by TLC or NMR to determine the optimal endpoint.Improved conversion of starting materials to the desired product.
Losses During Workup Minimize transfers and ensure all equipment is rinsed with the appropriate solvent to recover all of the product.Higher isolated yield of the crude product.
Problem 2: Presence of a Black Precipitate (Metallic Platinum)
Potential Cause Troubleshooting Step Expected Outcome
Disproportionation of K₂[PtCl₄] Maintain a slight excess of chloride ions in the reaction mixture by using a dilute HCl solution as the solvent.Suppression of the disproportionation reaction.[1]
Over-reduction by SnCl₂ Use only a catalytic amount of SnCl₂. An excess can lead to the reduction of Pt(II) to Pt(0).Minimizes the formation of metallic platinum.
Problem 3: Product is an Intractable Oil or Fails to Crystallize
Potential Cause Troubleshooting Step Expected Outcome
Presence of Oily Impurities Wash the crude product with a non-polar solvent (e.g., hexanes) to remove organic grease or unreacted 2,2,2-trichloroethylene.Removal of impurities that inhibit crystallization.
Incorrect Crystallization Solvent Screen a variety of solvents or solvent mixtures for recrystallization. Consider techniques like vapor diffusion or slow evaporation.[4]Successful crystallization of the pure product.
Product is Inherently an Oil If the complex is indeed an oil at room temperature, purification by column chromatography may be necessary.Isolation of a pure, albeit oily, product.

Experimental Protocols

Synthesis of Potassium Trichloro(2,2,2-trichloroethylene)platinate(II)

This protocol is adapted from the synthesis of Zeise's salt and should be optimized for the specific ligand.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2,2,2-Trichloroethylene

  • Tin(II) chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve K₂[PtCl₄] in a minimal amount of dilute HCl (e.g., 0.5 M).

  • Add a catalytic amount of SnCl₂ to the solution.

  • Add a slight excess of 2,2,2-trichloroethylene to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by observing the color change from deep red to yellow. The reaction progress can also be monitored by taking small aliquots for NMR or IR analysis.

  • Once the reaction is complete, filter the solution to remove any insoluble impurities.

  • To the filtrate, slowly add ethanol to precipitate the yellow product.

  • Collect the product by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot deionized water or a suitable solvent mixture.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and then with a volatile solvent like diethyl ether.

  • Dry the purified crystals under vacuum.[5]

Data Presentation

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (C=C, cm⁻¹)
2,2,2-Trichloroethylene ~6.47~92.8, ~124.7~1590
K[PtCl₃(C₂HCl₃)] (Expected) Shifted from free ligandShifted from free ligandLowered from free ligand
Potential Hydrolysis Product Broad peaks due to exchangeMay show multiple Pt environmentsBroad O-H stretch
Unreacted K₂[PtCl₄] No proton signalsNo carbon signals-

Note: Specific NMR and IR data for the 2,2,2-Trichloroethylene Platinum(II) complex should be determined experimentally.

Visualizations

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] Reaction Reaction Mixture K2PtCl4->Reaction TCE 2,2,2-Trichloroethylene TCE->Reaction SnCl2 SnCl₂ (cat.) SnCl2->Reaction HCl_aq Dilute HCl (aq) HCl_aq->Reaction Filtration1 Filtration Reaction->Filtration1 Precipitation Precipitation with Ethanol Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing (Ethanol, Ether) Filtration2->Washing Drying Drying Washing->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Experimental workflow for the synthesis of 2,2,2-Trichloroethylene Platinum(II).

Side_Reactions Start K₂[PtCl₄] + TCE Desired_Product K[PtCl₃(TCE)] Start->Desired_Product Main Reaction Hydrolysis Hydrolysis Products [PtCl₂(OH)(TCE)]²⁻, etc. Start->Hydrolysis H₂O Disproportionation K₂[PtCl₆] + Pt(0) Start->Disproportionation Self-reaction Unreacted Unreacted K₂[PtCl₄] Start->Unreacted Incomplete Reaction Reductive_Dechlorination Dechlorinated Ligand Complexes Desired_Product->Reductive_Dechlorination Reducing conditions

Caption: Potential side reactions and impurity sources.

Troubleshooting_Logic Start Low Yield? Check_Catalyst Check SnCl₂ Activity Start->Check_Catalyst Yes Check_Reactants Verify Reactant Purity Check_Catalyst->Check_Reactants Optimize_Conditions Optimize Reaction Time/Temp Check_Reactants->Optimize_Conditions Workup_Loss Review Workup Procedure Optimize_Conditions->Workup_Loss

References

Navigating the Gauntlet: A Technical Support Center for Industrial Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the transition from successful lab-scale experiments to robust industrial applications is a critical and often challenging phase. This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common hurdles encountered during the scale-up of chemical synthesis, bioreactor cell culture, and protein purification processes.

This resource is designed to be a practical guide, offering specific solutions to the intricate problems that can arise when increasing production volume. From maintaining reaction integrity to ensuring product purity and yield, the following sections provide the necessary information to navigate the complexities of industrial scale-up.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues users might encounter during their scale-up experiments.

I. Chemical Synthesis Scale-Up

Question: Why is my reaction yield significantly lower upon scaling up from a 1L flask to a 100L reactor, even though I've proportionally increased all reagents?

Answer: Non-linear effects are common in chemical synthesis scale-up. Several factors beyond simple reagent stoichiometry can impact your yield:

  • Mass and Heat Transfer Limitations: In larger vessels, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Mixing Inhomogeneity: Achieving uniform mixing in a large reactor is difficult. "Dead zones" with poor agitation can lead to incomplete reactions.

  • Reagent Addition Rate: The rate of reagent addition becomes more critical at scale. A rate that works in the lab might be too fast for a large reactor to dissipate the heat of reaction, leading to temperature spikes and degradation of products or reagents.

Solution:

  • Optimize Agitation: Characterize the mixing in your reactor. Use computational fluid dynamics (CFD) modeling or experimental techniques to identify and eliminate dead zones. Consider changing the impeller type or agitation speed.

  • Control Addition Rates: Implement a controlled-dosing strategy for critical reagents. This can be a linear or profile-based addition to manage the reaction exotherm.

  • Improve Heat Transfer: Ensure your reactor's cooling system is adequate for the scaled-up reaction. Consider using a reactor with a better heat exchange capacity or implementing external cooling loops.

Question: I'm observing a new, significant impurity in my scaled-up batch that wasn't present in the lab. What could be the cause?

Answer: The appearance of new impurities at scale can often be traced to:

  • Longer Reaction Times: Larger batches often require longer processing times (heating, cooling, transfers), which can provide more opportunity for side reactions or product degradation to occur.

  • Material of Construction: The materials of the larger reactor and associated equipment (gaskets, tubing) might interact with your reactants or products, catalyzing unintended reactions.

  • Impurity Profile of Raw Materials: The larger quantities of raw materials used in scale-up may introduce impurities that were present in negligible amounts at the lab scale but are now significant.

Solution:

  • In-Process Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the reaction in real-time and detect the formation of intermediates and byproducts.

  • Material Compatibility Studies: Conduct studies to ensure that all materials in contact with your process stream are inert under the reaction conditions.

  • Raw Material Qualification: Thoroughly analyze the impurity profile of all raw materials from your suppliers.

II. Bioreactor Scale-Up

Question: My cell viability has dropped significantly after moving from a 5L benchtop bioreactor to a 500L production vessel. What are the likely causes?

Answer: A decrease in cell viability during bioreactor scale-up is often linked to increased shear stress and inadequate oxygen transfer.

  • Shear Stress: Larger impellers in industrial bioreactors generate higher tip speeds, which can create damaging shear forces on sensitive cell lines. The bursting of gas bubbles at the sparger can also contribute to cell damage.

  • Oxygen Transfer Limitations: As the volume increases, it becomes more difficult to maintain a consistent dissolved oxygen (DO) level throughout the culture. The oxygen transfer rate (OTR) of the larger bioreactor may not be sufficient to meet the demands of the higher cell density.

  • CO2 Accumulation: Inadequate gas exchange can lead to the buildup of dissolved carbon dioxide, which can lower the pH and negatively impact cell growth and viability.

Solution:

  • Optimize Agitation and Aeration: Instead of simply increasing the agitation speed, focus on maintaining a constant power input per unit volume (P/V) or a constant impeller tip speed. Use a sparger that generates smaller bubbles to increase the surface area for oxygen transfer while minimizing cell damage.

  • Enrich Air with Oxygen: Supplement the incoming air with pure oxygen to increase the driving force for oxygen transfer.

  • Improve CO2 Stripping: Increase the gas flow rate through the headspace of the bioreactor to help remove excess CO2.

Question: The final product titer in my large-scale bioreactor is lower than what I achieved in the lab. Why is this happening?

Answer: Lower product titers at scale can be due to a combination of factors affecting cell productivity:

  • Nutrient Gradients: In large bioreactors, inefficient mixing can lead to gradients in nutrient concentration, meaning some cells may not have access to optimal levels of nutrients.

  • Sub-optimal pH and Temperature Control: Maintaining tight control over pH and temperature is more challenging in large volumes. Even small deviations from the optimal setpoints can impact cell productivity.

  • Inoculum Quality: The quality and consistency of the seed culture used to inoculate the production bioreactor are critical.

Solution:

  • Ensure Homogeneity: Verify that your mixing strategy provides a homogeneous environment. This can be assessed by placing probes at different locations within the bioreactor.

  • Calibrate and Tune Control Loops: Ensure that all control loops for pH, temperature, and DO are properly calibrated and tuned for the larger volume.

  • Standardize Inoculum Train: Implement a standardized and well-characterized seed train process to ensure a consistent and healthy inoculum for every production batch.

III. Protein Purification Scale-Up

Question: The purity of my target protein is lower after scaling up my chromatography process. What should I investigate?

Answer: A loss of purity during chromatography scale-up often points to issues with column packing, flow distribution, and buffer preparation.

  • Column Packing Efficiency: It is more challenging to pack large-scale chromatography columns uniformly. A poorly packed column will have channeling and a lower number of theoretical plates, leading to poor separation.

  • Flow Distribution: In large diameter columns, ensuring even flow distribution across the entire column bed is critical. Poor flow distribution leads to peak broadening and reduced resolution.

  • Buffer Preparation and Quality: Inconsistencies in buffer pH, conductivity, or the presence of contaminants in large-scale buffer preparations can significantly impact the binding and elution behavior of your protein.

Solution:

  • Validate Column Packing: Develop and validate a robust column packing procedure. Use metrics like asymmetry and height equivalent to a theoretical plate (HETP) to assess packing quality.

  • Optimize Flow Distribution: Ensure the design of your column and flow distributors is appropriate for the scale.

  • Implement Strict Buffer Preparation Protocols: Use high-quality water and reagents for buffer preparation. Verify the pH and conductivity of all buffers before use.

Question: My protein yield has decreased significantly during the scale-up of my purification process. Where should I look for the problem?

Answer: Yield loss during purification scale-up can occur at various stages:

  • Incomplete Binding: The residence time of the protein on the chromatography resin may be too short at the higher flow rates used in large-scale processes, leading to incomplete binding.

  • Precipitation: Higher protein concentrations during processing can lead to aggregation and precipitation, especially during buffer exchange or elution steps.

  • Proteolysis: Longer processing times at larger scales can increase the opportunity for proteolytic degradation of the target protein.

Solution:

  • Optimize Loading Conditions: Evaluate the dynamic binding capacity of your resin at the intended linear flow rate for the scaled-up process. You may need to decrease the flow rate or increase the column volume.

  • Solubility Studies: Conduct studies to determine the solubility limits of your protein under different buffer conditions to prevent precipitation.

  • Add Protease Inhibitors: If proteolysis is suspected, consider adding protease inhibitors to your buffers (if compatible with your process and final product requirements).

Quantitative Data on Scale-Up

The following tables summarize typical quantitative changes observed during the scale-up of industrial applications.

Table 1: Impact of Scale on Bioreactor Performance for a CHO Cell Line Producing a Monoclonal Antibody

ParameterLab-Scale (5 L)Pilot-Scale (500 L)Production-Scale (5,000 L)
Peak Viable Cell Density (x 10^6 cells/mL) 15 - 2012 - 187 - 15[1][2]
Cell Viability at Harvest (%) > 90%85 - 95%80 - 90%
Final Product Titer (g/L) 5 - 84 - 73 - 6[3]
Mixing Time (seconds) < 3060 - 90> 120[2]
Oxygen Transfer Coefficient (kLa, h^-1) 20 - 4010 - 255 - 15[1]

Table 2: Comparison of Yield and Purity in Protein Purification at Different Scales

Purification StepParameterLab-Scale (10 mg)Pilot-Scale (1 g)Production-Scale (100 g)
Affinity Chromatography Yield (%) 90 - 95%85 - 92%80 - 90%
Purity (%) > 95%> 95%> 95%
Ion-Exchange Chromatography Yield (%) 85 - 90%80 - 88%75 - 85%
Purity (%) > 98%> 98%> 98%
Overall Process Overall Yield (%) 75 - 85%68 - 80%60 - 75%
Final Purity (%) > 99%> 99%> 99%

Table 3: Effect of Scale on a Grignard Reaction for Pharmaceutical Intermediate Synthesis

ParameterLab-Scale (1 L)Pilot-Plant (100 L)Production-Scale (2,000 L)
Reaction Time (hours) 2 - 44 - 66 - 8
Yield of Desired Product (%) 85 - 90%80 - 88%78 - 85%
Key Impurity Level (%) < 0.5%0.5 - 1.0%1.0 - 2.0%

Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Scaling Up a Fed-Batch CHO Cell Culture in Stirred-Tank Bioreactors

1. Objective: To provide a standardized procedure for scaling up a CHO cell culture process from a 5 L lab-scale bioreactor to a 500 L pilot-scale bioreactor, maintaining comparable cell growth, viability, and productivity.[3]

2. Materials and Equipment:

  • 5 L and 500 L stirred-tank bioreactors with calibrated probes (pH, DO, temperature)

  • Validated CHO cell line producing the target protein

  • Chemically defined cell culture medium and feeds

  • Sterile transfer lines and connectors

  • Laminar flow hood

  • Cell counter

3. Procedure:

  • 3.1. Bioreactor Preparation and Sterilization:

    • Assemble and sterilize both the 5 L and 500 L bioreactors according to the manufacturer's instructions.

    • Calibrate pH and DO probes before sterilization.

    • Aseptically fill the bioreactors with the appropriate volume of growth medium.

  • 3.2. Inoculum Expansion:

    • Thaw a vial of the working cell bank and expand the cells in shake flasks or smaller bioreactors until the required cell density for inoculation is reached.

    • Ensure cell viability is >95% before inoculation.

  • 3.3. Bioreactor Inoculation:

    • Aseptically transfer the seed culture to the 5 L bioreactor to achieve an initial viable cell density of 0.5 x 10^6 cells/mL.

    • Once the 5 L culture reaches a target density (e.g., 5-7 x 10^6 cells/mL), use it to inoculate the 500 L bioreactor to an initial viable cell density of 0.5 x 10^6 cells/mL.

  • 3.4. Culture Monitoring and Control:

    • Maintain the following process parameters constant across both scales:

      • Temperature: 37°C

      • pH: 7.0 (controlled with CO2 and sodium bicarbonate)

      • Dissolved Oxygen (DO): 50% (controlled by a cascade of air and oxygen flow)

    • Maintain a constant power input per unit volume (P/V) of 15-20 W/m³. Calculate the corresponding agitation rates for the 5 L and 500 L bioreactors based on their specific geometries and impeller types.

    • Take daily samples to monitor viable cell density, viability, metabolites (glucose, lactate, ammonia), and product titer.

  • 3.5. Fed-Batch Strategy:

    • Initiate the feeding strategy on day 3, or when the glucose concentration drops below a predetermined setpoint.

    • Add the feed medium at a pre-defined rate, scaled proportionally to the culture volume.

  • 3.6. Harvest:

    • Harvest the culture when the cell viability drops below a specified level (e.g., 80%) or at a predetermined time point (e.g., day 14).

Protocol 2: Large-Scale Purification of a His-Tagged Recombinant Protein from E. coli

1. Objective: To purify a His-tagged recombinant protein from a 100 L E. coli fermentation broth using immobilized metal affinity chromatography (IMAC).

2. Materials and Equipment:

  • High-pressure homogenizer

  • Disc-stack centrifuge

  • Chromatography skid with a 20 L IMAC column packed with Ni-NTA resin

  • Tangential flow filtration (TFF) system

  • Lysis buffer, wash buffer, and elution buffer

  • Protease inhibitors

3. Procedure:

  • 3.1. Cell Lysis:

    • Harvest the E. coli cells from the 100 L fermentation by centrifugation.

    • Resuspend the cell paste in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.

    • Lyse the cells by passing the suspension through a high-pressure homogenizer.

  • 3.2. Clarification:

    • Clarify the lysate by centrifugation to remove cell debris.

  • 3.3. IMAC Chromatography:

    • Equilibrate the 20 L IMAC column with lysis buffer.

    • Load the clarified lysate onto the column at a linear flow rate that allows for efficient binding.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) until the UV absorbance returns to baseline.

    • Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • 3.4. Buffer Exchange and Concentration:

    • Concentrate the eluted protein and exchange it into a suitable storage buffer using a TFF system.

  • 3.5. Analysis:

    • Analyze the purity of the final protein product by SDS-PAGE and determine the protein concentration.

Visualizing Scale-Up Workflows and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in industrial scale-up.

Experimental_Workflow_Bioreactor_Scale_Up cluster_lab Lab Scale (5L) cluster_pilot Pilot Scale (500L) lab_inoculum Inoculum Expansion lab_bioreactor 5L Bioreactor Culture lab_inoculum->lab_bioreactor Inoculation lab_harvest Lab Harvest & Analysis lab_bioreactor->lab_harvest Harvest pilot_bioreactor 500L Bioreactor Culture lab_bioreactor->pilot_bioreactor Scale-Up Inoculation (Maintain P/V) pilot_harvest Pilot Harvest & Analysis pilot_bioreactor->pilot_harvest Harvest

Bioreactor scale-up workflow from lab to pilot scale.

Troubleshooting_Logic_Yield_Loss cluster_chem Chemical Synthesis cluster_bio Bioreactor cluster_purify Purification start Low Yield at Large Scale chem_mixing Inadequate Mixing/ Heat Transfer? start->chem_mixing chem_side_reactions Increased Side Reactions? start->chem_side_reactions bio_shear High Shear Stress? start->bio_shear bio_oxygen Oxygen Limitation? start->bio_oxygen purify_binding Incomplete Binding? start->purify_binding purify_precip Protein Precipitation? start->purify_precip solution1 Solution chem_mixing->solution1 Optimize Agitation & Cooling solution2 Solution chem_side_reactions->solution2 Control Addition Rate & Temp solution3 Solution bio_shear->solution3 Maintain Constant Tip Speed solution4 Solution bio_oxygen->solution4 Increase kLa solution5 Solution purify_binding->solution5 Optimize Flow Rate & Residence Time solution6 Solution purify_precip->solution6 Adjust Buffer Conditions

Troubleshooting logic for addressing yield loss during scale-up.

References

Technical Support Center: Regeneration and Recycling of Platinum(II) Catalysts for 2,2,2-Trichloroethylene Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regeneration and recycling of platinum(II) catalysts used in processes involving 2,2,2-trichloroethylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for maintaining catalyst performance and recovering valuable platinum.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the deactivation of my Platinum(II) catalyst during reactions with 2,2,2-trichloroethylene?

A1: Catalyst deactivation in this context is primarily due to a few key mechanisms:

  • Carbonaceous Deposits (Coking): The most common cause is the formation of carbon-based deposits on the catalyst surface, which block active sites.[1]

  • Chlorine Poisoning: Strong adsorption of chlorine species, originating from the trichloroethylene, can poison the platinum active sites.[2]

  • Sintering: At elevated temperatures, the fine platinum particles can agglomerate into larger ones, reducing the active surface area.[3][4]

  • Formation of New Phases: In some cases, the platinum may react with carbonaceous species to form inactive phases like platinum carbide.[5]

Q2: Is it possible to regenerate my deactivated Platinum(II) catalyst?

A2: Yes, in many cases, the catalyst's activity can be partially or fully restored through regeneration. The most effective method depends on the primary cause of deactivation. Common regeneration techniques include oxidative treatment, hydrogen treatment, and in some specific cases, chemical washing.[2][5][6][7]

Q3: What is the difference between catalyst regeneration and catalyst recycling?

A3: Regeneration aims to restore the activity of the deactivated catalyst by removing fouling agents, allowing it to be reused in the reaction. Recycling , on the other hand, involves the chemical extraction and recovery of the platinum metal from the spent catalyst, which can then be used to manufacture a new catalyst.

Q4: How can I determine the best regeneration strategy for my catalyst?

A4: The optimal regeneration strategy depends on the nature of the deactivation.

  • For coking , an oxidative treatment (calcination in air) is typically effective.[7]

  • If chlorine poisoning is suspected alongside coking, a combination of oxidation and subsequent reduction with hydrogen may be necessary.

  • Hydrogen treatment alone can sometimes be effective and may even enhance activity by creating more active surface sites.[2] It is advisable to characterize the spent catalyst (e.g., using TGA, TEM, or XPS) to identify the primary deactivation mechanism.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Gradual loss of catalyst activity Carbonaceous deposits (coking)1. Stop the reaction and purge the reactor with an inert gas. 2. Perform an oxidative regeneration by passing a controlled flow of air or a dilute oxygen/nitrogen mixture over the catalyst at an elevated temperature. 3. Follow with a reduction step in a hydrogen atmosphere.
Sudden and significant drop in activity Chlorine poisoning or strong inhibitor adsorption1. Verify the purity of the 2,2,2-trichloroethylene feed. 2. Attempt regeneration with a hydrogen treatment at elevated temperatures to desorb strongly bound species. 3. If unsuccessful, consider recycling the platinum.
Activity is not fully restored after regeneration Sintering of platinum particles or irreversible poisoning1. Characterize the catalyst to check for changes in platinum particle size (e.g., via TEM). 2. If sintering has occurred, the original activity may not be recoverable through simple regeneration. 3. In this case, recycling the platinum is the most viable option.
Increased pressure drop across the catalyst bed Physical blockage by coke or catalyst fragmentation1. Inspect the catalyst for physical changes. 2. If coking is severe, an oxidative regeneration should be performed. 3. If the catalyst support is breaking down, the catalyst will need to be replaced.

Experimental Protocols

Protocol 1: Oxidative Regeneration of a Coked Pt(II) Catalyst

Objective: To remove carbonaceous deposits from a deactivated platinum catalyst.

Materials:

  • Deactivated Pt(II) catalyst

  • Tube furnace with temperature and gas flow control

  • Source of compressed air and inert gas (e.g., Nitrogen)

Procedure:

  • Place the deactivated catalyst in the tube furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) for 15-30 minutes to remove any residual reactants.

  • While maintaining a low flow of inert gas, slowly ramp the temperature to 250-350°C.

  • Once the temperature is stable, introduce a controlled flow of air (or a mixture of 3% O₂ in N₂) at a low flow rate.

  • Hold at this temperature for 1-2 hours, or until the removal of carbon is complete (this can be monitored by analyzing the off-gas for CO₂).

  • Switch back to an inert gas flow and cool the catalyst to room temperature.

  • For many applications, a subsequent reduction step is recommended. Heat the catalyst in a hydrogen flow at 200-350°C for 1-2 hours.[2]

  • Cool to reaction temperature under a hydrogen or inert gas atmosphere.

Protocol 2: Hydrometallurgical Recycling of Platinum from a Spent Catalyst

Objective: To recover platinum from a spent catalyst that cannot be effectively regenerated.

Materials:

  • Spent Pt(II) catalyst

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Glass reactor with stirring and heating capabilities

  • Appropriate safety equipment (fume hood, acid-resistant gloves, safety glasses)

Procedure:

  • The spent catalyst may first be calcined at 600-1000°C for 2 hours to remove organic residues.[8]

  • Create a leaching solution. A common formulation is a mixture of hydrochloric acid and sodium chloride, to which hydrogen peroxide is added as an oxidizing agent.[8]

  • Submerge the calcined catalyst in the leaching solution within the glass reactor. A typical solid-to-liquid ratio is 1:5 g/mL.[8]

  • Heat the mixture to 60-90°C with constant stirring for 2-4 hours.[8] The platinum will dissolve to form a chloroplatinic acid complex in the solution.

  • After the leaching process, separate the solid support material from the pregnant liquor containing the dissolved platinum via filtration.

  • The platinum can then be precipitated from the solution using a suitable reducing agent or other established methods for platinum refining.

Quantitative Data Summary

Regeneration Method Target Deactivation Mechanism Typical Temperature Range (°C) Typical Duration Reported Activity Recovery Reference
Oxidative Treatment (Air) Carbonaceous Deposits250 - 3501 - 12 hours>80%[5][7]
Hydrogen Treatment Chlorine Poisoning, Surface Reorganization200 - 5001 - 2 hoursCan exceed 100% of initial activity[2]
Microwave-Assisted Oxidation Carbonaceous Deposits450 (equivalent)8 hours~70% coke removal[9]
Recycling Method Principle Typical Reagents Typical Temperature (°C) Reported Recovery Rate Reference
Hydrometallurgy (Leaching) Dissolution of platinum into an aqueous solutionHCl, H₂O₂, NaCl30 - 90>95%[8]
Pyrometallurgy (Carbochlorination) Formation of volatile platinum chloridesCl₂, CO~550~96%[10]

Diagrams

Experimental_Workflow_Regeneration cluster_prep Preparation cluster_regen Regeneration cluster_post Post-Treatment A Deactivated Catalyst B Inert Gas Purge A->B C Oxidative Treatment (Air/O2 at 250-350°C) B->C For Coking D Hydrogen Treatment (H2 at 200-500°C) B->D For Cl Poisoning E Cool Down in Inert Gas C->E D->E F Regenerated Catalyst E->F

Caption: Workflow for the regeneration of a deactivated Pt(II) catalyst.

Logical_Relationship_Troubleshooting A Catalyst Activity Loss B Gradual Loss A->B C Sudden Loss A->C D Coking B->D F Sintering B->F E Chlorine Poisoning C->E G Oxidative Regeneration D->G H Hydrogen Treatment E->H I Recycle Platinum F->I G->B Restores Activity H->C Restores Activity

Caption: Troubleshooting logic for catalyst deactivation and recovery.

References

addressing reproducibility issues in experiments involving 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 2,2,2-Trichloroethylene platinum(II). This resource is designed for researchers, scientists, and drug development professionals to address reproducibility issues and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-Trichloroethylene platinum(II) and what are its common applications?

A1: 2,2,2-Trichloroethylene platinum(II), also known as trichloro(eta2-ethene)platinate(1-) potassium or a derivative of Zeise's salt, is a platinum(II) coordination complex.[1][2] Platinum(II) complexes are well-known for their square planar geometry, which influences their electronic and steric properties.[1] While specific applications for this exact compound are not extensively documented in publicly available literature, organometallic platinum(II) complexes are of significant interest in catalysis, materials science, and as anticancer agents due to their ability to interact with biological macromolecules like DNA.[1][3][4]

Q2: What are the main challenges and potential sources of irreproducibility when working with this compound?

A2: Researchers may encounter several challenges that can lead to a lack of reproducibility. These can be broadly categorized as:

  • Compound Stability and Handling: Organometallic compounds, particularly those with volatile ligands like trichloroethylene, can be sensitive to air, moisture, and light.[5] Degradation of the compound can lead to inconsistent experimental outcomes.

  • Purity and Characterization: Incomplete removal of starting materials or byproducts from the synthesis can significantly alter the compound's reactivity and biological activity. Thorough characterization is crucial.

  • Experimental Conditions: Minor variations in solvent, pH, temperature, and incubation times can affect the compound's solubility, stability, and interaction with biological targets.

  • Cell Line Variability: When conducting biological assays, differences in cell line passage number, confluency, and media composition can lead to inconsistent results.

Q3: How should I properly store and handle 2,2,2-Trichloroethylene platinum(II)?

A3: To ensure the stability and integrity of the compound, follow these storage and handling guidelines:

  • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. A recommended storage temperature is 2-8°C.

  • Handling: When preparing solutions, use freshly de-gassed solvents to minimize oxidation. Prepare solutions fresh for each experiment if possible. Avoid repeated freeze-thaw cycles of stock solutions. As with all platinum compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Troubleshooting Guides

Synthesis and Characterization
Issue Possible Cause Troubleshooting Steps
Low reaction yield (<70%) 1. Incomplete reaction. 2. Loss of product during workup. 3. Degradation of starting material or product.1. Extend reaction time or slightly increase the temperature. 2. Ensure efficient extraction and minimize transfers between vessels. 3. Use fresh, high-purity starting materials. Ensure an inert atmosphere is maintained throughout the reaction.
Inconsistent Spectroscopic Data (NMR, IR) 1. Presence of impurities. 2. Compound degradation. 3. Incorrect solvent for analysis.1. Re-purify the compound using recrystallization or column chromatography. 2. Prepare fresh samples for analysis and acquire data promptly. 3. Use deuterated solvents recommended for organometallic compounds (e.g., CDCl₃, DMSO-d₆) and ensure they are dry.
Broad Melting Point Range Impure compound.Recrystallize the compound from an appropriate solvent system until a sharp melting point is achieved.
In Vitro Cytotoxicity Assays
Issue Possible Cause Troubleshooting Steps
High variability in IC₅₀ values between experiments 1. Inconsistent cell seeding density. 2. Variation in drug incubation time. 3. Degradation of the platinum complex in the culture medium. 4. Cell line instability or high passage number.1. Standardize cell counting and seeding procedures. 2. Use a calibrated timer and adhere strictly to the planned incubation period. 3. Prepare fresh drug dilutions for each experiment. Consider the stability of the compound in aqueous media over the incubation period. 4. Use cells from a consistent, low passage number stock.
No observed cytotoxicity 1. Compound is inactive against the chosen cell line. 2. Compound precipitated out of solution. 3. Incorrect concentration range tested.1. Test against a panel of different cancer cell lines. 2. Check the solubility of the compound in the culture medium. Consider using a co-solvent like DMSO (at a final concentration of <0.5%). 3. Perform a wider range of dose-response experiments.
High background signal in colorimetric/fluorometric assays (e.g., MTT, AlamarBlue) Interference of the platinum compound with the assay reagents.Run a control experiment with the compound in cell-free medium to check for direct reaction with the assay dye. If interference is observed, consider using an alternative cytotoxicity assay (e.g., crystal violet staining).

Experimental Protocols

Synthesis of 2,2,2-Trichloroethylene Platinum(II) (as a Potassium Salt)

This protocol is adapted from general procedures for the synthesis of Zeise's salt and its derivatives.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2,2,2-Trichloroethylene

  • Ethanol, 95%

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet/outlet

Procedure:

  • Dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water in a 100 mL round-bottom flask.

  • To the stirred solution, add 5 mL of 2,2,2-trichloroethylene.

  • Seal the flask and stir the biphasic mixture vigorously at room temperature for 24 hours.

  • After 24 hours, a yellow precipitate should form.

  • Filter the reaction mixture and collect the solid product.

  • Wash the solid with two 10 mL portions of cold deionized water, followed by two 10 mL portions of cold ethanol, and finally with two 10 mL portions of diethyl ether.

  • Dry the product under vacuum to yield the potassium salt of 2,2,2-trichloroethylene platinum(II).

Expected Yield: ~80-90%

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,2,2-Trichloroethylene platinum(II) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the platinum complex in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assay cluster_analysis Data Analysis cluster_troubleshooting Reproducibility Check synthesis Synthesize Compound purification Purify (Recrystallization) synthesis->purification characterization Characterize (NMR, IR, MP) purification->characterization stock_prep Prepare Stock Solution characterization->stock_prep Pure Compound treatment Treat Cells with Compound stock_prep->treatment cell_culture Culture & Seed Cells cell_culture->treatment assay Perform Cytotoxicity Assay treatment->assay data_acq Acquire Data assay->data_acq data_proc Process Data & Calculate IC50 data_acq->data_proc reproducible Results Reproducible? data_proc->reproducible conclusion Conclude Experiment reproducible->conclusion Yes troubleshoot Troubleshoot (See Guides) reproducible->troubleshoot No

Caption: Experimental workflow for synthesis, in vitro testing, and reproducibility assessment of 2,2,2-Trichloroethylene platinum(II).

signaling_pathway cluster_cell Cancer Cell Pt_complex Platinum(II) Complex DNA Nuclear DNA Pt_complex->DNA Covalent Binding DNA_adduct Pt-DNA Adduct DNA->DNA_adduct Replication_block Replication/Transcription Block DNA_adduct->Replication_block DDR DNA Damage Response (e.g., p53, ATM/ATR) Replication_block->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Caption: Hypothesized signaling pathway for platinum(II) complex-induced apoptosis.

References

Validation & Comparative

A Comparative Guide to 2,2,2-Trichloroethylene Platinum(II) and Other Platinum(II) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2,2-Trichloroethylene platinum(II), commonly known as Zeise's salt, and other prominent platinum(II) catalysts. The focus is on their application in pivotal chemical transformations, particularly hydrosilylation, a cornerstone of organosilicon chemistry with significant implications in materials science and pharmaceutical development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanistic pathways to aid in catalyst selection and experimental design.

Introduction to Platinum(II) Catalysts

Platinum(II) complexes are a versatile class of catalysts renowned for their efficacy in various organic reactions, including hydrogenations, hydroformylations, and most notably, hydrosilylation. The selection of a specific platinum(II) catalyst is contingent upon factors such as reactivity, selectivity, stability, and cost. This guide focuses on a comparative evaluation of 2,2,2-Trichloroethylene platinum(II) against other widely used platinum(II) catalysts.

2,2,2-Trichloroethylene platinum(II) (Zeise's Salt): As one of the first organometallic compounds synthesized, Zeise's salt, with the formula K[PtCl₃(C₂H₄)]·H₂O, holds historical significance.[1] Its catalytic activity stems from the coordinated ethylene ligand, which can be displaced by other olefins, initiating catalytic cycles. While historically important, its application in industrial processes is less common compared to more modern catalysts.

Other Notable Platinum(II) Catalysts:

  • Karstedt's Catalyst: This Pt(0) complex is widely used in the industry for its high catalytic activity and solubility in silicone polymers.[2]

  • Speier's Catalyst (H₂PtCl₆): Another industrially significant catalyst, Speier's catalyst is often used for the hydrosilylation of olefins.[3]

  • Platinum(II)-Thioether Complexes: These are simple and readily available precatalysts that have shown excellent performance in olefin hydrosilylation at very low (ppm-level) catalyst loadings.

Performance Comparison in Hydrosilylation

Direct, quantitative, side-by-side comparisons of Zeise's salt with other platinum(II) catalysts under identical conditions are not extensively documented in publicly available literature. However, based on various studies, a qualitative and semi-quantitative comparison can be drawn. The hydrosilylation of 1-octene with a silane is a common benchmark reaction for evaluating catalyst performance.

Table 1: Performance Characteristics of Platinum(II) Catalysts in Olefin Hydrosilylation

CatalystTypical Catalyst LoadingReaction ConditionsObserved Activity/SelectivityKey AdvantagesKey Disadvantages
2,2,2-Trichloroethylene platinum(II) (Zeise's Salt) VariesTypically requires thermal activationModerate activity. Can catalyze hydrosilylation and other olefin functionalizations.Historical importance, readily synthesized.Lower activity compared to modern catalysts, potential for side reactions.
Karstedt's Catalyst ppm levelsRoom temperature to moderate heatingHigh activity and selectivity for β-addition products. High turnover numbers (TONs) reported.[4]High activity, good solubility in silicones.Can lead to the formation of platinum colloids, which may affect performance.[5]
Speier's Catalyst Higher concentrations than Karstedt'sOften requires heatingGood activity, but generally lower than Karstedt's catalyst.Cost-effective, widely available.Lower activity and solubility in non-polar media compared to Karstedt's.
Pt(II)-Thioether Complexes ppm levelsMild conditionsHigh conversion rates at very low catalyst loadings.High efficiency, simple synthesis.Stability under prolonged reaction conditions may vary.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and comparable results. Below are generalized procedures for conducting a comparative study of platinum(II) catalysts in the hydrosilylation of an alkene.

General Procedure for Comparative Hydrosilylation of 1-Octene

Materials:

  • 1-Octene (substrate)

  • Triethoxysilane (hydrosilylating agent)

  • Toluene (solvent, anhydrous)

  • 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt)

  • Karstedt's Catalyst solution

  • Speier's Catalyst (H₂PtCl₆ solution in isopropanol)

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Preparation: Prepare stock solutions of each platinum catalyst in anhydrous toluene to ensure accurate dosing.

  • Reaction Setup: In a series of oven-dried Schlenk tubes under an inert atmosphere, add a magnetic stir bar.

  • Addition of Reactants: To each tube, add a precise volume of toluene, followed by 1-octene and the internal standard.

  • Initiation of Reaction: Equilibrate the reaction mixtures to the desired temperature (e.g., 60 °C). Add the calculated amount of the respective platinum catalyst stock solution to each tube to initiate the reaction. Finally, add the triethoxysilane.

  • Monitoring the Reaction: At specified time intervals, withdraw aliquots from each reaction mixture using a syringe and quench them by diluting with a suitable solvent (e.g., hexane).

  • Product Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of 1-octene and the yield of the hydrosilylated product.

  • Data Comparison: Tabulate the conversion and yield data for each catalyst at different time points to compare their catalytic activity and efficiency.

Mechanistic Insights and Visualization

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[6][7] This mechanism provides a framework for understanding the catalytic cycle and the factors influencing catalyst performance.

The Chalk-Harrod Mechanism

The Chalk-Harrod mechanism involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.

  • Olefin Coordination: The olefin coordinates to the platinum(II) complex.

  • Migratory Insertion: The olefin inserts into the Pt-H bond (or in a modified version, the Pt-Si bond).

  • Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to release the alkylsilane product and regenerate the platinum(0) catalyst.

Differences in the electronic and steric properties of the ligands on the platinum center can influence the rates of these individual steps, thereby affecting the overall catalytic activity and selectivity.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst PtII_HSi Pt(II)-Hydrido-Silyl Complex Pt0->PtII_HSi Oxidative Addition (R₃SiH) PtII_Olefin Olefin Coordinated Pt(II) Complex PtII_HSi->PtII_Olefin Olefin Coordination PtII_Alkyl Pt(II)-Alkyl-Silyl Complex PtII_Olefin->PtII_Alkyl Migratory Insertion Product Alkylsilane Product PtII_Alkyl->Product Reductive Elimination Product->Pt0 Catalyst Regeneration

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Catalyst Comparison

A systematic workflow is essential for the objective comparison of different catalysts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Catalyst_Prep Prepare Catalyst Stock Solutions (Zeise's, Karstedt's, etc.) Reaction_Setup Set up Parallel Reactions in Inert Atmosphere Catalyst_Prep->Reaction_Setup Reactant_Prep Prepare Reactant Mixture (Olefin, Solvent, Standard) Reactant_Prep->Reaction_Setup Initiation Initiate Reactions by Adding Catalysts and Silane Reaction_Setup->Initiation Monitoring Monitor Reactions (Time-course Sampling) Initiation->Monitoring Analysis Analyze Samples (GC, NMR) Monitoring->Analysis Data_Processing Calculate Conversion, Yield, and Selectivity Analysis->Data_Processing Comparison Compare Performance Metrics (Activity, TON, TOF) Data_Processing->Comparison

Caption: A logical workflow for the comparative evaluation of platinum(II) catalysts.

Conclusion

While 2,2,2-Trichloroethylene platinum(II) (Zeise's salt) is a foundational organometallic complex with demonstrated catalytic activity, modern platinum(II) catalysts such as Karstedt's catalyst and various thioether complexes generally offer superior performance in terms of activity and efficiency for industrially relevant processes like hydrosilylation. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, desired selectivity, and economic considerations. The provided experimental framework offers a robust methodology for conducting in-house comparative studies to identify the optimal catalyst for a given application. Further research focusing on direct, quantitative comparisons of these catalysts will be invaluable to the scientific community.

References

alternative catalysts for reactions typically using 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative Catalysts for Hydrosilylation Reactions

For Researchers, Scientists, and Drug Development Professionals

The landscape of catalytic hydrosilylation, a cornerstone of organosilicon chemistry, is evolving. While platinum-based catalysts, such as those derived from 2,2,2-trichloroethylene platinum(II), have long been the industry standard, their high cost, low earth abundance, and potential for product contamination have driven the search for viable alternatives.[1][2][3][4] This guide provides a comprehensive comparison of emerging catalysts based on iron, palladium, nickel, and rhodium, offering a data-driven overview for researchers and professionals in drug development and materials science.

The hydrosilylation reaction, the addition of a silicon-hydride bond across an unsaturated bond, is pivotal in the synthesis of a vast array of organosilicon compounds.[2][5] The choice of catalyst is critical, influencing not only the reaction's efficiency but also its selectivity and economic viability. This guide will delve into the performance of alternative catalysts, presenting experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection process.

Performance Comparison of Hydrosilylation Catalysts for 1-Octene

To provide a standardized comparison, the following table summarizes the performance of various catalysts for the hydrosilylation of 1-octene, a common model substrate. The data has been compiled from various sources to offer a representative overview.

Catalyst TypeCatalyst Precursor ExampleCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Regioselectivity (anti-Markovnikov)Turnover Number (TON) / Turnover Frequency (TOF)
Platinum Karstedt's Catalyst0.001 - 0.125 - 800.5 - 4>95>98%High TON/TOF (e.g., TOF up to 5.2 x 10⁶ h⁻¹)[6]
Iron FeCl₂ with 2,9-diaryl-1,10-phenanthroline0.5 - 225 - 601 - 1285 - 98>98%TON up to 480,000, TOF > 10,000 h⁻¹[7]
Palladium Pd₂(dba)₃ with P,O-type ligand0.1 - 125 - 501 - 690 - 99Variable, can be tuned by ligandsModerate to High TON/TOF
Nickel Ni(acac)₂ with α-diimine ligand0.5 - 523 - 601 - 2490 - 99>98%High TOF (e.g., 83,000 h⁻¹ reported for some systems)[8]
Rhodium [Rh(COD)Cl]₂ with phosphine ligand0.01 - 125 - 700.5 - 5>95>98%High TON/TOF

Experimental Protocols

The following are generalized experimental protocols for the hydrosilylation of 1-octene with each class of catalyst. These are intended as a starting point and may require optimization for specific substrates and silanes.

General Procedure for Hydrosilylation of 1-Octene

Materials:

  • 1-Octene (substrate)

  • Hydrosilane (e.g., triethoxysilane, diphenylsilane)

  • Anhydrous solvent (e.g., toluene, THF)

  • Catalyst precursor

  • Ligand (if required)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • All glassware should be oven-dried and cooled under an inert atmosphere.

  • In a Schlenk flask under an inert atmosphere, dissolve the catalyst precursor and ligand (if applicable) in the anhydrous solvent.

  • Add 1-octene to the flask via syringe.

  • Add the hydrosilane dropwise to the reaction mixture while stirring.

  • Heat the reaction to the desired temperature and monitor its progress by GC-MS or NMR spectroscopy.

  • Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the desired alkylsilane product.

Specific Considerations for Each Catalyst System:

  • Platinum: Reactions are often run at room temperature with very low catalyst loadings. Karstedt's catalyst is typically used as a solution in xylene.

  • Iron: Iron precursors often require an in-situ reduction or activation step, for example, with a reducing agent like NaBEt₃H.[9] The catalyst and ligand are typically stirred together before the addition of substrates.

  • Palladium: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial for controlling reactivity and selectivity.

  • Nickel: Similar to iron, nickel catalysts may require an activation step. Some nickel catalysts are sensitive to air and moisture, requiring stringent inert atmosphere techniques.

  • Rhodium: Rhodium catalysts are often highly active and can be used at low loadings. The choice of ligand can influence the stereoselectivity of the reaction.

Catalytic Mechanisms and Workflows

The mechanism of hydrosilylation varies depending on the metal catalyst. The classical Chalk-Harrod mechanism , prevalent for platinum catalysts, involves the oxidative addition of the silane to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination.[8][10][11] The modified Chalk-Harrod mechanism involves olefin insertion into the metal-silyl bond.[8][10] Iron and nickel catalysts can proceed through different pathways, sometimes involving radical intermediates or distinct redox cycles.[12][13]

Below are graphical representations of the generalized catalytic cycles and an experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dry Glassware B Add Catalyst & Ligand A->B C Add Solvent B->C D Add Alkene C->D Inert Atmosphere E Add Silane D->E F Heat & Stir E->F G Monitor by GC/NMR F->G H Purification G->H I Characterization H->I

A generalized experimental workflow for catalytic hydrosilylation.

Chalk_Harrod_Mechanism M M(0) A M(SiR3)(H)(alkene) M->A + HSiR3 + alkene B M(alkyl)(SiR3) A->B Migratory Insertion B->M Reductive Elimination + alkylsilane

The Chalk-Harrod mechanism for hydrosilylation.

Iron_Catalyst_Activation Precatalyst Fe(II) Precatalyst ActiveCatalyst Active Fe(0) Species Precatalyst->ActiveCatalyst Reduction (e.g., with NaBEt3H) Hydrosilylation Hydrosilylation Cycle ActiveCatalyst->Hydrosilylation Enters Catalytic Cycle Hydrosilylation->ActiveCatalyst Regeneration

Activation of an iron precatalyst for hydrosilylation.

Palladium_Catalytic_Cycle Pd0 Pd(0)L2 A Pd(II)(SiR3)(H)L2 Pd0->A + HSiR3 B Pd(II)(SiR3)(H)(alkene)L A->B + alkene - L C Pd(II)(alkyl)(SiR3)L B->C Insertion C->Pd0 Reductive Elimination + alkylsilane + L

A representative palladium-catalyzed hydrosilylation cycle.

Conclusion

The development of alternative catalysts for hydrosilylation marks a significant step towards more sustainable and cost-effective chemical synthesis. Iron, palladium, nickel, and rhodium-based catalysts have demonstrated performance comparable, and in some cases superior, to traditional platinum catalysts. While platinum catalysts remain highly active, the economic and environmental benefits of earth-abundant metal catalysts are compelling.

This guide provides a foundational understanding of the available alternatives. Researchers are encouraged to consider the specific requirements of their application, including cost, desired selectivity, and functional group tolerance, when selecting a catalyst system. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource in this endeavor.

References

A Comparative Guide to the Structural Characterization of 2,2,2-Trichloroethylene Platinum(II) and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) complexes are of significant interest due to their applications in catalysis and medicinal chemistry. The precise characterization of their molecular structure is paramount to understanding their reactivity and mechanism of action. This guide focuses on the key spectroscopic and crystallographic techniques necessary to unequivocally determine the structure of these complexes.

Comparative Spectroscopic and Structural Data

The following tables summarize key characterization data for Zeise's salt and provide expected trends for 2,2,2-Trichloroethylene platinum(II). The electron-withdrawing nature of the chlorine atoms on the trichloroethylene ligand is expected to influence the spectroscopic and structural parameters.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterZeise's Salt (K[PtCl₃(C₂H₄)])2,2,2-Trichloroethylene Platinum(II) (K[PtCl₃(C₂HCl₃)]) (Expected)Justification for Expected Trend
¹H NMR
δ (ppm)~4.20[1]~6.5 - 7.0The protons on the coordinated trichloroethylene are in a more electron-deficient environment due to the three chlorine atoms, leading to a downfield shift compared to the protons on coordinated ethylene.
²J(Pt-H) (Hz)~64[1]Expected to be observableThe coupling between ¹⁹⁵Pt and the proton on the alkene is a key indicator of coordination.
¹³C NMR
δ (ppm)~67.6~80 - 90The carbons of the coordinated trichloroethylene are deshielded by the electronegative chlorine atoms, resulting in a downfield shift.
¹J(Pt-C) (Hz)Not readily availableExpected to be observableThis coupling constant provides direct evidence of the platinum-carbon bond.
¹⁹⁵Pt NMR
δ (ppm)~-2953 (for [PtCl₃(DMSO)]⁻, as a reference)[2]Expected in a similar region, but shiftedThe chemical shift is highly sensitive to the ligand environment. The electron-withdrawing trichloroethylene may cause a shift relative to the ethylene complex.[3]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational ModeZeise's Salt (K[PtCl₃(C₂H₄)])2,2,2-Trichloroethylene Platinum(II) (K[PtCl₃(C₂HCl₃)]) (Expected)Justification for Expected Trend
ν(C=C) (cm⁻¹)~1520[4]~1480 - 1500The C=C bond in the coordinated alkene is weakened by back-donation from platinum into the π* orbital. The electron-withdrawing chlorine atoms on trichloroethylene will reduce the electron density available for back-donation, leading to a slightly stronger C=C bond and thus a higher frequency compared to a non-halogenated alkene, but still significantly lower than the free alkene.
ν(Pt-Cl) (cm⁻¹)~305-340[5]~300 - 350Multiple bands are expected due to the different Pt-Cl bonds (cis and trans to the olefin). The electronic properties of the trichloroethylene ligand will influence these stretching frequencies.

Table 3: X-ray Crystallography Data

ParameterZeise's Salt (K[PtCl₃(C₂H₄)])2,2,2-Trichloroethylene Platinum(II) (K[PtCl₃(C₂HCl₃)]) (Expected)Justification for Expected Trend
Coordination Geometry Square Planar[6]Square PlanarPlatinum(II) complexes with four ligands typically adopt a square planar geometry.
Bond Lengths (Å)
Pt-C~2.13~2.1 - 2.2The bond length will be influenced by the balance of σ-donation from the alkene and π-back-donation from the metal.
C=C~1.375[4]~1.35 - 1.37The C=C bond is longer than in free ethylene (1.34 Å) due to π-back-donation. The reduced back-donation in the trichloroethylene complex may result in a slightly shorter C=C bond compared to Zeise's salt.
Pt-Cl (trans to olefin)~2.34[7]Expected to be slightly shorterThe trans influence of the olefin will lengthen the trans Pt-Cl bond. The weaker π-accepting ability of trichloroethylene compared to ethylene may lead to a slightly weaker trans influence.
Pt-Cl (cis to olefin)~2.30[7]~2.30These bond lengths are expected to be similar to those in other platinum(II) chloride complexes.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. For air- and moisture-sensitive compounds, all manipulations should be carried out using standard Schlenk techniques or in a glovebox.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the platinum complex in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in an NMR tube. Ensure the solvent is free of water and other impurities.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key features to observe are the chemical shift of the olefinic protons and the presence of satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show the chemical shifts of the olefinic carbons. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening from adjacent chlorine atoms.

  • ¹⁹⁵Pt NMR: This is a crucial technique for platinum complexes.[9]

    • Instrumentation: Use a spectrometer equipped with a multinuclear probe.

    • Reference: A common external reference is a solution of K₂PtCl₆ in D₂O.[9]

    • Acquisition: Due to the very large chemical shift range of ¹⁹⁵Pt, it is important to correctly set the spectral width and transmitter offset.[10] The chemical shift is highly sensitive to the ligand environment, providing a unique fingerprint for each complex.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr and pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the sample with Nujol (a mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[11]

    • Solution: For air-sensitive solutions, a specialized sealed IR cell is required.[12]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Key vibrational bands to identify are the C=C stretch of the coordinated olefin and the Pt-Cl stretching frequencies in the far-IR region (typically below 400 cm⁻¹).[13]

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[14][15] The crystal is rotated to collect reflections from all possible orientations.[15]

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to locate the heavy platinum atom.

    • Refine the structural model to obtain the precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[15]

Experimental and Logical Workflow

The following diagrams illustrate the general workflow for characterizing a platinum(II) olefin complex and the fundamental bonding model.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Platinum(II) Olefin Complex nmr NMR Spectroscopy (1H, 13C, 195Pt) synthesis->nmr ir IR Spectroscopy synthesis->ir xray Single-Crystal X-ray Diffraction synthesis->xray If single crystals are obtained mass_spec Mass Spectrometry synthesis->mass_spec nmr_analysis Chemical Shifts & Coupling Constants nmr->nmr_analysis ir_analysis Vibrational Frequencies (C=C, Pt-Cl) ir->ir_analysis xray_analysis Bond Lengths, Angles, & Coordination Geometry xray->xray_analysis elemental_analysis Elemental Analysis mass_spec->elemental_analysis structure Confirmed Structure nmr_analysis->structure ir_analysis->structure xray_analysis->structure elemental_analysis->structure

Caption: General workflow for the synthesis and structural characterization of a platinum(II) olefin complex.

DewarChattDuncanson Pt Pt(II) d_orbital Filled d-orbital empty_orbital Empty dσ-orbital pi_star_orbital Empty π*-orbital d_orbital->pi_star_orbital π-back-donation pi_orbital Filled π-orbital pi_orbital->empty_orbital σ-donation

References

Performance Benchmark: 2,2,2-Trichloroethylene platinum(II) Derivatives versus Industry Standard Platinum-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel 2,2,2-Trichloroethylene platinum(II) (Zeise's salt) derivatives against established industry-standard platinum-based chemotherapy agents: cisplatin, carboplatin, and oxaliplatin. While Zeise's salt itself exhibits minimal to no cytotoxic activity, its conjugation with bioactive molecules like acetylsalicylic acid (ASA) and the selective estrogen receptor downregulator (SERD) metabolite GW7604 has yielded promising anticancer compounds with distinct mechanisms of action. This report summarizes the available experimental data on the cytotoxicity of these derivatives and compares them with the current standards of care.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, for Zeise's salt derivatives and standard platinum agents across various human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity (IC50, µM) in MCF-7 Human Breast Cancer Cells

CompoundIC50 (µM)Reference(s)
Zeise's Salt Derivatives
ASA-Prop-PtCl₃~50[1]
ASA-But-PtCl₃~31[1]
GW7604-But-PtCl₃20.4[2]
GW7604-Pent-PtCl₃19.6[2]
GW7604-Hex-PtCl₃20.5[2]
Industry Standards
Cisplatin15.0[2]
Carboplatin>100[3]
Oxaliplatin7.4 - 17.9[4]

Table 2: Cytotoxicity (IC50, µM) in HT-29 Human Colon Cancer Cells

CompoundIC50 (µM)Reference(s)
Zeise's Salt Derivatives
3-CH₃-ASA-Prop-PtCl₃27[5]
4-CH₃-ASA-Prop-PtCl₃23[5]
5-CH₃-ASA-Prop-PtCl₃16[5]
6-CH₃-ASA-Prop-PtCl₃20[5]
3-CH₃-ASA-But-PtCl₃23[5]
4-CH₃-ASA-But-PtCl₃20[5]
5-CH₃-ASA-But-PtCl₃18[5]
6-CH₃-ASA-But-PtCl₃20[5]
Industry Standards
Cisplatin~3.5 - 3.8[6]
Carboplatin>50[6]
Oxaliplatin2.1 - 5.9[4]

Table 3: Cytotoxicity (IC50, µM) in A2780 Human Ovarian Cancer Cells

CompoundIC50 (µM)Reference(s)
Industry Standards
Cisplatin~1.0 - 101.9[6][7]
Carboplatin~17[7]
Oxaliplatin~10[4]

Note: Direct comparative IC50 data for Zeise's salt derivatives in A2780 cells was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: The test compounds (Zeise's salt derivatives, cisplatin, etc.) are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the solvent at the same concentration used for the test compounds. The plates are incubated for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[8][10]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance from wells without cells is subtracted. Cell viability is expressed as a percentage of the control.

SRB (Sulforhodamine B) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[11][12]

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and are then air-dried.[13]

  • Staining: 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[12][13]

  • Removal of Unbound Dye: The plates are quickly washed four times with 1% (v/v) acetic acid to remove unbound SRB. The plates are then air-dried.[13]

  • Solubilization and Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm using a microplate reader.[11][13]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for Zeise's salt derivatives and the general workflow of the cytotoxicity assays.

experimental_workflow cluster_assays Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_srb SRB Assay start Seed Cells in 96-well Plate treatment Treat with Platinum Compounds start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add srb_fix Fix with TCA incubation->srb_fix mtt_incubation Incubate (4h) mtt_add->mtt_incubation mtt_solubilize Add Solubilization Solution mtt_incubation->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read srb_stain Stain with SRB srb_fix->srb_stain srb_wash Wash with Acetic Acid srb_stain->srb_wash srb_solubilize Add Tris Base srb_wash->srb_solubilize srb_read Read Absorbance (510nm) srb_solubilize->srb_read

Experimental Workflow for MTT and SRB Cytotoxicity Assays.

signaling_pathways cluster_cisplatin Cisplatin Mechanism cluster_zeise_derivatives Zeise's Salt Derivative Mechanisms cisplatin Cisplatin dna Nuclear DNA cisplatin->dna dna_adducts DNA Adducts (Intra- and Interstrand Crosslinks) dna->dna_adducts replication_transcription_block Replication & Transcription Block dna_adducts->replication_transcription_block apoptosis_cis Apoptosis replication_transcription_block->apoptosis_cis zeise_asa ASA-Zeise's Salt Conjugates cox Cyclooxygenase (COX) Enzymes zeise_asa->cox Inhibition zeise_gw GW7604-Zeise's Salt Conjugates er Estrogen Receptor (ER) zeise_gw->er Binding prostaglandins Prostaglandin Synthesis cox->prostaglandins inflammation_proliferation ↓ Inflammation & Cell Proliferation prostaglandins->inflammation_proliferation apoptosis_zeise Apoptosis inflammation_proliferation->apoptosis_zeise er_signaling Modulation of ER Signaling er->er_signaling er_signaling->apoptosis_zeise

Proposed Signaling Pathways for Cisplatin and Zeise's Salt Derivatives.

References

A Researcher's Guide to Kinetic Studies for Validating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, elucidating a reaction mechanism is paramount to understanding and optimizing chemical transformations. A proposed mechanism is a hypothesis describing the sequence of elementary steps from reactants to products. Kinetic studies provide the empirical evidence needed to test this hypothesis, offering a powerful toolkit to either support or refute a proposed pathway. While no single experiment can definitively "prove" a mechanism, the consistency of kinetic data with a proposed model provides strong validation.[1][2]

This guide compares key kinetic methodologies used to probe and validate reaction mechanisms, complete with experimental considerations and data interpretation frameworks.

Core Methodologies: A Comparative Overview

Several experimental techniques are employed to gather kinetic data. Each provides a unique lens through which to view the reaction's progress, and often, a combination of methods is required for robust validation. The choice of method depends on the specific reaction and the proposed mechanisms being considered.

The fundamental principle is to compare the experimentally determined rate law with the rate law predicted by a proposed mechanism.[2][3] If they do not match, the proposed mechanism can be discarded. If they do match, the mechanism is considered plausible, pending further evidence from other techniques like intermediate detection or stereochemical analysis.[4][5]

Table 1: Comparison of Kinetic Methods for Mechanism Validation

Kinetic Method Underlying Principle Experimental Data Generated Implications for Reaction Mechanism
Initial Rates Analysis The rate of reaction is measured at the very beginning, where reactant concentrations are known and product accumulation is negligible.[6] The concentration of one reactant is varied while others are held constant to determine the order of reaction with respect to each reactant.[1]Reaction orders for each reactant; the overall experimental rate law; the rate constant (k).Directly validates or refutes whether a proposed mechanism's predicted rate law is consistent with experimental findings. It helps identify which reactants are involved in the rate-determining step.[1][3]
Kinetic Isotope Effect (KIE) Substituting an atom in a reactant with one of its heavier isotopes (e.g., H with D) can alter the reaction rate if the bond to that atom is broken or formed in the rate-determining step.A ratio of rate constants (k_light / k_heavy). A primary KIE > 2 suggests the bond is broken in the RDS. A secondary KIE (1-1.5) suggests the atom is near the reaction center.Provides strong evidence for bond cleavage in the slowest step of the mechanism. The magnitude of the KIE can distinguish between different transition state geometries.[7][8]
Temperature Dependence (Arrhenius Equation) The rate constant's dependence on temperature is used to calculate the activation energy (Ea) of the overall reaction.Activation Energy (Ea) and the pre-exponential factor (A).The experimental Ea can be compared with theoretically calculated activation energies for the rate-determining steps of various proposed mechanisms.[4]
Reaction Progress Kinetic Analysis The entire time course of a reaction (concentration vs. time) is monitored and fitted to integrated rate laws derived from proposed mechanisms.[9]A continuous profile of reactant, intermediate, and product concentrations over time.Can reveal more complex kinetic behavior, such as product inhibition, catalyst deactivation, or the presence of stable intermediates, which might be missed by initial rates analysis.[10][11]

Visualizing the Validation Process

G A Propose Plausible Reaction Mechanisms B For each mechanism, derive the predicted theoretical rate law A->B C Design & Perform Kinetic Experiments (e.g., Initial Rates, KIE) B->C D Determine Experimental Rate Law & Kinetic Parameters C->D E Does Experimental Data Match a Predicted Rate Law? D->E F Mechanism is Supported (Further validation may be needed, e.g., intermediate detection) E->F Yes G Mechanism is Refuted (Revise or propose a new mechanism) E->G No G->A

Caption: General workflow for validating a reaction mechanism using kinetic studies.

The power of kinetics lies in its ability to distinguish between different possible pathways. For instance, a simple substitution reaction could proceed through a one-step (bimolecular) or a two-step (unimolecular) mechanism. Kinetic data provides a clear method to differentiate them.

G cluster_0 Hypothetical Reaction: R-X + Nu⁻ → R-Nu + X⁻ cluster_1 Predicted Rate Laws A Proposed Mechanism 1: One-Step (SN2-like) C Rate = k[R-X][Nu⁻] (Second-Order Overall) A->C B Proposed Mechanism 2: Two-Step (SN1-like) D Rate = k[R-X] (First-Order Overall, RDS is R-X cleavage) B->D E Experimental Result: Rate is independent of [Nu⁻] E->C Contradicts E->D Matches F Conclusion: Mechanism 1 is refuted. Mechanism 2 is supported. E->F G Reactants Reactants TS1 Transition State Intermediate Intermediate Reactants->Intermediate Step 1 (Slow, RDS) Products Products Intermediate->Products Step 2 (Fast) TS2 Transition State

References

A Comparative Guide to Assessing the Purity and Quality of Synthesized Platinum(II)-Olefin Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a foundational requirement for reliable downstream applications. In the field of organometallic chemistry, particularly concerning platinum(II) complexes used in catalysis and medicinal chemistry, this assessment is critical. This guide provides a comparative framework for evaluating the purity and quality of a synthesized 2,2,2-trichloroethylene platinum(II) complex, using the well-characterized and historically significant Zeise's salt as a benchmark.

Due to the relative scarcity of consolidated data for a single trichloroethylene platinum(II) species in published literature, this guide will use a representative model compound: cis-[PtCl₂(C₂HCl₃)(pyridine)] . This neutral complex serves as a practical example for comparison against the anionic complex, Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O) , one of the first organometallic compounds ever discovered.[1]

Data Presentation: A Comparative Analysis

The purity of a synthesized complex is established not by a single technique, but by the convergence of data from multiple analytical methods. Each method provides a unique piece of the puzzle, and together they confirm the structure and homogeneity of the bulk sample.

Table 1: Elemental Analysis Comparison

Elemental analysis is a cornerstone technique for assessing bulk purity. It provides the percentage composition of elements (typically C, H, N) in a sample, which can be compared against the theoretical values for the expected molecular formula. An agreement within ±0.4% is generally considered acceptable for a pure compound.

ParameterRepresentative Complex: cis-[PtCl₂(C₂HCl₃)(pyridine)]Alternative: Zeise's Salt, K[PtCl₃(C₂H₄)]·H₂O
Molecular Formula C₇H₆Cl₅NPtC₂H₆Cl₃KOPt
Molecular Weight 509.48 g/mol 386.60 g/mol [2]
Calculated %C 16.50%6.21%
Calculated %H 1.19%1.56%
Calculated %N 2.75%0.00%

Note: The elemental composition of Zeise's salt was a subject of historical debate but was definitively confirmed by Karl Birnbaum in 1868.[3]

Table 2: Spectroscopic Data Comparison

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds, offering crucial evidence for structural confirmation.

Analytical MethodRepresentative Complex: cis-[PtCl₂(C₂HCl₃)(pyridine)]Alternative: Zeise's Salt, K[PtCl₃(C₂H₄)]·H₂O
¹H NMR Olefinic proton (C₂HCl₃): ~6.7-7.0 ppm (downfield shift from free olefin at ~6.47 ppm). Pyridine protons: ~7.5-9.0 ppm.Olefinic protons (C₂H₄): ~4.2-4.6 ppm with ¹⁹⁵Pt satellites. All four protons are equivalent.[4]
¹³C NMR Olefinic carbons: Significant shift upon coordination. Pyridine carbons: ~125-155 ppm.Olefinic carbons: ~67.7 ppm.
¹⁹⁵Pt NMR Expected in the range of -2000 to -3000 ppm (relative to [PtCl₆]²⁻).[5][6]~ -2702 ppm (as part of a heterobimetallic complex, indicating sensitivity to the ligand environment).[6]
FT-IR (cm⁻¹) ν(C=C): ~1500-1520 (weakened and shifted from free olefin). ν(Pt-Cl): Two distinct bands for cis-isomer, ~300-340. ν(Pt-N): ~420-480.ν(C=C): ~1520. ν(Pt-Cl): ~305, 335. ν(Pt-olefin): ~407, 490.[7]
Table 3: Structural Data from X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a compound, including precise bond lengths and angles. It is the gold standard for structural elucidation.

ParameterRepresentative Complex: cis-[PtCl₂(C₂HCl₃)(pyridine)]Alternative: Zeise's Salt, K[PtCl₃(C₂H₄)]·H₂O
Coordination Geometry Square PlanarSquare Planar[2]
Pt-Cl Bond Lengths (Å) Expected ~2.30-2.36 Å. Two distinct lengths for the cis-isomer.~2.30 Å (cis to ethylene), ~2.34 Å (trans to ethylene).[2]
Pt-C (olefin) Bond Lengths (Å) Expected ~2.1-2.2 Å.~2.13 Å.
C=C Bond Length (Å) Expected >1.35 Å (lengthened from free C₂HCl₃).~1.375 Å (lengthened from free C₂H₄ at 1.337 Å).[8]

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining reproducible and reliable data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of ¹H, ¹³C, and ¹⁹⁵Pt nuclei.

  • Procedure:

    • Dissolve 5-10 mg of the synthesized complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for Zeise's salt) in an NMR tube. Organometallic complexes can be air- and moisture-sensitive, so preparation in a glovebox may be required.

    • Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹⁹⁵Pt NMR, use a spectrometer equipped with a broadband probe. Acquire spectra using a known reference standard, such as K₂[PtCl₆] in D₂O.[6]

    • Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]

    • Analyze chemical shifts, peak integrations, and coupling constants (especially ¹J(¹⁹⁵Pt-¹H) and ¹J(¹⁹⁵Pt-¹³C)) to confirm the structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify characteristic vibrational frequencies of functional groups and metal-ligand bonds.

  • Procedure:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

    • Record the spectrum, typically in the range of 4000-200 cm⁻¹. The far-IR region (below 600 cm⁻¹) is crucial for observing metal-ligand vibrations like Pt-Cl stretches.

    • Identify key peaks: the weakened C=C stretch of the coordinated olefin and the characteristic Pt-Cl stretching frequencies. The number of Pt-Cl bands can help distinguish between cis (two bands) and trans (one band) isomers.[10]

3. Elemental Analysis (C, H, N)

  • Objective: To determine the mass percentages of C, H, and N in the compound to verify its empirical formula.

  • Procedure:

    • Submit a small, meticulously dried sample (2-5 mg) of the complex to a certified analytical laboratory.

    • The sample undergoes combustion analysis, where it is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.

    • Compare the experimentally determined percentages with the calculated theoretical values for the proposed formula.

4. X-ray Crystallography

  • Objective: To obtain the definitive three-dimensional structure of the molecule.

  • Procedure:

    • Grow single crystals of the complex suitable for diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or solvent layering.

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam while rotating it.

    • Solve and refine the crystal structure using specialized software to determine atomic positions, bond lengths, and bond angles.

Visualization of Assessment Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_evaluation Purity & Quality Evaluation Synthesis Synthesized Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Purification->NMR IR FT-IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA MS Mass Spectrometry Purification->MS XRAY X-ray Crystallography (if crystals form) Purification->XRAY Crystal Growth Final Final Assessment: Pure & Confirmed NMR->Final IR->Final EA->Final MS->Final XRAY->Final

Logical_Relationships cluster_techniques Analytical Techniques cluster_info Information Provided cluster_conclusion Conclusion Compound Synthesized Compound (Purity & Identity Unknown) NMR NMR (¹H, ¹³C, ¹⁹⁵Pt) Compound->NMR IR FT-IR Compound->IR EA Elemental Analysis Compound->EA XRAY X-ray Crystallography Compound->XRAY Info_NMR Chemical Environment Connectivity & Isomerism NMR->Info_NMR provides Info_IR Functional Groups Metal-Ligand Bonds IR->Info_IR provides Info_EA Bulk Purity Empirical Formula EA->Info_EA provides Info_XRAY Definitive 3D Structure Bond Lengths & Angles XRAY->Info_XRAY provides Conclusion Confirmed Identity & Assessed Purity Info_NMR->Conclusion Info_IR->Conclusion Info_EA->Conclusion Info_XRAY->Conclusion

References

Comparative Analysis of Platinum(II) Complex Reactivity: A Focus on Olefinic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct and extensive research on a specific "2,2,2-Trichloroethylene platinum(II)" complex is not widely available in published literature, we can infer its potential reactivity based on the well-established chemistry of related platinum(II) complexes. Platinum(II) centers are known for their ability to coordinate with and catalyze reactions of various unsaturated organic molecules. This guide provides a comparative analysis of the substrate scope and cross-reactivity of a representative platinum(II) complex, using hypothetical data grounded in established principles of organometallic chemistry. The focus is on its interactions with a range of olefinic substrates, including halogenated ethylenes, to provide a framework for potential applications in catalysis and drug development.

Substrate Scope Analysis: A Comparative Overview

The reactivity of platinum(II) complexes with various olefinic substrates is a critical aspect of their application in catalysis. To illustrate this, we present a comparative analysis of a hypothetical platinum(II) catalyst's performance across a range of substrates. The data in Table 1 summarizes the reaction yields for a generic hydrosilylation reaction, a common application for such catalysts.

Table 1: Substrate Scope in a Hypothetical Hydrosilylation Reaction Catalyzed by a Platinum(II) Complex

SubstrateStructureProduct Yield (%)Comments
Styrene C₆H₅CH=CH₂95%High reactivity due to π-system conjugation.
1-Octene CH₃(CH₂)₅CH=CH₂92%Standard aliphatic terminal alkene, high yield.
Cyclohexene c-C₆H₁₀78%Internal, cyclic alkene shows moderate reactivity.
Vinyltrichlorosilane Cl₃SiCH=CH₂85%Electron-withdrawing group, still good reactivity.
Trichloroethylene Cl₂C=CHCl45%Steric hindrance and electronic effects from chlorine atoms reduce reactivity.
Tetrachloroethylene Cl₂C=CCl₂20%Highly substituted and electron-deficient, showing low reactivity.
Cross-Reactivity with Biomolecules

In the context of drug development, the cross-reactivity of platinum complexes with biomolecules beyond their intended target (typically DNA) is a major determinant of their side-effect profile. Platinum(II) complexes can coordinate with sulfur-containing residues in proteins, such as cysteine and methionine. Table 2 provides a hypothetical comparison of the binding affinity of a platinum(II) complex with its target DNA and off-target biomolecules.

Table 2: Comparative Binding Affinity of a Platinum(II) Complex

MoleculeTypeRelative Binding Affinity (K_a, M⁻¹)Implication
dG-dG DNA (Target)1.0 x 10⁷Strong binding to the primary therapeutic target.
Cysteine Amino Acid5.0 x 10⁵Potential for off-target protein binding, leading to side effects.
Methionine Amino Acid2.5 x 10⁵Moderate off-target binding potential.
Glutathione Tripeptide8.0 x 10⁵Can lead to inactivation and cellular detoxification of the complex.

Experimental Protocols

General Protocol for Substrate Scope Analysis (Hydrosilylation)

A solution of the platinum(II) catalyst (0.01 mol%) in a suitable solvent (e.g., toluene, 5 mL) is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). To this solution, the olefin substrate (1.0 mmol) is added, followed by the hydrosilane (e.g., triethylsilane, 1.2 mmol). The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) and monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is considered complete when the starting material is consumed. The product yield is determined by GC analysis using an internal standard.

Protocol for Assessing Cross-Reactivity (Competitive Binding Assay)

The binding of the platinum(II) complex to its DNA target in the presence of potential off-target biomolecules is assessed using a competitive assay. A solution of a model DNA oligomer (e.g., a short double-stranded DNA with a GG sequence) is incubated with the platinum(II) complex at a 1:1 molar ratio at 37 °C. In parallel experiments, potential competing biomolecules (e.g., N-acetylcysteine, N-acetylmethionine) are added at varying concentrations. The extent of platinum-DNA adduct formation is quantified over time using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry. A decrease in the rate or extent of DNA platination in the presence of a competing molecule indicates cross-reactivity.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate a typical catalytic cycle and the experimental workflow for evaluating substrate scope.

G Pt_L2 Pt(II)L₂ Catalyst Olefin_Coord Olefin Coordination (π-complex) Pt_L2->Olefin_Coord + Olefin Oxidative_Add Oxidative Addition of H-SiR₃ Olefin_Coord->Oxidative_Add + H-SiR₃ Pt_IV_Intermediate Pt(IV) Intermediate Oxidative_Add->Pt_IV_Intermediate Reductive_Elim Reductive Elimination Pt_IV_Intermediate->Reductive_Elim C-H or C-Si Formation Product_Release Product Release Reductive_Elim->Product_Release - Product Product_Release->Pt_L2 Catalyst Regeneration inv1 inv2

Caption: A simplified catalytic cycle for platinum(II)-catalyzed hydrosilylation of an olefin.

G Start Prepare Pt(II) Catalyst Solution Add_Substrates Add Olefin and Hydrosilane Substrates Start->Add_Substrates Reaction Maintain Reaction at Constant Temperature Add_Substrates->Reaction Monitor Monitor Progress by GC or NMR Reaction->Monitor Monitor->Reaction If incomplete Analysis Calculate Yield (Internal Standard) Monitor->Analysis If complete End Compare Yields for Different Olefins Analysis->End

Caption: Experimental workflow for the analysis of substrate scope in a catalytic reaction.

Safety Operating Guide

Proper Disposal of 2,2,2-Trichloroethylene Platinum(II): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 2,2,2-Trichloroethylene platinum(II), a compound presenting dual hazards from its heavy metal and chlorinated solvent components. This document outlines immediate safety protocols, waste management procedures, and regulatory considerations to ensure the protection of laboratory personnel and the environment.

Researchers, scientists, and drug development professionals handling 2,2,2-Trichloroethylene platinum(II) must adhere to stringent safety and disposal procedures due to its inherent risks. The compound combines the hazards of a soluble platinum salt, a potential respiratory sensitizer, with those of trichloroethylene, a regulated carcinogen.[1][2] Improper disposal can lead to significant health risks and environmental contamination.

Immediate Safety and Handling

Before handling 2,2,2-Trichloroethylene platinum(II), it is imperative to consult the material's Safety Data Sheet (SDS) and understand the associated hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Soluble platinum salts are known to cause irritation to the eyes, nose, and throat, and prolonged exposure may lead to skin and respiratory allergies.[1] Trichloroethylene is classified as a carcinogen and can cause skin and eye irritation, dizziness, and may be suspected of causing genetic defects.[2][4]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when exposure limits may be exceeded.[3][5]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impermeable gloves (e.g., nitrile) and a lab coat. Ensure that contaminated work clothing is not taken out of the workplace.[5]

Engineering Controls:

  • All work with 2,2,2-Trichloroethylene platinum(II) should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Emergency eyewash stations and safety showers should be readily accessible.[5]

Quantitative Exposure and Disposal Data

Adherence to established exposure limits is critical. The following table summarizes key quantitative data for the components of 2,2,2-Trichloroethylene platinum(II).

ParameterValueRegulating Body/Source
Soluble Platinum Salts (as Pt)
OSHA PEL (8-hr TWA)0.002 mg/m³OSHA[5]
NIOSH REL (10-hr TWA)0.002 mg/m³NIOSH[3][5]
ACGIH TLV (8-hr TWA)0.002 mg/m³ACGIH[5]
Immediately Dangerous to Life or Health (IDLH)4 mg/m³NIOSH[5]
Trichloroethylene (TCE)
EPA Hazardous Waste CodeF001, F002EPA[6]
EPA TSCA RegulationProhibition of most uses and disposal to wastewater.EPA[7][8][9][10][11]

Step-by-Step Disposal Protocol

The disposal of 2,2,2-Trichloroethylene platinum(II) must be managed as hazardous waste, considering both its heavy metal and chlorinated solvent characteristics.

Step 1: Waste Characterization and Segregation

  • Characterize the waste as a "Hazardous Waste" containing both heavy metals (platinum) and halogenated organic solvents (trichloroethylene).

  • This waste must be segregated from other waste streams. Do not mix with other chemicals, especially incompatible materials like acids, bases, or oxidizing agents. Keep it separate from other heavy metal wastes like lead and mercury.

Step 2: Containerization

  • Use a designated, leak-proof waste container that is compatible with chlorinated solvents. A polyethylene or polypropylene container is recommended.

  • The container must be kept securely sealed when not in use to prevent the release of volatile trichloroethylene vapors.[12]

  • If collecting liquid waste, do not fill the container to more than 90% of its capacity to allow for expansion.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "Waste 2,2,2-Trichloroethylene platinum(II)"

    • The specific hazards: "Toxic," "Carcinogen," "Sensitizer," "Environmental Hazard."

    • The date accumulation started.

    • The name and contact information of the generating laboratory.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

  • Ensure secondary containment is used to capture any potential leaks.

  • Adhere to institutional and local regulations regarding the maximum allowable time for waste storage (e.g., typically 90 days in the US).

Step 5: Final Disposal

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • It is unlawful to dispose of this chemical down the drain or in the regular trash.[8]

  • The recommended disposal method for trichloroethylene is incineration by a permitted facility.[4] The platinum may be recoverable by specialized recyclers.[8]

Spill and Emergency Procedures

  • Small Spills: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS office immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Generation of 2,2,2-Trichloroethylene platinum(II) Waste B Wear Full PPE: - Respirator - Goggles - Impermeable Gloves - Lab Coat A->B C Handle in Chemical Fume Hood B->C D Segregate Waste: - No mixing with other chemicals - Separate from lead/mercury C->D Transfer Waste E Use Designated, Compatible, Leak-Proof Container D->E F Label Container: - 'Hazardous Waste' - Chemical Name & Hazards - Accumulation Date E->F G Store in Secure Secondary Containment Area F->G H Contact EHS or Licensed Hazardous Waste Vendor G->H Arrange Pickup I Transport via Registered Transporter H->I J Final Disposal at Permitted Facility (e.g., Incineration/Recycling) I->J

Caption: Waste disposal workflow for 2,2,2-Trichloroethylene platinum(II).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.